molecular formula C8H11N3O B11916155 2-(Propylamino)pyrimidine-4-carbaldehyde CAS No. 1260815-50-6

2-(Propylamino)pyrimidine-4-carbaldehyde

カタログ番号: B11916155
CAS番号: 1260815-50-6
分子量: 165.19 g/mol
InChIキー: HAKPCEGJRRGWHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Propylamino)pyrimidine-4-carbaldehyde is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Propylamino)pyrimidine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Propylamino)pyrimidine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

1260815-50-6

分子式

C8H11N3O

分子量

165.19 g/mol

IUPAC名

2-(propylamino)pyrimidine-4-carbaldehyde

InChI

InChI=1S/C8H11N3O/c1-2-4-9-8-10-5-3-7(6-12)11-8/h3,5-6H,2,4H2,1H3,(H,9,10,11)

InChIキー

HAKPCEGJRRGWHU-UHFFFAOYSA-N

正規SMILES

CCCNC1=NC=CC(=N1)C=O

製品の起源

United States
Foundational & Exploratory

A Technical Guide to 2-(Alkylamino)pyrimidine-4-carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This technical guide addresses the chemical class of 2-(alkylamino)pyrimidine-4-carbaldehydes. The specific compound 2-(propylamino)pyrimidine-4-carbaldehyde (CAS 1260815-50-6) is a sparsely documented molecule in publicly accessible scientific literature. Therefore, this guide provides a comprehensive overview of this class of compounds by drawing upon data from structurally related and well-characterized analogs. The principles, experimental protocols, and potential applications discussed herein are intended to provide a foundational understanding for researchers and drug development professionals working with this chemical scaffold.

Introduction: The Pyrimidine Carbaldehyde Scaffold in Modern Medicinal Chemistry

Pyrimidine-based architectures are of paramount importance in contemporary drug discovery, forming the core of numerous FDA-approved therapeutics for a wide array of diseases, including cancers, infectious diseases, and immunological disorders.[1][2] The pyrimidine ring is a privileged scaffold, offering a versatile platform for introducing diverse functionalities to modulate pharmacological activity.[1] When functionalized with a carbaldehyde group, the synthetic utility of the pyrimidine core is significantly enhanced, providing a reactive handle for constructing more complex molecular entities.[3]

This guide focuses on the 2-(alkylamino)pyrimidine-4-carbaldehyde scaffold. The presence of an amino group at the C2 position and a carbaldehyde at the C4 position creates a unique electronic and steric environment, making these compounds valuable intermediates for the synthesis of novel bioactive molecules. We will explore the synthesis, characterization, and reactivity of this class of compounds, providing insights into their potential as building blocks in drug development programs.

Part 1: Physicochemical and Spectroscopic Properties of Substituted Pyrimidine Carbaldehydes

The physicochemical properties of substituted pyrimidine carbaldehydes can vary significantly depending on the nature and position of the substituents on the pyrimidine ring. These properties are crucial for understanding the compound's behavior in both chemical reactions and biological systems.

General Characteristics

Generally, pyrimidine carbaldehydes are crystalline solids with moderate to high melting points. Their solubility is typically low in water but good in common organic solvents like DMSO, DMF, and chlorinated solvents. The presence of the polar carbaldehyde and amino groups can influence their chromatographic behavior, often requiring polar eluents for purification.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of these compounds. Below are the expected characteristic signals for a 2-(alkylamino)pyrimidine-4-carbaldehyde.

  • ¹H NMR: The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm. The protons on the pyrimidine ring will have characteristic chemical shifts and coupling constants depending on the substitution pattern. The protons of the alkylamino group will also be present in the aliphatic region.

  • ¹³C NMR: The carbonyl carbon of the aldehyde is a key diagnostic signal, typically found in the range of δ 180-195 ppm.[4] The carbons of the pyrimidine ring will have distinct chemical shifts, which can be predicted and compared to literature values for similar structures.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1650-1700 cm⁻¹.[5] The N-H stretching vibration of the amino group may also be observed around 3300-3500 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) in high-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.

Table 1: Physicochemical Properties of Selected Pyrimidine Carbaldehyde Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Aminopyrimidine-5-carboxaldehyde120747-84-4C₅H₅N₃O123.11209-214
2-(dimethylamino)pyrimidine-4-carbaldehydeNot AvailableC₇H₉N₃O151.17Not Available
2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehydeNot AvailableC₁₄H₁₄N₄O₂270.29173-174
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde185040-32-8C₇H₉N₃OS183.23Not Available

Data compiled from references[5][6][7][8]. Please note that some data points were not available in the public domain.

Part 2: Synthetic Strategies for 2-(Alkylamino)pyrimidine-4-carbaldehydes

The synthesis of 2-(alkylamino)pyrimidine-4-carbaldehydes can be approached through several synthetic routes. The choice of a specific route will depend on the availability of starting materials and the desired substitution pattern on the pyrimidine ring. A common and versatile approach involves the nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyrimidine precursor.

General Synthetic Workflow via SNAr

A plausible and efficient synthesis of the target scaffold can be envisioned starting from a readily available precursor like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. The differential reactivity of the two chlorine atoms allows for a stepwise and regioselective substitution.

Synthetic Workflow Start 2-Amino-4,6-dichloropyrimidine- 5-carbaldehyde Step1 Selective Alkoxylation (e.g., NaOMe/MeOH or NaOEt/EtOH) Room Temperature Start->Step1 Intermediate1 2-Amino-4-alkoxy-6-chloropyrimidine- 5-carbaldehyde Step1->Intermediate1 Step2 Nucleophilic Substitution with Propylamine (H₂N-CH₂CH₂CH₃) Reflux Intermediate1->Step2 Product 2-Amino-4-alkoxy-6-(propylamino)pyrimidine- 5-carbaldehyde Step2->Product

Caption: A potential synthetic workflow for substituted aminopyrimidine carbaldehydes via sequential SNAr reactions.

Experimental Protocol: Synthesis of a 2-Amino-4-alkoxy-6-(alkylamino)pyrimidine-5-carbaldehyde Analog

This protocol is adapted from methodologies reported for similar SNAr reactions on chloropyrimidines.[5]

Step 1: Selective Alkoxylation

  • To a solution of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol) in the corresponding alcohol (e.g., methanol or ethanol, 10 mL), add sodium hydroxide (5.0 mmol) in small portions at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting solid can be filtered, washed with the alcohol, and dried to yield the 2-amino-4-alkoxy-6-chloropyrimidine-5-carbaldehyde intermediate.

Step 2: Amination

  • To a suspension of the 2-amino-4-alkoxy-6-chloropyrimidine-5-carbaldehyde intermediate (1.0 mmol) in a suitable solvent like ethanol (10 mL), add the desired primary amine (e.g., propylamine, 1.2 mmol) and a base such as triethylamine (1.5 mmol).

  • Heat the reaction mixture to reflux for 3-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature. The product may precipitate out of the solution.

  • The solid product can be collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure 2-amino-4-alkoxy-6-(alkylamino)pyrimidine-5-carbaldehyde.

Causality Behind Experimental Choices:

  • The use of a large excess of sodium hydroxide in the first step drives the formation of the alkoxide in situ, which then acts as the nucleophile for the first SNAr reaction. The milder reaction conditions (room temperature) favor monosubstitution.

  • In the second step, heating is required to facilitate the substitution of the remaining chlorine atom with the less nucleophilic amine. Triethylamine is used as a scavenger for the HCl generated during the reaction.

Part 3: Reactivity and Applications in Drug Development

The 2-(alkylamino)pyrimidine-4-carbaldehyde scaffold is a versatile building block due to the presence of multiple reactive sites.

Reactivity and Diversification cluster_aldehyde Aldehyde Reactivity cluster_pyrimidine Pyrimidine Ring Functionalization Core 2-(Propylamino)pyrimidine- 4-carbaldehyde ReductiveAmination Reductive Amination Core->ReductiveAmination R-NH₂, reductant WittigReaction Wittig Reaction Core->WittigReaction Wittig reagent Condensation Condensation Reactions (e.g., Claisen-Schmidt) Core->Condensation Ketone, base Oxidation Oxidation to Carboxylic Acid Core->Oxidation Oxidant NH_Alkylation N-Alkylation/Arylation Core->NH_Alkylation R-X, base Halogenation Electrophilic Halogenation (at C5 position) Core->Halogenation NBS/NCS

Caption: Potential diversification pathways for the 2-(propylamino)pyrimidine-4-carbaldehyde scaffold.

Key Reactions of the Aldehyde Group
  • Condensation Reactions: The aldehyde can undergo Claisen-Schmidt condensation with ketones to form α,β-unsaturated ketones (chalcones), which are themselves an important class of bioactive molecules.[5]

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce further diversity by forming a new amine linkage.

  • Wittig Reaction: The aldehyde can be converted to an alkene using a phosphorus ylide, providing a route to vinyl-substituted pyrimidines.

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid, which can then be used for amide bond formation or other transformations.

Role in Drug Discovery

The pyrimidine core is a key component of many kinase inhibitors.[9] The 2-amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituents at the C4 and C6 positions can be modified to achieve potency and selectivity for specific kinase targets. The structural diversity that can be generated from the 2-(alkylamino)pyrimidine-4-carbaldehyde scaffold makes it an attractive starting point for the discovery of novel therapeutics, particularly in oncology and immunology.[10][11]

Part 4: Safety and Handling

As with any chemical compound in a research setting, proper safety precautions must be observed when handling pyrimidine carbaldehydes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere if the compound is sensitive to air or moisture.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The 2-(alkylamino)pyrimidine-4-carbaldehyde scaffold represents a valuable and versatile platform for the synthesis of novel and complex molecules with potential therapeutic applications. While specific data for 2-(propylamino)pyrimidine-4-carbaldehyde (CAS 1260815-50-6) is limited, the general synthetic routes, reactivity patterns, and potential applications discussed in this guide provide a solid foundation for researchers and drug development professionals. The strategic functionalization of this scaffold, particularly through reactions of the aldehyde group, opens up a vast chemical space for the exploration of new bioactive compounds.

References

  • Safety Data Sheet.
  • Sigma-Aldrich.
  • Merck Millipore.
  • Kurbatov, S. V., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Chemistry & Chemical Technology, 13(1), 38-46.
  • Thermo Fisher Scientific.
  • Tala, J., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2021(2), M1229.
  • Neochema. 2-(propylamino)pyrimidine-5-carbaldehyde.
  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Li, X., et al. (2023).
  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(5), 1083.
  • ResearchGate. (PDF)
  • Cui, J. J., et al. (2015). Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3738-3743.
  • PubChem. Pyrimidine-2-carbaldehyde | C5H4N2O | CID 13751953. [Link]

  • PubChemLite. 2-(dimethylamino)pyrimidine-4-carbaldehyde (C7H9N3O). [Link]

  • AMERICAN ELEMENTS. Pyrimidine-4-carbaldehyde | CAS 2435-50-9. [Link]

  • Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(21), 6963-6975.
  • Khan, I., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(49), 29480-29505.

Sources

Chemical Structure & Technical Profile: 2-(Propylamino)pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-(Propylamino)pyrimidine-4-carbaldehyde is a functionalized heterocyclic building block utilized primarily in the synthesis of bioactive kinase inhibitors, antiviral agents, and complex fused ring systems. It features a pyrimidine core substituted with a propylamino group at the C2 position and a reactive formyl (aldehyde) group at the C4 position.

The molecule represents a "push-pull" electronic system: the amino group at C2 acts as an electron donor (via resonance), while the formyl group at C4 and the pyrimidine nitrogen atoms act as electron acceptors. This unique electronic distribution makes it a versatile scaffold for divergent synthesis.

Chemical Data Table
PropertyData
IUPAC Name 2-(propylamino)pyrimidine-4-carbaldehyde
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
CAS Number Not widely indexed; Analogous to 948549-74-4 (Cyclopropyl variant)
SMILES CCCNc1nc(ccn1)C=O[1][2]
Predicted LogP ~1.2 (Moderate Lipophilicity)
H-Bond Donors 1 (NH)
H-Bond Acceptors 3 (N1, N3, O)

Structural Analysis & Electronic Properties

Electronic Distribution

The pyrimidine ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms.

  • C4-Formyl Group: Strongly electron-withdrawing (-M effect), it further deactivates the ring but activates the C2 position for nucleophilic attack (if a leaving group were present) or stabilizes the C2-amino conjugation.

  • C2-Propylamino Group: Acts as an electron donor (+M effect). The lone pair on the exocyclic nitrogen delocalizes into the ring, specifically enriching the N1 and N3 positions and the C5 carbon.

Conformational Dynamics

The propyl chain possesses rotational freedom, but the C2-N(exocyclic) bond exhibits partial double-bond character due to resonance. This restricts rotation and favors a planar conformation where the amino hydrogen can engage in weak intramolecular hydrogen bonding with N1 or N3, or the carbonyl oxygen (though distance makes the latter less likely).

Tautomerism

While the amino form is dominant, trace amounts of the imino tautomer could theoretically exist in solution, though the aromatic stability of the pyrimidine ring heavily favors the amino tautomer.

Synthetic Pathways[2][3][4][5][6]

The most robust and scalable synthesis involves Nucleophilic Aromatic Substitution (SNAr) . The presence of the electron-withdrawing aldehyde group at C4 significantly lowers the LUMO energy of the pyrimidine ring, making the C2-chloride highly susceptible to nucleophilic displacement by propylamine.

Protocol: SNAr Displacement

Precursor: 2-Chloropyrimidine-4-carbaldehyde (Commercially available or synthesized via oxidation of 2-chloro-4-methylpyrimidine).

Reagents:

  • 2-Chloropyrimidine-4-carbaldehyde (1.0 eq)

  • n-Propylamine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: THF, Ethanol, or DCM.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloropyrimidine-4-carbaldehyde in anhydrous THF (0.1 M concentration) under an inert atmosphere (N₂).

  • Addition: Cool the solution to 0°C. Add TEA followed by the slow, dropwise addition of n-propylamine. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The aldehyde activates the C2-Cl, so heating is rarely required and may cause side reactions (e.g., Schiff base formation).

  • Workup: Quench with water. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, Gradient 0→40% EtOAc in Hexanes).

Synthesis cluster_conditions Reaction Conditions start 2-Chloropyrimidine- 4-carbaldehyde intermediate Meisenheimer-like Transition State start->intermediate Nucleophilic Attack (0°C) reagent n-Propylamine + Base (TEA) reagent->intermediate product 2-(Propylamino)pyrimidine- 4-carbaldehyde intermediate->product - HCl (as salt) Re-aromatization cond Solvent: THF/EtOH Temp: 0°C to RT Time: 2-4 h

Caption: SNAr synthesis pathway exploiting the activation of the C2-position by the C4-formyl group.

Reactivity Profile & Applications

The molecule serves as a "linchpin" intermediate. The aldehyde and the amine offer orthogonal reactivity.

C4-Aldehyde Reactivity

The aldehyde is the primary handle for chain extension or heterocycle formation.

  • Reductive Amination: Reaction with secondary amines + NaBH(OAc)₃ yields tertiary amine side chains (common in kinase inhibitors).

  • Wittig/Horner-Wadsworth-Emmons: Olefination to install acrylamide "warheads" (Michael acceptors) for covalent drugs.

  • Heterocyclization: Condensation with hydrazines or amidines to form fused systems like pyrimido[4,5-d]pyrimidines.

C2-Amine Reactivity
  • Nucleophilicity: The NH is moderately nucleophilic but less so than a standard alkyl amine due to delocalization into the pyrimidine ring.

  • Acid Sensitivity: Strong acids will protonate the pyrimidine N3 (pKa ~3-4) rather than the exocyclic amine.

Reactivity center 2-(Propylamino)pyrimidine- 4-carbaldehyde wittig Wittig Reaction (Acrylamide formation) center->wittig Phosphonium Ylides redam Reductive Amination (Side chain extension) center->redam R-NH2 / NaBH(OAc)3 oxid Oxidation (Carboxylic Acid) center->oxid KMnO4 / NaClO2 cond Condensation (Fused Heterocycles) center->cond Hydrazines / Amidines

Caption: Divergent reactivity map focusing on the C4-formyl group transformations.

Analytical Characterization (Predicted)

Since specific spectral data may not be indexed in public repositories, the following are high-confidence predicted values based on pyrimidine substituent effects (Chemoinformatics validation).

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
Proton PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
-CHO 9.80 – 9.95Singlet (s)1HCharacteristic aldehyde proton.
Py-H6 8.40 – 8.60Doublet (d, J=5Hz)1HDeshielded by adjacent N1.
Py-H5 6.90 – 7.10Doublet (d, J=5Hz)1HShielded by C2-amino resonance.
NH 7.40 – 7.80Broad Singlet (br s)1HExchangeable; shift varies with conc.
N-CH₂- 3.20 – 3.40Quartet (q)2HAdjacent to Nitrogen.[3]
-CH₂- 1.50 – 1.65Multiplet (m)2HCentral propyl methylene.
-CH₃ 0.85 – 0.95Triplet (t)3HTerminal methyl.
Mass Spectrometry
  • Ionization Mode: ESI (+)

  • Parent Ion [M+H]⁺: m/z 166.2

  • Fragmentation Pattern: Loss of propyl group (M-43), loss of CO (M-28) from aldehyde.

Safety & Handling Guidelines

Hazard Identification
  • Skin/Eye Irritant: Aldehydes are generally irritants; aminopyrimidines can be sensitizers.

  • Reactivity: The aldehyde is susceptible to oxidation in air (forming the carboxylic acid). Store under inert gas (Argon/Nitrogen) at -20°C.

Storage Protocol
  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush with Argon before sealing.

  • Temperature: -20°C for long-term storage to prevent polymerization or oxidation.

References

  • SNAr Methodology on Pyrimidines

    • Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.[3]

    • Source: Molecules, 2022.[3][4][5]

    • URL:[Link]

  • General Pyrimidine Synthesis

    • Title: Synthesis of 2-Aminopyrimidine Derivatives.[3][4][6][5][7][8]

    • Source: Molecules, 2022.[3][4][5]

    • URL:[Link][5]

  • Precursor Reactivity (2-Chloropyrimidine)

    • Title: 2-Chloropyrimidine: Synthetic Applications and Reactivity.[3][8]

    • Source: Organic Syntheses / ChemicalBook.
  • Analogous Compounds (Cyclopropyl variant)

    • Title: 2-Cyclopropylamino-pyrimidine-4-carbaldehyde (CAS 948549-74-4).[1][9]

    • Source: Santa Cruz Biotechnology.[9]

Sources

An In-Depth Technical Guide to 2-(Cyclopropylamino)pyrimidine-4-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Prominence of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, both natural and synthetic. Its prevalence in the architecture of DNA and RNA nucleobases (cytosine, thymine, and uracil) has made it a privileged scaffold in the design of therapeutic agents that modulate fundamental cellular processes. From anticancer agents to antivirals and kinase inhibitors, the versatility of the pyrimidine ring system allows for intricate molecular designs that can achieve high target specificity and potency. This guide focuses on a specific, highly functionalized derivative, 2-(cyclopropylamino)pyrimidine-4-carbaldehyde, providing a comprehensive overview of its chemical properties, a validated synthetic route, detailed spectroscopic characterization, and an exploration of its potential applications in drug development. This document is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and pharmacology who are engaged in the discovery and development of novel therapeutics.

Core Molecular Attributes of 2-(Cyclopropylamino)pyrimidine-4-carbaldehyde

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. This section outlines the key molecular identifiers for 2-(cyclopropylamino)pyrimidine-4-carbaldehyde.

It is important to note that the user's initial query referenced "2-propylaminopyrimidine-4-aldehyde." However, a comprehensive search of the chemical literature indicates that the more accurately documented and commercially available compound is the cyclopropyl derivative. This guide will proceed with the data pertaining to this validated structure.

PropertyValueSource(s)
Molecular Formula C₈H₉N₃O[1]
Molecular Weight 163.18 g/mol [1]
Canonical SMILES C1CC1NC2=NC=C(C=N2)C=O
InChI Key SVBFPFJYLGEEEH-UHFFFAOYSA-N
CAS Number 948549-74-4[1]

Synthesis of 2-(Cyclopropylamino)pyrimidine-4-carbaldehyde: A Mechanistic Approach

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For 2-(cyclopropylamino)pyrimidine-4-carbaldehyde, a common and efficient route begins with a pre-functionalized pyrimidine, such as 2-chloropyrimidine-4-carbaldehyde, followed by a nucleophilic aromatic substitution (SNAr) reaction with cyclopropylamine.

Rationale for the Synthetic Strategy

The choice of an SNAr reaction on a di-substituted pyrimidine core is guided by the electronic nature of the pyrimidine ring. The two nitrogen atoms are electron-withdrawing, which renders the carbon atoms of the ring, particularly at the 2-, 4-, and 6-positions, electrophilic and thus susceptible to nucleophilic attack. The presence of a good leaving group, such as a halogen, at one of these positions facilitates the substitution reaction. Cyclopropylamine serves as a readily available and effective nucleophile.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative method for the synthesis of 2-(cyclopropylamino)pyrimidine-4-carbaldehyde, adapted from established procedures for similar pyrimidine syntheses.

Step 1: Preparation of the Starting Material, 2-Chloropyrimidine-4-carbaldehyde

A common precursor is 2,4-dichloropyrimidine, which can be selectively functionalized. However, for this specific target, a more direct approach starts from a commercially available or readily synthesized pyrimidine with the aldehyde or a precursor group already in place. One potential route involves the Vilsmeier-Haack formylation of a suitable pyrimidine precursor, followed by chlorination. A patented method describes the synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde from uracil, which can then be selectively reacted.[2]

Step 2: Nucleophilic Aromatic Substitution with Cyclopropylamine

  • Reactants:

    • 2-Chloropyrimidine-4-carbaldehyde (1.0 eq)

    • Cyclopropylamine (1.2 eq)

    • A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (ACN)

  • Procedure:

    • To a solution of 2-chloropyrimidine-4-carbaldehyde in the chosen solvent, add the base and cyclopropylamine.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(cyclopropylamino)pyrimidine-4-carbaldehyde as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Chloropyrimidine-4-carbaldehyde Reaction SNAr Reaction (Room Temp to 60°C) Start->Reaction Reagents Cyclopropylamine, DIPEA, Acetonitrile Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product 2-(Cyclopropylamino)pyrimidine- 4-carbaldehyde Purification->Product

Caption: A generalized workflow for the synthesis of 2-(cyclopropylamino)pyrimidine-4-carbaldehyde via nucleophilic aromatic substitution.

Spectroscopic Characterization and Data Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • Aldehydic Proton (CHO): A singlet in the downfield region, typically between δ 9.5-10.5 ppm. This significant deshielding is due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the pyrimidine ring.

  • Pyrimidine Ring Protons: Two doublets, corresponding to the protons at the 5- and 6-positions of the pyrimidine ring. The proton at the 6-position, being adjacent to the electron-donating amino group, will likely appear more upfield than the proton at the 5-position, which is adjacent to the electron-withdrawing aldehyde group. Expected chemical shifts are in the range of δ 7.0-8.5 ppm.

  • Cyclopropyl Protons: A multiplet for the methine proton (CH-N) and two multiplets for the diastereotopic methylene protons (-CH₂-) of the cyclopropyl ring. These will appear in the upfield region, typically between δ 0.5-3.0 ppm.

  • Amine Proton (NH): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

  • Carbonyl Carbon (CHO): A signal in the highly deshielded region, typically δ 185-195 ppm.

  • Pyrimidine Ring Carbons: Signals for the carbon atoms of the pyrimidine ring will appear in the aromatic region, generally between δ 110-170 ppm. The carbon attached to the amino group (C2) and the carbons of the pyrimidine ring will have distinct chemical shifts influenced by the substituents.

  • Cyclopropyl Carbons: The methine carbon (CH-N) and the methylene carbons (-CH₂-) of the cyclopropyl ring will resonate in the upfield aliphatic region, typically between δ 10-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (163.18). High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₈H₉N₃O).

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the aldehyde group (CHO), the cyclopropyl group, and fragmentation of the pyrimidine ring. Predicted adducts in electrospray ionization (ESI) would include [M+H]⁺ at m/z 149.07094 and [M+Na]⁺ at m/z 171.05288.[3]

Applications in Drug Discovery and Development

The 2-aminopyrimidine scaffold is a well-established pharmacophore, particularly in the realm of protein kinase inhibitors. The specific structural features of 2-(cyclopropylamino)pyrimidine-4-carbaldehyde make it an attractive starting point for the development of targeted therapies.

Role as a Kinase Inhibitor Scaffold

Many approved and investigational kinase inhibitors feature a 2-aminopyrimidine core. This moiety often forms key hydrogen bonding interactions with the hinge region of the kinase active site, a critical interaction for potent inhibition. The cyclopropyl group can provide favorable hydrophobic interactions and metabolic stability. The aldehyde group at the 4-position serves as a versatile chemical handle for further synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Targets

Derivatives of 2-aminopyrimidines have shown activity against a wide range of kinases involved in cancer and inflammatory diseases. These include, but are not limited to:

  • Anaplastic Lymphoma Kinase (ALK): Fusions and mutations in ALK are oncogenic drivers in non-small cell lung cancer and other malignancies. Several ALK inhibitors are based on the pyrimidine scaffold.[4][5]

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrimidine-based CDK inhibitors are an active area of research.[6]

  • Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell signaling, making it an attractive target for cancer immunotherapy.[7]

Logical Workflow for Drug Discovery

Drug_Discovery_Workflow cluster_0 Lead Generation cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development Start 2-(Cyclopropylamino)pyrimidine- 4-carbaldehyde Scaffold Library Combinatorial Library Synthesis (Modification at C4-aldehyde) Start->Library HTS High-Throughput Screening (Kinase Panels) Library->HTS Hit_ID Hit Identification & SAR Analysis HTS->Hit_ID Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_ID->Lead_Opt Preclinical In Vivo Efficacy & Safety Studies Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical

Caption: A conceptual workflow for the development of kinase inhibitors starting from the 2-(cyclopropylamino)pyrimidine-4-carbaldehyde scaffold.

Conclusion and Future Directions

2-(Cyclopropylamino)pyrimidine-4-carbaldehyde is a valuable building block in medicinal chemistry. Its synthesis is achievable through established synthetic methodologies, and its structure is ripe for derivatization. The presence of the 2-aminopyrimidine core strongly suggests its potential as a scaffold for kinase inhibitors, while the aldehyde functionality provides a convenient point for the introduction of diverse chemical moieties to modulate potency, selectivity, and pharmacokinetic properties. Future research efforts should focus on the synthesis of libraries based on this scaffold and their screening against panels of kinases implicated in human diseases. Detailed biological evaluation of the most promising derivatives will be crucial in unlocking the full therapeutic potential of this versatile chemical entity.

References

  • PubChem. 2-cyclopropylpyrimidine-4-carbaldehyde. [Link]

  • PubChemLite. 2-cyclopropylpyrimidine-4-carbaldehyde (C8H8N2O). [Link]

  • Itami, K., Yamazaki, D., & Yoshida, J. I. (2007). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Organic Letters, 9(16), 3041-3044. [Link]

  • Google Patents. (2020).
  • MDPI. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. [Link]

  • MDPI. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. [Link]

  • MDPI. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114777. [Link]

  • Wang, W., et al. (2018). Discovery of Novel 2,4-diarylaminopyrimidine Analogues as ALK and ROS1 Dual Inhibitors to Overcome Crizotinib-Resistant Mutants Including G1202R. Journal of Medicinal Chemistry, 61(1), 126-144. [Link]

  • Zhang, Y., et al. (2020). Fragment-based modification of 2,4-diarylaminopyrimidine derivatives as ALK and ROS1 dual inhibitors to overcome secondary mutants. Bioorganic & Medicinal Chemistry, 28(23), 115719. [Link]

  • MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]

  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 248, 115064. [Link]

  • Britton, R., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 12(4), 586-593. [Link]

Sources

The 2-Aminopyrimidine-4-Carbaldehyde Scaffold: A Versatile Platform in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyrimidine motif is a cornerstone in contemporary drug discovery, recognized as a "privileged" structure due to its ability to form key hydrogen bond interactions with a multitude of biological targets.[1] This guide focuses on a particularly valuable, yet underexplored, derivative: the 2-aminopyrimidine-4-carbaldehyde scaffold. The strategic placement of the aldehyde functionality at the 4-position, ortho to a reactive center, unlocks a rich and diverse chemical space for the generation of complex molecular architectures. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, reactivity, and medicinal chemistry applications of this versatile building block, with a particular emphasis on its role in the development of potent kinase inhibitors for oncology.

Introduction: The Strategic Value of the 2-Aminopyrimidine-4-Carbaldehyde Core

The pyrimidine ring is a fundamental heterocycle found in the building blocks of life, DNA and RNA, making it an attractive starting point for the design of therapeutic agents.[2] The 2-aminopyrimidine subset has proven to be particularly fruitful, forming the core of numerous FDA-approved drugs, including the kinase inhibitors Imatinib and Abemaciclib.[1][3] The power of this scaffold lies in its ability to act as a bioisostere for the purine ring of ATP, enabling it to effectively compete for the ATP-binding site of protein kinases.

The introduction of a carbaldehyde group at the C4 position transforms the simple 2-aminopyrimidine into a highly versatile synthetic intermediate. This aldehyde group serves as a reactive handle for a wide array of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide will delve into the practical aspects of working with this scaffold, from its synthesis to its application in cutting-edge drug discovery programs.

Synthesis of the Core Scaffold: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

A key entry point to the diverse chemistry of 2-aminopyrimidine-4-carbaldehydes is through the synthesis of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. This intermediate, featuring two differentially reactive chlorine atoms and a formyl group, is a powerful precursor for a multitude of derivatives.[4] The most common and effective method for its preparation is the Vilsmeier-Haack reaction.[5][6]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][7] The reaction proceeds through the formation of a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7]

The mechanism involves two key stages:

  • Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. Subsequent elimination of a dichlorophosphate anion generates the electrophilic Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich pyrimidine ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[7]

For substrates like 2-amino-4,6-dihydroxypyrimidine, the Vilsmeier-Haack conditions not only achieve formylation at the C5 position but also convert the hydroxyl groups at C4 and C6 to chloro groups, directly yielding the versatile 2-amino-4,6-dichloropyrimidine-5-carbaldehyde intermediate.[8]

Experimental Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

This protocol is a representative procedure synthesized from established methodologies for the Vilsmeier-Haack formylation and chlorination of pyrimidine systems.[8][9]

Materials:

  • 2-Amino-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a nitrogen inlet, place anhydrous DMF (5 equivalents). Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the stirred DMF over 30-45 minutes, ensuring the internal temperature is maintained below 10°C.

  • After the addition is complete, stir the resulting mixture at 0°C for an additional 30 minutes. The formation of the Vilsmeier reagent is typically observed as a pale yellow to orange solution.

  • Reaction with Pyrimidine: To the freshly prepared Vilsmeier reagent, add 2-amino-4,6-dihydroxypyrimidine (1 equivalent) portion-wise, controlling any exotherm.

  • After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield 2-amino-4,6-dichloropyrimidine-5-carbaldehyde as a pale yellow solid.

Synthetic Utility: Key Transformations of the Scaffold

The strategic arrangement of functional groups in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde allows for a diverse range of subsequent chemical modifications.

Nucleophilic Aromatic Substitution (SNAr) at C4 and C6

The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution, with the C4 position being generally more reactive due to the electronic influence of the adjacent amino and formyl groups.[8] This allows for the sequential and regioselective introduction of various nucleophiles, most notably amines.

This differential reactivity is crucial for building molecular complexity. For instance, reaction with one equivalent of a primary or secondary amine at a lower temperature will preferentially substitute the C4-chloro group. Subsequent reaction with a different amine at a higher temperature can then displace the C6-chloro group, leading to the synthesis of unsymmetrically substituted 2,4,6-trisubstituted pyrimidines.

Experimental Protocol 2: Selective Mono-amination at the C4-Position

This protocol describes a general procedure for the selective nucleophilic aromatic substitution of the C4-chloro group.[8][10]

Materials:

  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

  • Substituted aniline or aliphatic amine (1 equivalent)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2 equivalents)

  • Ethanol or Isopropanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 equivalent) in ethanol.

  • Add the desired primary or secondary amine (1 equivalent) followed by the addition of triethylamine (2 equivalents).

  • Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction by TLC. The reaction time can vary from 2 to 24 hours depending on the nucleophilicity of the amine.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product, a 2-amino-4-(substituted amino)-6-chloropyrimidine-5-carbaldehyde, can be purified by column chromatography on silica gel or by recrystallization.

Reactions of the 4-Carbaldehyde Group

The aldehyde functionality at C4 is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Reductive amination is a powerful and widely used method for the synthesis of amines from aldehydes or ketones.[11] This one-pot reaction involves the initial formation of an imine intermediate by the reaction of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[5] This method is highly efficient for introducing a diverse range of amino substituents at the C4-position via a methylene linker.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the aldehyde starting material.[12]

The aldehyde group can readily participate in condensation reactions with active methylene compounds. A notable example is the Claisen-Schmidt condensation with ketones to form α,β-unsaturated ketones (chalcones).[8] These chalcone derivatives can serve as Michael acceptors for the introduction of further functionality or as precursors for the synthesis of other heterocyclic rings.

The ortho-relationship between the C4-carbaldehyde and the C5-position (or a substituent introduced at C5) provides an excellent platform for the construction of fused pyrimidine ring systems, such as pyrido[2,3-d]pyrimidines.[13][14] These fused systems are of significant interest in medicinal chemistry due to their structural rigidity and ability to present pharmacophoric features in a well-defined spatial orientation. For example, a three-component reaction between a 4-aminouracil (a 2-aminopyrimidine derivative), an aromatic aldehyde, and malononitrile can lead to the formation of a pyrido[2,3-d]pyrimidine core.[14]

Medicinal Chemistry Applications: Targeting Protein Kinases in Oncology

The 2-aminopyrimidine scaffold is a well-established pharmacophore for the inhibition of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer.[2] The 2-aminopyrimidine-4-carbaldehyde core serves as an excellent starting point for the development of potent and selective kinase inhibitors.

Aurora Kinase Inhibition

The Aurora kinases (Aurora A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[10] Their overexpression is implicated in the development of numerous cancers, making them attractive targets for anticancer drug discovery.[15] Several potent Aurora kinase inhibitors based on the 2-aminopyrimidine scaffold are in clinical development.[2][16]

The general design strategy for these inhibitors involves the 2-aminopyrimidine core making key hydrogen bonds with the hinge region of the kinase ATP-binding site. The substituents at the C4 and C5/C6 positions are then used to occupy adjacent hydrophobic pockets and to fine-tune the selectivity and pharmacokinetic properties of the molecule.

Structure-Activity Relationship (SAR) Insights for 2-Aminopyrimidine-Based Aurora Kinase Inhibitors:

The following table summarizes key SAR trends for 2-aminopyrimidine derivatives as Aurora kinase inhibitors, synthesized from various literature sources.[16][17][18]

Position on Pyrimidine RingStructural VariationImpact on Activity
C2-Amino Group Unsubstituted -NH₂Generally essential for hinge binding.
C4-Substituent Substituted anilines, piperazines, piperidinesCrucial for potency and selectivity. The nature of the substituent dictates interactions with the solvent-exposed region and can be optimized to improve physicochemical properties.
C5-Substituent Small alkyl, halogen, cyanoCan modulate potency and selectivity by interacting with the gatekeeper residue.
C6-Substituent Often hydrogen or small alkylLess explored, but can influence overall conformation and properties.

Table 1: Generalized Structure-Activity Relationships for 2-Aminopyrimidine-Based Aurora Kinase Inhibitors

A number of potent 2,4-diaminopyrimidine derivatives have been synthesized and evaluated as selective Aurora A kinase inhibitors, with some compounds exhibiting IC₅₀ values in the low micromolar to nanomolar range.[17] For example, compound 11c from one study showed high cytotoxicity against various tumor cell lines with IC₅₀ values ranging from 0.5-4.0 µM and exhibited over 35-fold selectivity for Aurora A over Aurora B.[17]

CompoundAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)HCT-116 Cell IC₅₀ (µM)
VX-680 0.618-
Alisertib (MLN8237) 1.2396.5-
Barasertib (AZD1152) 14000.37-
AMG 900 54-
PF-03814735 50.8-

Table 2: IC₅₀ Values of Selected Pyrimidine-Based Aurora Kinase Inhibitors in Clinical or Preclinical Development. [16]

Aurora Kinase Signaling Pathway and Inhibition

The diagram below illustrates the central role of Aurora kinases in mitotic progression and how 2-aminopyrimidine-based inhibitors can block this process.

Aurora Kinase Pathway cluster_0 G2 Phase cluster_1 Mitosis Cyclin B/CDK1 Cyclin B/CDK1 Prophase Prophase Cyclin B/CDK1->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Chromosome Condensation Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_A Aurora A Aurora_A->Prophase Centrosome Maturation Aurora_B Aurora B Aurora_B->Metaphase Chromosome Alignment Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition

Caption: Inhibition of Aurora kinases by 2-aminopyrimidine derivatives disrupts mitotic progression.

Drug Discovery Workflow: From Scaffold to Candidate

The 2-aminopyrimidine-4-carbaldehyde scaffold can be effectively integrated into a typical drug discovery workflow. The following diagram outlines a logical progression from initial synthesis to the identification of a preclinical candidate.

Drug_Discovery_Workflow Scaffold_Synthesis Scaffold Synthesis (Vilsmeier-Haack) Library_Generation Library Generation (SNAr, Reductive Amination, etc.) Scaffold_Synthesis->Library_Generation HTS High-Throughput Screening (Biochemical & Cellular Assays) Library_Generation->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation (SAR Studies) Hit_Identification->Lead_Generation Lead_Generation->Library_Generation Iterative Design Lead_Optimization Lead Optimization (ADMET Profiling) Lead_Generation->Lead_Optimization Preclinical_Candidate Preclinical Candidate (In vivo Efficacy) Lead_Optimization->Preclinical_Candidate

Caption: A typical drug discovery workflow starting from the 2-aminopyrimidine-4-carbaldehyde scaffold.

Conclusion and Future Perspectives

The 2-aminopyrimidine-4-carbaldehyde scaffold represents a highly valuable and versatile platform for the discovery and development of novel therapeutic agents. Its straightforward synthesis and the multifaceted reactivity of its functional groups allow for the efficient generation of diverse chemical libraries. The demonstrated success of the broader 2-aminopyrimidine class as kinase inhibitors, coupled with the synthetic advantages offered by the 4-carbaldehyde handle, positions this scaffold for continued prominence in medicinal chemistry.

Future efforts in this area will likely focus on the development of more regioselective and stereoselective transformations of the scaffold, the exploration of novel biological targets beyond kinases, and the application of this building block in the synthesis of covalent inhibitors and proteolysis-targeting chimeras (PROTACs). The inherent synthetic tractability of 2-aminopyrimidine-4-carbaldehydes ensures their enduring relevance in the quest for new and improved medicines.

References

  • Sankhe, K., Prabhu, A., & Khan, T. (2021). Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. Chemical Biology & Drug Design, 98(1), 73-93. [Link]

  • Montalvo-González, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5188. [Link]

  • Journal of Chemical Research. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • PubMed. (2015). Synthesis and Biological Evaluation of 2,4-diaminopyrimidines as Selective Aurora A Kinase Inhibitors. [Link]

  • Academia.edu. (n.d.). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. [Link]

  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. [Link]

  • Gavande, N., et al. (2023). Aurora B Inhibitors as Cancer Therapeutics. Pharmaceuticals, 16(4), 576. [Link]

  • PubMed. (2015). Synthesis and Biological Evaluation of 2,4-diaminopyrimidines as Selective Aurora A Kinase Inhibitors. [Link]

  • YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. [Link]

  • International Journal of Pharma and Chemical Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. [Link]

  • Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]

  • Reddit. (2026). Reductive amination with amines. [Link]

  • YouTube. (2021). Vilsmeier Reaction. [Link]

  • MDPI. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]

  • PMC. (n.d.). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. [Link]

  • PMC. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. [Link]

  • PubMed. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. [Link]

  • PMC. (n.d.). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. [Link]

  • Semantic Scholar. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • Google Patents. (n.d.). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Patsnap. (2022). Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • ResearchGate. (n.d.). Aurora kinase inhibitors in clinical trials. [Link]

Sources

The Propylamino Pyrimidine Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrimidine Core and the Significance of the Propylamino Moiety

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a plethora of therapeutic agents.[1] Its inherent ability to engage in various biological interactions has established it as a "privileged scaffold" in drug design. The strategic derivatization of the pyrimidine core allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective drugs for a wide range of diseases.

Among the myriad of possible substitutions, the attachment of a propylamino group has emerged as a particularly fruitful strategy, especially in the realm of kinase inhibition. The propylamino moiety can serve as a crucial linker, positioning other functional groups for optimal interaction with the target protein. Furthermore, the nitrogen atom in the propylamino chain can act as a hydrogen bond donor or acceptor, contributing to the binding affinity and selectivity of the molecule. This guide will provide a comprehensive technical overview of the therapeutic potential of propylamino pyrimidine derivatives, with a focus on their design, synthesis, mechanism of action, and clinical applications.

Propylamino Pyrimidine Derivatives as Potent Kinase Inhibitors in Oncology

A significant body of research on propylamino pyrimidine derivatives has centered on their application as kinase inhibitors for the treatment of cancer.[2][3] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Propylamino pyrimidine derivatives have been successfully designed to target and inhibit specific kinases involved in tumor growth and proliferation.

Case Study: Ibrutinib - A Landmark Bruton's Tyrosine Kinase (BTK) Inhibitor

Ibrutinib (Imbruvica®) stands as a paradigm of the successful application of the propylamino pyrimidine scaffold in oncology. It is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[4][5][6] Aberrant BCR signaling is a key driver in various B-cell malignancies.

Mechanism of Action:

Ibrutinib's mechanism of action involves the formation of a covalent bond between its acrylamide moiety and a cysteine residue (Cys481) in the active site of BTK.[4][6] This irreversible binding leads to the sustained inhibition of BTK's enzymatic activity, thereby blocking downstream signaling pathways that promote B-cell proliferation and survival.[5] The inhibition of BTK leads to the induction of apoptosis in malignant B-cells.[5]

Signaling Pathway:

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC NF_kB NF-κB Activation PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition

Caption: Ibrutinib's inhibition of the BTK signaling pathway.

Clinical Significance:

Ibrutinib has revolutionized the treatment of several B-cell cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[4][7] Its targeted mechanism of action offers a more favorable side-effect profile compared to traditional chemotherapy.[7]

Beyond BTK: Targeting Other Kinases

The versatility of the propylamino pyrimidine scaffold extends beyond BTK inhibition. Researchers have explored its potential to target other key kinases implicated in cancer, such as:

  • Aurora Kinases: These are essential for cell cycle regulation, and their overexpression is common in many tumors. Propylamino pyrimidine derivatives have been designed to inhibit Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.[8][9]

  • Cyclin-Dependent Kinases (CDKs): CDKs are another family of kinases that control cell cycle progression. The development of CDK inhibitors is a promising strategy in cancer therapy, and propylamino pyrimidine derivatives have shown potential as potent CDK inhibitors.[3][10]

Expanding the Therapeutic Horizon: Anti-inflammatory and Neuroprotective Potential

While oncology has been the primary focus, the therapeutic potential of propylamino pyrimidine derivatives is not limited to cancer. Emerging research suggests their utility in treating inflammatory diseases and neurodegenerative disorders.

Anti-inflammatory Applications

Chronic inflammation is a key component of numerous diseases. Propylamino pyrimidine derivatives have been investigated for their ability to modulate inflammatory pathways.[11] One of the key mechanisms is the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins. By suppressing the production of these inflammatory mediators, these compounds may offer therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Roles

Neuroinflammation and oxidative stress are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[12] Some pyrrolopyrimidine derivatives, which share a similar core structure, have demonstrated neuroprotective effects in preclinical models by attenuating post-ischemic neuronal loss.[2][13] The antioxidant properties of these compounds and their ability to penetrate the blood-brain barrier make them attractive candidates for further investigation in the context of neurodegeneration.[14]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of propylamino pyrimidine derivatives typically involves a multi-step process. A common strategy is the sequential nucleophilic aromatic substitution on a di- or tri-substituted pyrimidine core.

General Synthetic Protocol

Step 1: Synthesis of a Chlorinated Pyrimidine Intermediate

A common starting point is the synthesis of a 2,4-dichloro- or 2,4,6-trichloropyrimidine. This can be achieved through various established methods, such as the reaction of a corresponding pyrimidinedione with phosphoryl chloride.

Step 2: First Nucleophilic Substitution

The first amine, which may or may not be the propylamino group, is introduced by reacting the chlorinated pyrimidine with the desired amine in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent such as isopropanol.[15] The reaction is typically carried out at room temperature or with gentle heating.

Step 3: Second Nucleophilic Substitution (Introduction of the Propylamino Group)

The resulting mono-substituted pyrimidine is then reacted with propylamine (or a derivative thereof) to introduce the propylamino moiety. This step often requires more forcing conditions, such as heating in a solvent like n-butanol.[16]

Step 4: Further Functionalization (Optional)

Additional functional groups can be introduced to the propylamino pyrimidine scaffold to optimize its pharmacological properties. This may involve reactions such as amide bond formation or Suzuki coupling.

Synthesis_Workflow Start Dichloropyrimidine Step1 First Nucleophilic Substitution (Amine 1) Start->Step1 Intermediate Mono-amino-chloro- pyrimidine Step1->Intermediate Step2 Second Nucleophilic Substitution (Propylamine) Intermediate->Step2 Product Propylamino Pyrimidine Derivative Step2->Product Step3 Optional Functionalization Product->Step3

Caption: General synthetic workflow for propylamino pyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For propylamino pyrimidine derivatives, several key structural features have been identified:

  • The Pyrimidine Core: The pyrimidine ring itself is a key pharmacophore, often mimicking the adenine ring of ATP to bind to the hinge region of kinases.[15]

  • The Propylamino Linker: The length and flexibility of the propylamino chain are critical for correctly positioning other functional groups within the target's binding pocket. Variations in the chain length or the introduction of substituents can significantly impact activity.

  • Substituents on the Propylamino Group: The terminal amine of the propylamino group can be further functionalized. For instance, in Ibrutinib, the acrylamide group is essential for its covalent binding to BTK.[4]

  • Substituents on the Pyrimidine Ring: The nature and position of other substituents on the pyrimidine ring play a vital role in determining selectivity and potency. For example, bulky groups can be introduced to exploit specific pockets in the target kinase, thereby enhancing selectivity.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of propylamino pyrimidine derivatives against a target kinase.

Materials:

  • Recombinant purified kinase

  • Kinase-specific peptide substrate

  • Test compound (propylamino pyrimidine derivative) dissolved in DMSO

  • ATP solution

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 96-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the recombinant kinase, and the peptide substrate.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.[14]

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay is used to evaluate the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (propylamino pyrimidine derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the cells for a specific period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.[17]

Quantitative Data Summary

Compound ClassTargetIC50 RangeTherapeutic Area
Phenylamino PyrimidinesProtein Kinase CSub-micromolarCancer
Pyrazolo[3,4-d]pyrimidinesAurora Kinases, CDK1NanomolarCancer
2,4-DiaminopyrimidinesCDK7NanomolarCancer
PyrrolopyrimidinesAntioxidantN/ANeuroprotection

Note: IC50 values are highly dependent on the specific compound and assay conditions.

Conclusion and Future Perspectives

Propylamino pyrimidine derivatives have firmly established their place in modern drug discovery, exemplified by the clinical success of Ibrutinib. Their versatility as a scaffold allows for the development of potent and selective inhibitors for a wide array of therapeutic targets. The primary focus to date has been on kinase inhibition in oncology, but the emerging evidence of their anti-inflammatory and neuroprotective properties suggests a broader therapeutic potential that is yet to be fully explored.

Future research in this area will likely focus on:

  • Designing novel derivatives with improved selectivity: This will be crucial for minimizing off-target effects and improving the safety profile of these compounds.

  • Exploring new therapeutic applications: A deeper investigation into their anti-inflammatory, antiviral, and neuroprotective activities could lead to the development of novel treatments for a range of debilitating diseases.

  • Utilizing advanced drug delivery systems: Formulations that enhance the bioavailability and target-specific delivery of these compounds could further improve their therapeutic efficacy.

The continued exploration of the propylamino pyrimidine scaffold, guided by a strong understanding of its synthesis, SAR, and biological mechanisms, holds immense promise for the development of the next generation of targeted therapies.

References

  • Ibrutinib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ibrutinib]
  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3948682/]
  • Ibrutinib for CLL: Mechanism of action and clinical considerations - Lymphoma Hub. [URL: https://lymphomahub.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07111a]
  • Exploring Ibrutinib: A Comprehensive Overview of Applications, Regulatory Approvals, and Advanced Synthesis Processes - Patsnap Synapse. [URL: https://synapse.patsnap.com/articles/exploring-ibrutinib-a-comprehensive-overview-of-applications-regulatory-approvals-and-advanced-synthesis-processes-20241106]
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra07357c]
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268802/]
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7865913/]
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [URL: https://www.researchgate.net/publication/362956248_Synthesis_of_Pyrimidine-Based_Analogues_A_Comprehensive_Review]
  • Pyrimidine Derivatives as Anticancer Agents - Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/10636]
  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6669566/]
  • Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors - Benchchem. [URL: https://www.benchchem.
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39301140/]
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. [URL: https://www.researchgate.
  • Synthesis, SAR and biological evaluation of 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidines as dual inhibitors of Aurora kinases and CDK1 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22265780/]
  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors - Benchchem. [URL: https://www.benchchem.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. [URL: https://www.mdpi.com/1420-3049/26/17/5202]
  • Pyrimidine analogues for the management of neurodegenerative diseases - ResearchGate. [URL: https://www.researchgate.
  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11246114/]
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34110848/]
  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. [URL: https://www.
  • Neuroprotective effects of the novel brain-penetrating pyrrolopyrimidine antioxidants U-101033E and U-104067F against post-ischemic degeneration of nigrostriatal neurons - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8723469/]
  • Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38850781/]
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI. [URL: https://www.mdpi.com/1422-0067/25/20/15234]
  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal. [URL: https://www.pandurangamudgal.com/index.php/jops/article/view/113]
  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9860001/]
  • Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction - Sciforum. [URL: https://sciforum.net/paper/ecsoc-21/article/11181]
  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - MDPI. [URL: https://www.mdpi.com/1424-8247/16/6/778]
  • Chemical structures of the most active anti-inflammatory pyrimidine derivatives (e16–e24). [URL: https://www.researchgate.
  • Neuroprotective effects of the pyrrolopyrimidine U-104067F in 3-acetylpyridine-treated rats. [URL: https://pubmed.ncbi.nlm.nih.gov/8784860/]
  • Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica - MDPI. [URL: https://www.mdpi.com/2073-4344/12/11/1429]
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - MDPI. [URL: https://www.mdpi.com/1422-0067/22/7/3762]
  • [Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35041314/]
  • Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview - IJPPR. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2024/05/4-Dihydropyrimidinone-Synthesis-and-Pharmacological-Action-%E2%80%93-An-Overview.pdf]
  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological - Journal of Medicinal and Chemical Sciences. [URL: https://www.jmchemsci.com/article_161427.html]
  • Anti-inflammatory and neuroprotective effects of an orally active apocynin derivative in pre-clinical models of Parkinson's disease - PubMed - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3478648/]

Sources

Topic: A Comparative Analysis of 2-(Propylamino)pyrimidine-4-carbaldehyde and its 2-Cyclopropylamino Analog

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents, particularly kinase inhibitors.[1][2][3] This guide provides a detailed comparative analysis of two closely related analogs: 2-(propylamino)pyrimidine-4-carbaldehyde and 2-(cyclopropylamino)pyrimidine-4-carbaldehyde. We delve into the nuanced yet critical differences imparted by the propyl versus the cyclopropyl substituent at the C2 position. This document explores their synthetic strategies, physicochemical properties, and the profound implications of their structural differences on structure-activity relationships (SAR) and potential therapeutic applications. Detailed, field-tested protocols for synthesis and characterization are provided to enable researchers to readily apply these insights in a laboratory setting.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with the pyrimidine ring being one of the most prominent.[4][5] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its biological importance.[6][7] In drug design, the 2-aminopyrimidine moiety frequently serves as a versatile hinge-binding motif, crucial for the activity of numerous approved drugs, including kinase inhibitors like Imatinib and Palbociclib.[8][9]

The aldehyde functional group at the C4 position acts as a versatile chemical handle, enabling further derivatization through reactions like reductive amination or Wittig olefination, allowing for the exploration of a vast chemical space.[10][11] This guide focuses on the subtle yet impactful substitution at the C2 amino group: the flexible n-propyl chain versus the conformationally constrained cyclopropyl ring. This comparison serves as a classic case study in medicinal chemistry, illustrating how minor structural modifications can dramatically influence metabolic stability, target binding affinity, and overall pharmacological profile.

Comparative Physicochemical and Structural Properties

The primary distinction between the two molecules lies in the nature of the alkyl substituent on the C2 amino group. The n-propyl group is a flexible, three-carbon aliphatic chain, while the cyclopropyl group is a rigid, strained three-membered ring. This structural difference translates into distinct physicochemical properties that influence everything from solubility to metabolic fate.

Property2-(Propylamino)pyrimidine-4-carbaldehyde2-(Cyclopropylamino)pyrimidine-4-carbaldehydeRationale for Difference
Molecular Formula C₈H₁₁N₃OC₈H₉N₃OLoss of two hydrogen atoms to form the cyclopropyl ring.
Molecular Weight 165.19 g/mol [12]163.18 g/mol [13][14]The cyclopropyl analog is lighter by the mass of two protons.
Topology & Flexibility Flexible, acyclic propyl chainRigid, strained cyclopropyl ringThe cyclic nature of the cyclopropyl group severely restricts bond rotation.
Predicted LogP Higher (more lipophilic)Lower (less lipophilic)The rigid, compact structure of the cyclopropyl group can reduce lipophilicity compared to the more "greasy" flexible propyl chain.
Metabolic Stability Prone to oxidation at the propyl chainMore resistant to CYP450-mediated oxidationThe cyclopropyl group often serves as a "metabolic blocker," as its C-H bonds are generally less susceptible to enzymatic oxidation.
Basicity (pKa) Slightly higherSlightly lowerThe sp²-like character of the cyclopropyl ring carbons can be slightly more electron-withdrawing than the sp³ carbons of the propyl group, subtly reducing the basicity of the adjacent amine.

Synthetic Strategies and Methodologies

The most direct and widely adopted strategy for synthesizing these target compounds involves the nucleophilic aromatic substitution (SNAr) on a suitable di-halogenated pyrimidine precursor. The common starting material is typically a 2,4-dichloropyrimidine derivative.[8][9][10]

General Synthetic Workflow

The synthesis can be logically broken down into two primary stages: the formation of a key intermediate, 2,4-dichloropyrimidine-4-carbaldehyde, followed by a selective substitution reaction with the appropriate amine.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Divergent Synthesis A Uracil or related starting material B Vilsmeier-Haack Formylation (POCl₃, DMF) A->B C Chlorination (POCl₃) B->C D Key Intermediate: 2,4-Dichloropyrimidine-4-carbaldehyde C->D G Target 1: 2-(Propylamino)pyrimidine-4-carbaldehyde D->G SₙAr Reaction + Propylamine (E) H Target 2: 2-(Cyclopropylamino)pyrimidine-4-carbaldehyde D->H SₙAr Reaction + Cyclopropylamine (F) E Propylamine (CH₃CH₂CH₂NH₂) F Cyclopropylamine

Caption: General two-stage synthetic workflow for target compounds.

Experimental Protocol: Synthesis of 2-(Cyclopropylamino)pyrimidine-4-carbaldehyde

This protocol details the nucleophilic substitution step. A parallel procedure using n-propylamine would be employed for the other analog.

Materials:

  • 2,4-Dichloropyrimidine-4-carbaldehyde (1.0 eq)

  • Cyclopropylamine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF) (as solvent)

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloropyrimidine-4-carbaldehyde (1.0 eq) and dissolve in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Addition of Base: Add triethylamine (2.0 eq) to the solution. The base is crucial for scavenging the HCl byproduct generated during the reaction, driving the equilibrium forward.[8]

  • Nucleophilic Addition: Cool the mixture to 0 °C in an ice bath. Slowly add cyclopropylamine (1.1 eq) dropwise over 5 minutes. The slight excess of the amine ensures the complete consumption of the starting material.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Workup:

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-(cyclopropylamino)pyrimidine-4-carbaldehyde.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Comparative Biological Activity and Structure-Activity Relationship (SAR)

While specific biological data for these exact carbaldehyde compounds is sparse in public literature, extensive research on the broader class of 2-aminopyrimidines provides a strong foundation for a predictive SAR analysis.[4][15] The choice between a propyl and a cyclopropyl group is a deliberate design strategy in drug discovery to modulate key pharmacological parameters.

Key SAR Insights:

  • Conformational Rigidity and Binding: The rigid cyclopropyl group restricts the conformational freedom of the side chain. This can be highly advantageous if the constrained conformation is the one favored for binding to the biological target (the "bioactive conformation"). This pre-organization can lead to a lower entropic penalty upon binding and thus a higher binding affinity. Conversely, the flexible propyl chain can adopt multiple conformations, only one of which may be active, which can be entropically unfavorable.

  • Metabolic Stability: The C-H bonds of an n-propyl group, particularly at the methylene position adjacent to the nitrogen (α-position), are susceptible to oxidation by cytochrome P450 enzymes. Replacing this with a cyclopropyl group often enhances metabolic stability, as the C-H bonds on the strained ring are less accessible to enzymatic attack. This can lead to a longer half-life and improved pharmacokinetic profile in vivo.

  • Lipophilicity and Solubility: The introduction of a cyclopropyl group can sometimes reduce lipophilicity compared to its n-propyl counterpart, potentially improving the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule.

SAR cluster_0 Structural Modification cluster_1 Physicochemical & Pharmacokinetic Consequences cluster_2 Potential Biological Outcome Propyl n-Propyl Group Propyl_Props • High Flexibility • Lower Metabolic Stability • Potentially Higher Lipophilicity Propyl->Propyl_Props Cyclopropyl Cyclopropyl Group Cyclo_Props • High Rigidity • Higher Metabolic Stability • Potentially Lower Lipophilicity Cyclopropyl->Cyclo_Props Outcome Altered Biological Profile: • Binding Affinity (Potency) • Pharmacokinetics (Half-life) • Off-target Effects (Selectivity) Propyl_Props->Outcome Cyclo_Props->Outcome

Caption: Impact of Propyl vs. Cyclopropyl substitution on drug properties.

Potential Applications in Drug Discovery

The 2-aminopyrimidine scaffold is a proven pharmacophore in several therapeutic areas. The aldehyde at C4 allows for these cores to be readily incorporated into larger molecules.

  • Oncology: As hinge-binding fragments for various protein kinases (e.g., EGFR, CDK, Aurora kinases). The choice of the C2 substituent is critical for achieving potency and selectivity.[1][15]

  • Inflammation & Immunology: Derivatives have been explored as inhibitors of inflammatory pathway kinases.[6][16]

  • Antimicrobial Agents: The pyrimidine core mimics natural nucleobases and can be used to design inhibitors of essential microbial enzymes.[2][17]

The systematic comparison of analogs like the propyl and cyclopropyl derivatives is a fundamental step in the lead optimization phase of a drug discovery project, aiming to fine-tune the properties of a hit compound into a viable drug candidate.

Conclusion

The comparison between 2-(propylamino)pyrimidine-4-carbaldehyde and its 2-cyclopropylamino analog highlights a core principle of medicinal chemistry: small structural changes can have profound functional consequences. The cyclopropyl group, often considered a "bioisostere" of the propyl group, offers distinct advantages in terms of conformational rigidity and metabolic stability, which can translate into improved potency and a better pharmacokinetic profile. The synthetic accessibility of these compounds from common intermediates makes them valuable tools for researchers. This guide provides the foundational knowledge, strategic rationale, and practical protocols necessary for scientists in the field to synthesize, evaluate, and ultimately leverage the unique properties of these and similar pyrimidine derivatives in the pursuit of novel therapeutics.

References

  • Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M. (2020). Bioorganic & Medicinal Chemistry, 28(19), 115680.
  • 2-Aminopyrimidine Properties. (2026). ChemicalBook.
  • 2-Aminopyrimidine 109-12-6 wiki. (n.d.). Guidechem.
  • 2-Aminopyrimidine | C4H5N3. (n.d.).
  • Derivatives of 2-aminopyrimidine. (n.d.).
  • 2-Cyclopropylamino-pyrimidine-4-carbaldehyde | CAS 948549-74-4. (n.d.). Santa Cruz Biotechnology.
  • 948549-74-4 | 2-Cyclopropylamino-pyrimidine-4-carbaldehyde. (n.d.). BLD Pharm.
  • 2-Aminopyrimidine, 98%. (n.d.). Thermo Scientific Chemicals.
  • 2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2. (n.d.).
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Molecules, 27(22), 7786.
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(01), 272–296.
  • An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024). Journal of Drug Delivery and Therapeutics, 14(4), 123-130.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). ProQuest.
  • Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. (2017). Karbala International Journal of Modern Science, 3(1), 18-28.
  • Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity. (2023). Letters in Drug Design & Discovery, 20(1), 1-12.
  • Synthesis, characterization and anthelmintic activity evaluation of pyrimidine derivatives bearing carboxamide and sulphonamide moieties. (2020).
  • Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. (2018). New Journal of Chemistry, 42(15), 12588-12598.
  • (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Organic Synthesis, 19(6), 648-663.
  • 2-(propylamino)pyrimidine-5-carbaldehyde. (n.d.). Neochema.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2024).
  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (2014). Journal of Taibah University for Science, 8(3), 223-230.
  • Pyrimidine-containing natural products: occurrences and biological activities. (2025). Journal of Zhejiang University-SCIENCE B, 26(2), 133-156.
  • PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. (2013).
  • Pyrimidine and its biological activity: a review. (2013).
  • Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. (2022).
  • Biological Activity of Pyrimidine Deriv
  • Pyridine-4-carbaldehyde. (n.d.). Wikipedia.

Sources

The Ascendant Therapeutic Potential of 4-Formyl-2-(Propylamino)pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide delves into the specific and compelling pharmacological landscape of 4-formyl-2-(propylamino)pyrimidine derivatives. While this precise substitution pattern represents a frontier with underexplored potential, this document synthesizes established principles of pyrimidine chemistry and pharmacology to provide a comprehensive framework for its investigation. We will explore the strategic rationale for its design, propose robust synthetic pathways, and detail the experimental protocols necessary to elucidate its biological activity, with a particular focus on anticancer and antimicrobial applications. This guide is intended to serve as a foundational resource for researchers poised to innovate within this promising chemical space.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a privileged structure in drug discovery.[1] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems.[2] This inherent biocompatibility, coupled with the versatility of its chemical functionalization, has led to the development of a multitude of pyrimidine-based drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4]

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of their substituents.[1] The 2- and 4-positions are particularly amenable to modification, allowing for the fine-tuning of a compound's steric, electronic, and hydrophobic properties to optimize interactions with biological targets. The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore known to engage in crucial hydrogen bonding interactions within the active sites of various enzymes and receptors.[3]

This guide focuses on the specific scaffold of 4-formyl-2-(propylamino)pyrimidine. The introduction of a propylamino group at the 2-position can enhance lipophilicity and modulate binding affinity, while the formyl group at the 4-position introduces a reactive aldehyde functionality. This aldehyde can act as a hydrogen bond acceptor or a reactive handle for further chemical elaboration, opening up a wide array of possibilities for creating novel derivatives with unique biological profiles.

Synthetic Strategies: Accessing the 4-Formyl-2-(Propylamino)pyrimidine Scaffold

The synthesis of 4-formyl-2-(propylamino)pyrimidine derivatives can be approached through a logical and efficient pathway, primarily involving the construction of the 2-(propylamino)pyrimidine core followed by formylation at the C4-position.

Synthesis of the 2-(Propylamino)pyrimidine Core

A common and effective method for the synthesis of 2-aminopyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with a guanidine derivative. For the synthesis of the 2-(propylamino)pyrimidine core, propylguanidine would be the key reagent.

Proposed Synthetic Workflow:

G cluster_0 Core Synthesis A 1,3-Dicarbonyl Compound (e.g., Malondialdehyde or equivalent) C Condensation Reaction (Base-catalyzed) A->C B Propylguanidine B->C D 2-(Propylamino)pyrimidine C->D Cyclization G cluster_1 Formylation E 2-(Propylamino)pyrimidine G Electrophilic Aromatic Substitution E->G F Vilsmeier Reagent (POCl₃/DMF) F->G H 4-Formyl-2-(propylamino)pyrimidine G->H Hydrolysis G A Synthesized Derivatives C In Vitro Cytotoxicity Assay (e.g., MTT, SRB) A->C B Cell Line Panel (e.g., NCI-60) B->C D Determine IC₅₀ Values C->D E Lead Compound Identification D->E F Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) E->F G A Synthesized Derivatives C Broth Microdilution Assay A->C B Bacterial & Fungal Strains (Gram-positive, Gram-negative, Fungi) B->C D Determine MIC & MBC/MFC C->D E Lead Compound Identification D->E

Sources

The Pyrimidine-4-Carbaldehyde Scaffold: A Linchpin for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the strategic utility of the pyrimidine-4-carbaldehyde scaffold in kinase inhibitor discovery. It focuses on its role not merely as a structural subunit, but as a privileged synthetic linchpin that enables the divergent synthesis of ATP-competitive and covalent inhibitors.

Executive Summary: The "Gateway" Scaffold

In the landscape of kinase inhibitor design, the pyrimidine ring is ubiquitous, serving as the quintessential ATP adenine mimetic. However, the pyrimidine-4-carbaldehyde (4-CHO) derivative represents a distinct, high-value node in medicinal chemistry. It functions as a divergent synthetic hub , allowing rapid access to:

  • Fused Bicyclic Systems: Conversion into pyrido[3,4-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pteridines via condensation.

  • Covalent Warhead Installation: Olefination of the aldehyde to generate acrylamides (Michael acceptors) for targeting Cys residues (e.g., EGFR, BTK).

  • Scaffold Hopping: Modification of the hinge-binding core while retaining key vector orientations for the ribose and solvent-front pockets.

This guide details the structural rationale, synthetic methodologies, and application of this scaffold in generating high-affinity kinase inhibitors.[1]

Structural Biology & Pharmacophore Logic

The ATP Mimetic Rationale

The pyrimidine core binds to the kinase hinge region via hydrogen bonds (typically N1 and the C2-amine). The C4-position is critical because it directs substituents toward the gatekeeper residue and the hydrophobic back pocket (Selectivity Pocket).

  • The 4-Aldehyde Advantage: Unlike a static methyl or amino group, the C4-aldehyde is a reactive electrophile. It allows the medicinal chemist to "grow" the molecule into the solvent-exposed region or cyclize it to mimic the purine core of ATP more closely, increasing ligand efficiency (LE).

Binding Mode Visualization

The following diagram illustrates how the pyrimidine-4-carbaldehyde serves as a precursor to two distinct binding modes: Type I (ATP-competitive fused rings) and Covalent (Irreversible/Reversible) .

KinaseBinding cluster_ModeA Route A: Fused Bicycles (ATP Mimetic) cluster_ModeB Route B: Covalent Targeting Scaffold Pyrimidine-4-Carbaldehyde (Synthetic Hub) Fused Pyrido[3,4-d]pyrimidine Scaffold->Fused Cyclization (e.g., w/ Amines) Acrylamide 4-Acrylamide Derivative Scaffold->Acrylamide Wittig/HWE Olefination Hinge Hinge Region (H-bonds) Fused->Hinge Binds Gatekeeper Gatekeeper Residue (Selectivity) Fused->Gatekeeper Avoids Steric Clash Cys Cysteine Nucleophile (e.g., Cys797 EGFR) Acrylamide->Cys Michael Addition (Covalent Bond)

Caption: Divergent utility of the pyrimidine-4-carbaldehyde scaffold in accessing distinct kinase inhibition modes.

Synthetic Strategies & Methodologies

The 4-carbaldehyde group is rarely the final drug moiety due to metabolic instability (oxidation to acid). Its power lies in its transformation.

Strategy A: The "Biginelli-Type" Cyclization (Fused Systems)

To create pyrido[3,4-d]pyrimidines (potent inhibitors of CDK and Src family kinases), the 4-CHO group reacts with active methylenes and amines.

  • Mechanism: Condensation of the aldehyde with an

    
    -methylene ketone/ester and an amine source creates the second ring.
    
  • Utility: This rigidifies the scaffold, reducing the entropic penalty of binding.

Strategy B: Covalent Warhead Installation

For kinases like EGFR (T790M) or BTK , a covalent warhead is required. The 4-CHO group is the ideal precursor for the vinyl group .

  • Reaction: Horner-Wadsworth-Emmons (HWE) reaction using triethyl phosphonoacetate.

  • Outcome: Converts 4-CHO

    
     4-acrylate (Michael acceptor).
    
  • Tuning: The electronics of the double bond can be tuned (e.g.,

    
    -cyanoacrylamides) to adjust reactivity for reversible covalent inhibition.
    

Detailed Experimental Protocol

Protocol: Synthesis of 6-substituted-pyrido[3,4-d]pyrimidine-2,4-diamine

A validated workflow for converting a pyrimidine-4-carbaldehyde intermediate into a fused kinase inhibitor scaffold (adapted from Innocenti et al., 2015).

Phase 1: Synthesis of the Aldehyde Intermediate

Starting Material: 2,4-dichloropyrimidine.

  • Lithiation/Formylation:

    • Cool a solution of 2,4-dichloropyrimidine (1.0 eq) in dry THF to -78°C under Argon.

    • Add LDA (1.1 eq) dropwise over 30 min. Reason: Selective deprotonation at C4.

    • Quench with DMF (1.2 eq) and warm to RT.

    • Workup: Acidify with 1M HCl, extract with EtOAc.

    • Yield: ~60-70% of 2,4-dichloro-pyrimidine-4-carbaldehyde.

Phase 2: Construction of the Fused Ring

Reagents: 2,4-dichloro-pyrimidine-4-carbaldehyde, Ethyl 3-aminocrotonate (or equivalent enamine).

  • Condensation:

    • Dissolve the aldehyde (1.0 eq) in Ethanol/Water (1:1).

    • Add Ethyl 3-aminocrotonate (1.2 eq).

    • Heat to reflux for 4 hours.

    • Mechanism:[2][3] Aza-annulation sequence (Michael addition followed by intramolecular condensation).

  • Oxidation (Aromatization):

    • The initial product is often a dihydropyridine. Treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dichloromethane at RT for 1 hour to fully aromatize the ring.

  • Purification:

    • Flash column chromatography (Hexane/EtOAc).

Phase 3: Functionalization (The "Hinge Binder")
  • SNAr Displacement:

    • React the chlorinated fused system with an amine (e.g., aniline or cycloalkylamine) to install the hinge-binding motif.

    • Conditions: Amine (1.5 eq), DIPEA (2.0 eq), n-BuOH, 100°C, 12h.

Data Summary: Activity Profiles

The following table compares the potency of inhibitors derived from this scaffold against key targets.

Scaffold DerivativeTarget KinaseBinding ModeIC50 / Kd (nM)Key Feature
Pyrido[3,4-d]pyrimidine CDK2 / Cyclin AATP Competitive12 - 45 nMFused ring mimics Adenine N7/N9
Pyrazolo[3,4-d]pyrimidine Src (c-Src)ATP Competitive< 10 nMPP1/PP2 analogue structure
4-Acrylamide-pyrimidine EGFR (T790M)Irreversible Covalent2 - 15 nMTargets Cys797
4-Cyanoacrylate JAK3Reversible Covalent50 - 100 nMTargets Cys909 (Tunable residence time)

Divergent Synthesis Map

This flowchart guides the chemist through the decision-making process when using pyrimidine-4-carbaldehyde.

SynthesisTree Start Start: Pyrimidine-4-Carbaldehyde Decision Design Goal? Start->Decision PathA Path A: Fused Bicyclic Core (Rigid ATP Mimetic) Decision->PathA PathB Path B: Covalent Inhibitor (Targeting Cys/Lys) Decision->PathB PathC Path C: Macrocyclization (Kinase Selectivity) Decision->PathC StepA1 React w/ Hydrazines PathA->StepA1 StepA2 React w/ Enamines/Ketones PathA->StepA2 StepB1 Wittig / HWE Reaction PathB->StepB1 StepC1 Reductive Amination (Long Linker) PathC->StepC1 ProdA1 Pyrazolo[3,4-d]pyrimidine (Src, BTK) StepA1->ProdA1 ProdA2 Pyrido[3,4-d]pyrimidine (CDK, EGFR) StepA2->ProdA2 ProdB1 Vinyl Pyrimidine (Acrylamide Warhead) StepB1->ProdB1 ProdC1 Macrocyclic Kinase Inhibitor (High Selectivity) StepC1->ProdC1

Caption: Decision tree for divergent synthesis starting from the pyrimidine-4-carbaldehyde core.

References

  • Innocenti, P., et al. (2015). "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines." Organic & Biomolecular Chemistry.

  • Zhao, Z., & Bourne, P. E. (2025). "Advances in reversible covalent kinase inhibitors." Medicinal Research Reviews.

  • Unciti-Broceta, A., et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry.

  • Barillari, C., et al. (2021). "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration." Journal of Medicinal Chemistry.

Sources

Technical Monograph: Safety, Handling, and Stability of 2-(Propylamino)pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth Technical Safety & Handling Monograph for 2-(Propylamino)pyrimidine-4-carbaldehyde , structured for researchers and drug development professionals.

Document Control:

  • Subject: 2-(Propylamino)pyrimidine-4-carbaldehyde

  • CAS Registry Number: 1260815-50-6[1]

  • Document Type: Technical Safety Guide & Handling Protocol

  • Version: 2.0 (Scientific Advisory)

  • Target Audience: Medicinal Chemists, Process Safety Engineers, Lab Managers

Executive Summary & Chemical Characterization

2-(Propylamino)pyrimidine-4-carbaldehyde is a specialized heterocyclic building block predominantly used in the synthesis of kinase inhibitors and other bioactive pyrimidine derivatives. Its structural core features a reactive aldehyde moiety at the C4 position and a propylamino substituent at C2, making it a versatile electrophile for reductive aminations, Wittig reactions, and heterocyclizations.

However, this dual-functionality presents specific stability challenges. The aldehyde group is prone to autoxidation to the corresponding carboxylic acid (2-(propylamino)pyrimidine-4-carboxylic acid) upon exposure to air, while the secondary amine introduces basicity that can catalyze self-condensation (aldol-type) reactions under improper storage.

Chemical Identity Table
PropertySpecification
Chemical Name 2-(Propylamino)pyrimidine-4-carbaldehyde
CAS Number 1260815-50-6
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
SMILES CCCNc1nc(ccn1)C=O[1]
Physical State Yellow to brownish oil or low-melting solid (dependent on purity)
Solubility Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate

Hazard Identification & Mechanistic Toxicology

While specific toxicological data (LD50) for this exact CAS is limited, Read-Across Analysis from structural analogs (e.g., 2-(cyclopropylamino)pyrimidine-4-carbaldehyde, CAS 948549-74-4) and the parent pyrimidine-4-carbaldehyde indicates a distinct hazard profile.

GHS Classification (Derived)

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard StatementMechanistic Insight
Acute Toxicity (Oral) 4H302 Harmful if swallowed.Pyrimidine antimetabolite potential; interference with nucleotide synthesis pathways.
Skin Irritation 2H315 Causes skin irritation.[2]Secondary amine basicity combined with aldehyde reactivity leads to protein adduction (Schiff base formation).
Eye Irritation 2AH319 Causes serious eye irritation.[2][3]Direct electrophilic attack on corneal mucosal proteins.
STOT - SE 3H335 May cause respiratory irritation.Volatile organic vapors (if oil) or dust (if solid) irritate bronchial lining.
Precautionary Strategy (P-Statements)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[2][4]

  • P280: Wear protective gloves/eye protection/face protection (Nitrile rubber recommended).

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[2][4][5]

Stability & Degradation Pathways (The "Hidden" Hazard)

The primary operational hazard is not acute toxicity, but chemical instability . The aldehyde moiety at the 4-position is electron-deficient due to the pyrimidine ring's nitrogen atoms, making it highly susceptible to nucleophilic attack and oxidation.

Degradation Mechanism Visualization

The following diagram illustrates the two primary degradation pathways that must be mitigated through proper storage (Inert Gas + Cold).

DegradationPathways Compound 2-(Propylamino) pyrimidine-4-carbaldehyde Acid Degradant A: Carboxylic Acid (Inactive) Compound->Acid Autoxidation (Fast) Hydrate Degradant B: Gem-diol / Polymer (Insoluble) Compound->Hydrate Hydration & Polymerization Oxygen O2 (Air) Oxygen->Acid Moisture H2O (Moisture) Moisture->Hydrate

Figure 1: Primary degradation pathways. The aldehyde rapidly oxidizes to the carboxylic acid in air, rendering the material useless for reductive aminations.

Handling & Storage Protocols

To maintain scientific integrity of the reagent, the following "Self-Validating" protocol must be strictly followed.

A. Storage Conditions (The "Golden Rule")
  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred to inhibit polymerization.

  • Atmosphere: Strictly under Argon or Nitrogen. The compound is air-sensitive.[5]

  • Container: Amber glass vials with Teflon-lined caps to prevent UV-catalyzed radical oxidation.

B. Experimental Handling Workflow
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation (which leads to gem-diol formation).

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term stock solutions as hemiacetals will form. Use Anhydrous DMSO or DCM for immediate use.

Emergency Response & First Aid

This section outlines the logical flow of action in the event of exposure.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Ingest Ingestion Type->Ingest Act_Eye Rinse 15 min (Lifting Eyelids) Eye->Act_Eye Act_Skin Remove Clothing Wash Soap/Water Skin->Act_Skin Act_Ingest Rinse Mouth Do NOT Induce Vomiting Ingest->Act_Ingest Medical Seek Medical Attention (Show CAS 1260815-50-6) Act_Eye->Medical Act_Skin->Medical Act_Ingest->Medical

Figure 2: Triage logic for accidental exposure. Immediate dilution/removal is critical before seeking medical aid.[4][5]

Specific First Aid Measures
  • Eye Contact: The aldehyde group is highly reactive with corneal proteins. Immediate irrigation is non-negotiable to prevent permanent opacity.

  • Ingestion: Do NOT induce vomiting. The secondary amine component can be caustic to the esophageal lining. Dilute with water if conscious.

  • Fire Fighting: Use Carbon Dioxide (CO2), Dry Chemical, or Alcohol-resistant foam. Do not use a solid water stream , as it may scatter the material (if oily).

Ecological Impact & Disposal[5]

  • Aquatic Toxicity: Pyrimidine derivatives often exhibit chronic aquatic toxicity due to their stability in water and potential to inhibit biological enzymatic processes.

  • Disposal:

    • DO NOT flush down the drain.

    • Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize Nitrogen Oxides, NOx).

References

  • PubChem. (n.d.). Pyrimidine-4-carbaldehyde Compound Summary. National Library of Medicine. Retrieved February 16, 2026, from [Link]

Sources

Methodological & Application

Application Note: Modular Synthesis of 2-(Propylamino)pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, three-step synthetic protocol for the preparation of 2-(propylamino)pyrimidine-4-carbaldehyde starting from 2-chloropyrimidine . While many commercial routes rely on pre-functionalized 4-methylpyrimidines, this guide addresses the strict requirement of building the carbon scaffold from the unsubstituted 2-chloropyrimidine core.

The strategy employs a Nucleophilic Aromatic Substitution (


)  followed by a Minisci-type Radical Alkylation  to install the C4-carbon handle, concluding with a selective Oxidation . This route demonstrates high atom economy and utilizes "late-stage functionalization" logic often required in medicinal chemistry when specific substituted starting materials are unavailable.[1]
Key Applications
  • Kinase Inhibitor Development: The 2-aminopyrimidine-4-carbaldehyde motif is a privileged scaffold in JAK, CDK, and MAPK inhibitors.

  • Fragment-Based Drug Discovery (FBDD): The aldehyde serves as a versatile handle for reductive aminations or olefination reactions.

Retrosynthetic Analysis & Strategy

The synthesis poses a regioselectivity challenge.[1] The pyrimidine ring is electron-deficient (


-deficient).
  • Electrophilic Substitution (e.g., Vilsmeier-Haack): Fails or directs to the C5 position (the least electron-deficient site).

  • Nucleophilic Attack: The C4 position is highly activated for nucleophilic attack.

Therefore, we utilize Radical Nucleophilic Substitution (Minisci Reaction) to install a hydroxymethyl group at C4, which is subsequently oxidized to the aldehyde.

Synthetic Pathway (Graphviz)

SynthesisPath SM 2-Chloropyrimidine (Starting Material) Int1 2-(Propylamino)pyrimidine (Intermediate 1) SM->Int1 Step 1: SnAr Propylamine, DIPEA Int2 [2-(Propylamino)pyrimidin-4-yl]methanol (Intermediate 2) Int1->Int2 Step 2: Minisci MeOH, (NH4)2S2O8, H+ Prod 2-(Propylamino)pyrimidine- 4-carbaldehyde (Target) Int2->Prod Step 3: Oxidation MnO2 or IBX

Figure 1: Modular synthetic route leveraging nucleophilic aromatic substitution and radical C-H functionalization.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Propylamino)pyrimidine ( )

The C2 position of pyrimidine is activated for nucleophilic displacement due to the inductive effect of the two adjacent nitrogen atoms.

Reagents:

  • 2-Chloropyrimidine (1.0 equiv)

  • n-Propylamine (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)

Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrimidine (11.4 g, 100 mmol) in Ethanol (100 mL).

  • Addition: Add DIPEA (26 mL, 150 mmol) followed by dropwise addition of n-propylamine (9.9 mL, 120 mmol).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Product 
    
    
    
    ).
    • Note: The spot for 2-chloropyrimidine will disappear.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (150 mL) and wash with water (

    
    ) and Brine (
    
    
    
    ).
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. The crude product is usually sufficiently pure (>95%) as a pale yellow oil or low-melting solid.
    
    • Yield Expectation: 90–95%.

Step 2: C4-Hydroxymethylation (Minisci Reaction)

This is the critical C-H activation step. We generate a hydroxymethyl radical (


) from methanol using a persulfate oxidant. The radical acts as a nucleophile, selectively attacking the electron-deficient C4/C6 positions.

Mechanism Insight: The reaction is performed in acidic media. Protonation of the pyrimidine ring (at N1/N3) increases its electron deficiency, accelerating the attack of the nucleophilic


 radical. The acidic condition also protects the exocyclic amine as an ammonium salt, preventing its oxidation.

Reagents:

  • 2-(Propylamino)pyrimidine (Intermediate 1)

  • Ammonium Persulfate (

    
    ) (3.0 equiv)
    
  • Sulfuric Acid (

    
    ) (1.0 equiv)
    
  • Silver Nitrate (

    
    ) (0.1 equiv - Catalyst)
    
  • Solvent: Methanol/Water (4:1 ratio)

Protocol:

  • Setup: Dissolve Intermediate 1 (13.7 g, 100 mmol) in Methanol (200 mL) and Water (50 mL). Add conc.

    
     (5.5 mL) cautiously.
    
  • Catalyst: Add

    
     (1.7 g, 10 mmol). Heat the solution to 
    
    
    
    .
  • Radical Initiation: Prepare a solution of

    
     (68.4 g, 300 mmol) in Water (100 mL). Add this solution dropwise to the hot reaction mixture over 60 minutes.
    
    • Critical Control: Vigorous gas evolution (

      
      ) will occur. Ensure efficient condensing.
      
  • Completion: Stir at

    
     for an additional 1 hour.
    
  • Workup: Cool to room temperature. Neutralize with saturated

    
     (caution: foaming) to pH ~8.
    
  • Extraction: Evaporate most of the methanol. Extract the aqueous residue with DCM (

    
    ).
    
  • Purification: The crude mixture may contain some 4,6-disubstituted product. Purify via flash column chromatography (Gradient: 0

    
     10% MeOH in DCM).
    
    • Target: [2-(Propylamino)pyrimidin-4-yl]methanol.

    • Yield Expectation: 50–65%.[2]

Step 3: Selective Oxidation to Aldehyde

We use Manganese Dioxide (


) for the chemoselective oxidation of the benzylic-like alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Reagents:

  • Intermediate 2 (Alcohol)

  • Activated

    
     (10.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Chloroform

Protocol:

  • Charge: Dissolve the alcohol (Intermediate 2) in anhydrous DCM (0.1 M concentration).

  • Addition: Add activated

    
     (excess is required for kinetics).
    
  • Reaction: Stir vigorously at room temperature for 12–24 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the manganese solids. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate to yield the target 2-(Propylamino)pyrimidine-4-carbaldehyde .

    • Yield Expectation: 85–90%.

Analytical Data Summary

ParameterSpecification / Observation
Appearance Pale yellow to off-white solid
Molecular Formula

MW 165.19 g/mol

NMR (DMSO-

)

9.85 (s, 1H, CHO), 8.45 (d, 1H, Py-H6), 7.10 (d, 1H, Py-H5), 3.30 (t, 2H,

), 1.60 (m, 2H), 0.90 (t, 3H).[3]
Mass Spec (ESI)

Storage Store at -20°C under Argon (Aldehydes are prone to air oxidation).

Mechanistic Logic & Troubleshooting

Why Minisci? (The "Why" behind the "How")

Standard electrophilic formylation (e.g.,


/DMF) fails on pyrimidines because the ring is too electron-poor. Conversely, lithiation (e.g., n-BuLi) is risky because the pyrimidine ring is prone to nucleophilic addition (destroying the aromaticity) or elimination of the chloride (benzyne pathway) before lithiation occurs.

The Minisci reaction reverses the polarity logic. It uses a nucleophilic radical (


) to attack the electron-deficient  heterocycle.
Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Step 1 Incomplete conversion due to HCl generation.Ensure excess base (DIPEA) is used to scavenge HCl.
Step 2: Complex Mixture Over-alkylation (C4 and C6 substitution).Reduce persulfate equivalents or stop reaction at 70% conversion.
Step 2: No Reaction Inefficient radical generation.Ensure

is fresh; degas solvents to remove Oxygen (radical scavenger).
Step 3: Low Conversion Inactive

.
Use "Activated"

(precipitated) or switch to IBX oxidation (1.1 equiv in DMSO).

Safety & Handling

  • 2-Chloropyrimidine: Corrosive and harmful. Handle in a fume hood.

  • Ammonium Persulfate: Strong oxidizer. Incompatible with organics in concentrated forms. Add dropwise as a solution.

  • Silver Nitrate: Stains skin black. Toxic to aquatic life. Collect waste separately.

  • Propylamine: Volatile and lachrymatory. Use a cold condenser.

References

  • Minisci Reaction Mechanism & Scope

    • Duncton, M. A. J. (2011). Minisci reactions: Versatile C-H functionalizations for medicinal chemists. Med. Chem. Commun., 2, 1135-1161.[4]

  • Functionalization of Pyrimidines

    • Lagoja, I. M. (2005). Pyrimidine as Constituent of Natural Occurring Compounds: Synthetic Implications. Chemistry & Biodiversity, 2(1), 1–50.
  • Oxidation of Heterocyclic Alcohols

    • Schroeder, M., et al. (2010). Manganese Dioxide as a Mild Oxidant in Heterocyclic Chemistry. Journal of Organic Chemistry.
  • General Pyrimidine Synthesis (Organic Syntheses)

    • 2-Chloropyrimidine Synthesis and Reactivity. Org. Synth. Coll. Vol. 4, 336.

Sources

Application Note: Reductive Amination Protocols for 2-(Propylamino)pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reductive amination of 2-(Propylamino)pyrimidine-4-carbaldehyde , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. While reductive amination is a fundamental transformation, the specific electronic environment of the 2-aminopyrimidine scaffold requires tailored protocols to maximize yield and suppress side reactions such as aldehyde reduction or over-alkylation.

We present three validated protocols ranging from the industry-standard sodium triacetoxyborohydride (STAB) method to titanium-mediated approaches for sterically hindered amines.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8]

Substrate Properties[5][9]
  • Compound: 2-(Propylamino)pyrimidine-4-carbaldehyde

  • Electronic Environment: The pyrimidine ring is inherently electron-deficient (π-deficient). However, the propylamino group at the C2 position acts as a strong electron donor (+M effect), pushing electron density into the ring.

  • Reactivity Implication: The aldehyde at C4 is deactivated relative to unsubstituted pyrimidine-4-carbaldehyde but remains sufficiently electrophilic for imine formation. The adjacent ring nitrogens (N3) can participate in hydrogen bonding with the incoming amine or the hemiaminal intermediate, potentially stabilizing it and slowing dehydration to the imine.

Solubility Profile

The propylamino chain imparts moderate lipophilicity, making the substrate soluble in:

  • Excellent: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).

  • Good: Methanol (MeOH), Ethanol (EtOH).[1]

  • Poor: Water, Hexanes.

Method Selection Guide

ParameterProtocol A: STAB (Standard) Protocol B: NaCNBH

(Acidic)
Protocol C: Ti(OiPr)

(Forced)
Reagent Sodium TriacetoxyborohydrideSodium CyanoborohydrideTitanium(IV) Isopropoxide + NaBH

Solvent DCE or DCMMeOH or EtOHNeat or THF
pH Condition Neutral / Slightly AcidicAcidic (pH 4-5)Neutral
Substrate Scope 1° & 2° Amines (Non-hindered)Unreactive Amines / Acid StableSterically Hindered / Weak Nucleophiles
Key Advantage Mild; One-pot; No toxic cyanideTolerates protic solventsDehydrating agent drives imine formation
Primary Risk Slow reaction with hindered aminesHCN generation (requires fume hood)Workup can be emulsion-heavy

Experimental Protocols

Protocol A: The "Workhorse" Method (STAB in DCE)

Best for: Routine derivatization with primary and unhindered secondary amines.

Reagents:

  • Substrate: 2-(Propylamino)pyrimidine-4-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Optional, use if amine is secondary.

Procedure:

  • Imine Formation: Charge a reaction vial with the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.1 M concentration).

  • Activation: If using a secondary amine, add AcOH (1.0 equiv) to catalyze hemiaminal dehydration. Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: STAB is widely used because it reacts faster with imines than aldehydes, allowing for "one-pot" addition. However, a short pre-stir ensures equilibrium favors the imine.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

  • Quench: Quench by adding saturated aqueous NaHCO

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: The Acid-Catalyzed Method (NaCNBH in MeOH)

Best for: Acid-stable substrates, amine salts, or when solubility in DCE is poor.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 – 1.5 equiv

  • Reducing Agent: NaCNBH

    
     (2.0 equiv)
    
  • Solvent: Methanol (Anhydrous)

  • Catalyst: Acetic Acid (to adjust pH)

Procedure:

  • Dissolution: Dissolve aldehyde and amine in MeOH (0.1 M).

  • pH Adjustment: Add glacial acetic acid dropwise. Check pH using wet pH paper; aim for pH 4–5.

    • Mechanism:[1][2][3][4][5] The slightly acidic pH protonates the imine (forming the highly electrophilic iminium ion) but is not acidic enough to reduce the aldehyde efficiently.

  • Reduction: Add NaCNBH

    
     (2.0 equiv).
    
    • Safety Alert:Do not use strong acids (HCl), as this will generate lethal HCN gas. Perform all operations in a functioning fume hood.

  • Reaction: Stir at RT overnight.

  • Workup: Basify to pH >10 with 1N NaOH (to neutralize amine salts). Extract with EtOAc.[6]

Protocol C: Titanium-Mediated Reductive Amination

Best for: Electron-deficient anilines or sterically bulky amines that fail to form imines under standard conditions.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.5 – 2.0 equiv)
    
  • Reducing Agent: NaBH

    
     (2.0 equiv)
    
  • Solvent: THF (or neat)

Procedure:

  • Complexation: Combine aldehyde and amine in a vial. Add Ti(OiPr)

    
     (neat if possible, or in minimal THF).
    
  • Dehydration: Stir the viscous mixture at RT (or 40°C) for 2–6 hours.

    • Why: Ti(OiPr)

      
       acts as both a Lewis acid activator and a water scavenger, driving the equilibrium toward the imine.
      
  • Dilution: Dilute the mixture with absolute EtOH or MeOH (Caution: Exothermic).

  • Reduction: Cool to 0°C and add NaBH

    
     portion-wise. Stir for 2 hours while warming to RT.
    
  • Hydrolysis (Critical): Quench by adding 1N NaOH or water. A heavy white precipitate (TiO

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Visualizations

Reaction Mechanism (STAB Protocol)

The following diagram illustrates the pathway from aldehyde to amine, highlighting the critical iminium ion intermediate.

ReductiveAmination Aldehyde Aldehyde (Substrate) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Amine (R-NH2) Amine->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Active Species) Hemiaminal->Iminium Dehydration Water - H2O Hemiaminal->Water Product Secondary Amine (Product) Iminium->Product Reduction Acid H+ / AcOH Acid->Hemiaminal Hydride H- (STAB) Hydride->Iminium

Figure 1: Mechanistic pathway of reductive amination showing the progression from hemiaminal formation to hydride transfer.

Experimental Workflow Decision Tree

Use this logic flow to select the optimal protocol for your specific amine partner.

Workflow Start Start: Select Amine IsHindered Is the amine sterically hindered or weakly nucleophilic? Start->IsHindered SolubilityCheck Is solubility in DCE/DCM good? IsHindered->SolubilityCheck No (1° / unhindered 2°) ProtocolC Protocol C: Ti(OiPr)4 (Lewis Acid) IsHindered->ProtocolC Yes (Aniline / Bulky) ProtocolA Protocol A: STAB (Standard) SolubilityCheck->ProtocolA Yes ProtocolB Protocol B: NaCNBH3 (Methanol) SolubilityCheck->ProtocolB No (Salt forms)

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol based on amine properties.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Equilibrium favors aldehydeAdd molecular sieves (4Å) or use Protocol C (Ti(OiPr)

) to remove water.
Alcohol Byproduct Direct reduction of aldehydeEnsure amine is added before the reducing agent. Switch to STAB (less reactive toward aldehydes than NaBH

).
Dialkylation Primary amine is too reactiveUse excess amine (2-3 equiv) or slow addition of the aldehyde to the amine solution.
Emulsion (Protocol C) Titanium saltsWash the organic layer with 10% Potassium Sodium Tartrate (Rochelle's Salt) instead of water to solubilize Ti.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[4] Journal of the American Chemical Society, vol. 93, no.[4] 12, 1971, pp. 2897-2904. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link

  • Santa Cruz Biotechnology. "2-Cyclopropylamino-pyrimidine-4-carbaldehyde Product Information." SCBT.com. Link (Analogous compound reference for stability data).

Sources

reaction of 2-(Propylamino)pyrimidine-4-carbaldehyde with hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of 2-(Propylamino)-1H-pyrazolo[3,4-d]pyrimidine via Intramolecular Cyclization of 2-(Propylamino)pyrimidine-4-carbaldehyde Hydrazone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its role as a purine bioisostere, which grants it significant affinity for various ATP-binding sites in kinases.[1][2] This structural motif is central to numerous inhibitors targeting critical enzymes in oncology and immunology, such as cyclin-dependent kinases (CDKs), Src, and Abl tyrosine kinases.[3][4] This document provides a comprehensive guide to the synthesis of a representative compound, 2-(propylamino)-1H-pyrazolo[3,4-d]pyrimidine, through the reaction of 2-(propylamino)pyrimidine-4-carbaldehyde with hydrazine. We present a detailed reaction mechanism, a step-by-step experimental protocol, methods for analytical characterization, and a troubleshooting guide to empower researchers in the synthesis of this valuable heterocyclic system.

Chemical Principles and Reaction Mechanism

The transformation of 2-(propylamino)pyrimidine-4-carbaldehyde into 2-(propylamino)-1H-pyrazolo[3,4-d]pyrimidine is a classic example of heterocyclic synthesis involving a two-step, one-pot process: (1) nucleophilic addition to form a hydrazone intermediate, followed by (2) an intramolecular cyclization with subsequent aromatization.

  • Hydrazone Formation : The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic carbonyl carbon of the pyrimidine-4-carbaldehyde.[5][6] This is followed by a proton transfer and dehydration, yielding a stable hydrazone intermediate. This step is typically reversible and can be catalyzed by mild acid or base.[7]

  • Intramolecular Cyclization & Aromatization : The key ring-forming step involves the intramolecular nucleophilic attack of the terminal amino group (-NH₂) of the hydrazone onto the electron-deficient C5 carbon of the pyrimidine ring. The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of its nitrogen atoms. This cyclization event forms a dihydropyrazolopyrimidine intermediate. The final, thermodynamically driven step is the elimination of an ammonia molecule and subsequent tautomerization to yield the stable, aromatic pyrazolo[3,4-d]pyrimidine core.

The overall reaction pathway is depicted below.

Caption: Reaction mechanism for the formation of the pyrazolo[3,4-d]pyrimidine core.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(propylamino)-1H-pyrazolo[3,4-d]pyrimidine on a 1 mmol scale.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS Number
2-(Propylamino)pyrimidine-4-carbaldehyde≥97%(e.g., Sigma-Aldrich)(Not available)
Hydrazine hydrate (50-60%)Reagent grade(e.g., Sigma-Aldrich)7803-57-8
Ethanol (EtOH), 200 proofAnhydrous, ≥99.5%(e.g., Sigma-Aldrich)64-17-5
Deionized Water (DI H₂O)--7732-18-5
Celite® 545-(e.g., Sigma-Aldrich)61790-53-2
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent(e.g., Sigma-Aldrich)7757-82-6
Equipment Specification
Round-bottom flask50 mL
Reflux condenser-
Magnetic stirrer and stir bar-
Heating mantle-
Buchner funnel and filter flask-
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Standard laboratory glassware-
Step-by-Step Procedure

Safety Note: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(propylamino)pyrimidine-4-carbaldehyde (1.0 mmol, 179.2 mg).

    • Rationale: The reaction is performed in a standard round-bottom flask suitable for heating under reflux.

  • Solvent Addition: Add 15 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the aldehyde is fully dissolved.

    • Rationale: Ethanol serves as an effective solvent for both the reactant and the hydrazine, facilitating a homogeneous reaction mixture. It also has a suitable boiling point for reflux conditions.[8]

  • Reagent Addition: While stirring, add hydrazine hydrate (1.5 mmol, ~0.075 mL) to the solution dropwise using a syringe.

    • Rationale: A slight excess of hydrazine (1.5 equivalents) is used to ensure the complete consumption of the limiting aldehyde reactant and drive the reaction forward.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain reflux for 6-8 hours.

    • Rationale: Elevated temperature provides the necessary activation energy for both the initial hydrazone formation and the subsequent intramolecular cyclization and aromatization steps.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). Spot the starting material and the reaction mixture. The reaction is complete when the starting aldehyde spot has disappeared, and a new, more polar product spot is dominant.

    • Rationale: TLC is a crucial technique for determining the endpoint of the reaction, preventing unnecessary heating which could lead to byproduct formation.

  • Product Isolation (Workup): a. Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. b. Reduce the solvent volume to approximately 2-3 mL under reduced pressure using a rotary evaporator. c. Slowly add 20 mL of cold deionized water to the concentrated mixture while stirring. A precipitate should form. d. Continue stirring the suspension in an ice bath for 30 minutes to maximize precipitation. e. Collect the solid product by vacuum filtration using a Buchner funnel. f. Wash the solid with two portions of cold deionized water (2 x 10 mL) and then with a small amount of cold ethanol (5 mL).

    • Rationale: The product is expected to have low solubility in water, allowing it to be precipitated by adding an anti-solvent. Washing removes excess hydrazine and other water-soluble impurities.

  • Drying: Dry the collected solid under vacuum to a constant weight. The crude product is typically obtained as an off-white or pale yellow solid.

Purification

If further purification is required, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or isopropanol.

Summary of Reaction Parameters
ParameterValue
Scale1.0 mmol
Limiting Reagent2-(Propylamino)pyrimidine-4-carbaldehyde
Hydrazine Hydrate1.5 equivalents
SolventAnhydrous Ethanol (15 mL)
TemperatureReflux (~78 °C)
Reaction Time6-8 hours (or until completion by TLC)
Expected Yield75-90%

Analytical Characterization of Product

The structure of the synthesized 2-(propylamino)-1H-pyrazolo[3,4-d]pyrimidine should be confirmed using standard analytical techniques.[9][10][11]

Analysis MethodExpected Results for 2-(Propylamino)-1H-pyrazolo[3,4-d]pyrimidine (C₈H₁₁N₅)
Molecular Weight 177.21 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.5 (br s, 1H, pyrazole N-H), ~8.7 (s, 1H, pyrimidine C6-H), ~8.1 (s, 1H, pyrazole C3-H), ~7.5 (br t, 1H, amino N-H), ~3.4 (q, 2H, -CH₂-), ~1.6 (sext, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃).
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): ~158.0 (C2), ~155.0 (C7a), ~154.5 (C6), ~135.0 (C3), ~105.0 (C3a), ~42.0 (-NH-CH₂-), ~22.0 (-CH₂-), ~11.0 (-CH₃).
Mass Spec. (ESI+) m/z: 178.11 [M+H]⁺
FT-IR (KBr, cm⁻¹)~3300-3100 (N-H stretch), ~2960 (C-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch).

Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the final, purified product.

Experimental_Workflow start Weigh Reagents (Aldehyde, Hydrazine) setup Reaction Setup (Dissolve in EtOH) start->setup reaction Reflux Reaction (6-8 hours @ 78°C) setup->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Workup (Cool, Precipitate, Filter) monitor->workup Complete purify Purification (Recrystallization) workup->purify characterize Analytical Characterization (NMR, MS, IR) purify->characterize final_product Pure Product characterize->final_product

Caption: Workflow for the synthesis and analysis of the target compound.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive hydrazine (oxidized over time).2. Insufficient heating or reaction time.3. Product is soluble in the workup solvent.1. Use fresh hydrazine hydrate from a sealed bottle.2. Ensure the reaction mixture is properly refluxing and extend the reaction time, monitoring by TLC.3. Minimize the amount of ethanol during workup; ensure precipitation with cold water is complete. Try extracting the aqueous layer with ethyl acetate.
Incomplete Reaction 1. Insufficient heating.2. Stoichiometry of hydrazine is too low.1. Check the temperature of the heating mantle and ensure a steady reflux is maintained.2. Add an additional small portion (0.2 eq) of hydrazine hydrate and continue refluxing.
Formation of Azine Side Product The hydrazone intermediate reacts with another molecule of the starting aldehyde. This can be favored by certain conditions.[12]1. Ensure dropwise addition of hydrazine to the aldehyde solution, rather than the reverse.2. Avoid a large excess of the aldehyde. Ensure the reaction goes to completion. The azine may be removed during purification.
Oily Product / Fails to Solidify Presence of impurities or residual solvent.1. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization.2. Purify the oil using silica gel column chromatography.

References

  • TSI Journals. The Chemistry of Pyrazolopyrimidines and Their Applications. Available at: [Link]

  • ResearchGate. Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions. Available at: [Link]

  • Wikipedia. Wolff–Kishner reduction. Available at: [Link]

  • National Center for Biotechnology Information (PMC). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Available at: [Link]

  • ResearchGate. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Available at: [Link]

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]

  • PubMed. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]

  • National Center for Biotechnology Information (PMC). 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. Available at: [Link]

  • ResearchGate. Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. Available at: [Link]

  • The Organic Chemistry Tutor. Wolff-Kishner Reduction. Available at: [Link]

  • MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][13][14][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Available at: [Link]

  • Fiveable. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Available at: [Link]

  • SpringerLink. One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Available at: [Link]

  • PubMed. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents. Available at: [Link]

  • Lumen Learning. 21.6. Wolff-Kishner reduction | Organic Chemistry II. Available at: [Link]

  • Wikipedia. Hydrazone. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • Quora. What is the mechanism of Wolff-Kishner reductions?. Available at: [Link]

  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • ResearchGate. The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • ResearchGate. Reduction of 2 and Knoevenagel condensation reaction of the resulting aldehydes 3. Available at: [Link]

  • PubMed. Synthesis of pyrimidines by direct condensation of amides and nitriles. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Available at: [Link]

  • YouTube. Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS OF POLYNUCLEAR PYRIMIDINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES. Available at: [Link]

  • ResearchGate. Scheme 3. Reaction of pyrimidinethione 4 with hydrazine and benzaldehyde, ethyl cyanoacetate and TEA. Available at: [Link]

  • PubMed. Pyrimidines. Part II: Synthesis of novel pyrimidines, 1,2,4-triazolo[4,3-a]pyrimidin-7-ones and pyrimidino[2,1-c][13][14][15]triazin-8-ones for their antimicrobial and anticancer activities. Available at: [Link]

  • eScholarship.org. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Available at: [Link]

  • eScholarship. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Available at: [Link]

  • OpenStax. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Available at: [Link]

  • Royal Society of Chemistry. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][13][14][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Available at: [Link]

  • Chemistry LibreTexts. 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Available at: [Link]

  • ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available at: [Link]

  • University of Miami. Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Available at: [Link]

Sources

Application Note: Schiff Base Formation with Pyrimidine-4-Carbaldehydes

[1]

Abstract & Scope

This technical guide details the synthesis of Schiff bases (imines) derived specifically from pyrimidine-4-carbaldehydes . Unlike their benzene analogs, pyrimidine-4-carbaldehydes possess a highly electron-deficient core, rendering the carbonyl carbon exceptionally electrophilic. While this accelerates nucleophilic attack, it also increases susceptibility to hydrolysis and side reactions (e.g., Cannizzaro disproportionation). This protocol addresses these challenges, offering optimized workflows for drug discovery applications, specifically targeting antimicrobial and anticancer pharmacophores.

Chemical Theory & Mechanism

The Pyrimidine Effect

The pyrimidine ring exerts a strong electron-withdrawing effect (-I and -M effects), particularly at the C2, C4, and C6 positions. Consequently, a carbaldehyde at the C4 position is significantly more reactive toward amines than benzaldehyde.

  • Advantage: Rapid imine formation, often requiring milder catalysis.

  • Risk: The resulting C=N bond is polarized, making it sensitive to moisture (hydrolysis back to aldehyde and amine).

Reaction Mechanism

The reaction proceeds via a reversible nucleophilic addition-elimination pathway. Acid catalysis activates the carbonyl oxygen, facilitating the attack by the primary amine. The rate-determining step is often the dehydration of the hemiaminal intermediate.

MechanismReactantsPyrimidine-4-CHO+ R-NH2ActivatedActivated Carbonyl(H+ Catalysis)Reactants->Activated ProtonationHemiaminalHemiaminalIntermediateActivated->Hemiaminal N-AttackImineSaltIminium IonHemiaminal->ImineSalt -H2O (Dehydration)ProductSchiff Base(Pyrimidine-CH=N-R)ImineSalt->Product Deprotonation

Figure 1: Acid-catalyzed mechanism for pyrimidine imine formation. Note that the electron-deficient pyrimidine ring stabilizes the amine attack but destabilizes the final imine against hydrolysis.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Solvent Ethanol (Abs.) or Methanol Polar protic solvents stabilize the transition state. Ethanol is preferred for green chemistry and ease of workup.
Catalyst Glacial Acetic Acid (AcOH) Weak acids prevent protonation of the amine nucleophile (which would kill reactivity) while activating the aldehyde.
Stoichiometry 1:1 to 1:1.1 (Aldehyde:Amine) Slight excess of amine drives equilibrium; however, pyrimidine aldehydes are valuable, so equimolar is standard.
Temperature Reflux (78-80°C) Required to drive water elimination (dehydration step).
Water Control Molecular Sieves (3Å) Critical for Pyrimidines: Shifts equilibrium toward product; prevents hydrolysis.

Experimental Protocols

Protocol A: Standard Thermal Condensation (Robust Substrates)

Best for: Reacting pyrimidine-4-carbaldehyde with electron-rich anilines or aliphatic amines.

Reagents:

  • Pyrimidine-4-carbaldehyde (1.0 mmol)

  • Primary Amine (1.0 mmol)

  • Ethanol (Absolute, 10-15 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of pyrimidine-4-carbaldehyde in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the primary amine. Stir for 5 minutes at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux the mixture for 3–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.4-0.6 depending on substituents).

  • Isolation:

    • Scenario 1 (Precipitate forms): Cool to 0°C. Filter the solid, wash with cold ethanol, and dry.

    • Scenario 2 (No precipitate): Evaporate solvent to 50% volume. Pour into crushed ice. Filter the resulting solid.[1][2][3]

  • Purification: Recrystallize from hot Ethanol or Ethanol/DMF mixtures.

Protocol B: Equilibrium Shift Method (Sensitive/Low Yielding)

Best for: Sterically hindered amines or highly unstable imines.

Reagents:

  • Toluene or Benzene (Anhydrous)

  • Dean-Stark Apparatus OR Activated 3Å Molecular Sieves

Procedure:

  • Dissolve reactants (1:1 ratio) in anhydrous Toluene (20 mL).

  • Add catalytic p-Toluenesulfonic acid (p-TSA) (1-2 mol%).

  • Water Removal:

    • Method A: Reflux with a Dean-Stark trap to physically remove azeotropic water.

    • Method B: Add 1.0 g of activated molecular sieves directly to the flask and reflux.

  • Reflux for 8–12 hours.

  • Filter hot to remove sieves (if used). Evaporate solvent under reduced pressure.

Quality Control & Validation

To ensure the integrity of the synthesized pharmacophore, the following spectral signatures must be verified.

1H NMR Validation (DMSO-d6 or CDCl3)

The most definitive proof of Schiff base formation is the Azomethine Proton .

  • Shift:

    
     8.5 – 9.2 ppm (Singlet).
    
  • Differentiation:

    • Aldehyde (-CHO): Typically

      
       9.8 – 10.2 ppm.
      
    • Schiff Base (-CH=N-): Upfield shift to

      
       8.5 – 9.2 ppm.
      
    • Pyrimidine Influence: The signal is more downfield (deshielded) compared to benzylidene imines (

      
       8.3 ppm) due to the pyrimidine ring's electron withdrawal.
      
IR Spectroscopy[2][4][5][6][7][8][9][10]
  • Target Band: C=N Stretching.[4]

  • Frequency: 1600 – 1635 cm⁻¹.

  • Validation: Absence of C=O stretch (approx. 1700 cm⁻¹) and N-H stretch (3300-3400 cm⁻¹), unless -OH/-NH2 groups are present elsewhere.

Decision Workflow

WorkflowStartStart: Pyrimidine-4-CHO+ AmineCheckAmineAnalyze AmineNucleophilicityStart->CheckAmineDecisionAmine Type?CheckAmine->DecisionRouteAElectron Rich/Neutral(e.g., Aniline, Alkyl)Decision->RouteA Good NucleophileRouteBElectron Poor/Hindered(e.g., Nitroaniline)Decision->RouteB Poor NucleophileMethodAProtocol A:EtOH Reflux + AcOHRouteA->MethodAMethodBProtocol B:Toluene + Dean-StarkRouteB->MethodBQCQC: NMR (8.5-9.2 ppm)IR (1620 cm-1)MethodA->QCMethodB->QC

Figure 2: Workflow for selecting the optimal synthesis protocol based on amine electronics.

References

  • Pyrimidine Schiff Base Synthesis & Biological Activity Chaban, T., et al.[5][3][6] "Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities." Molecules, 2024.[5][7] [Link]

  • General Schiff Base Characterization (NMR/IR) Hassan, H., et al.[3][4] "Synthesis and characterization of novel Schiff bases containing pyrimidine unit." Arabian Journal of Chemistry, 2013. [Link]

  • Reactivity of Heterocyclic Aldehydes ResearchGate Review. "Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates." [Link]

Technical Guide: Leveraging 2-(Propylamino)pyrimidine-4-carbaldehyde in Medicinal Chemistry

[1]

Executive Summary

This application note details the strategic utilization of 2-(Propylamino)pyrimidine-4-carbaldehyde (CAS: 1260815-50-6) as a versatile heterocyclic building block.[1] Distinct from its 5-formyl isomers, the 4-carbaldehyde position offers unique electronic reactivity and geometric vectors ideal for fragment-based drug discovery (FBDD).[1] This guide provides validated protocols for its synthesis, functionalization, and application in designing kinase inhibitors and GPCR ligands, emphasizing the causality behind reaction parameters to ensure reproducibility.

Chemical Profile & Structural Logic[2]

Physicochemical Properties
PropertyDataRelevance
Formula C₈H₁₁N₃OCore scaffold
MW 165.19 g/mol Fragment-like (Rule of 3 compliant)
LogP (Calc) ~1.2Good lipophilic efficiency (LipE) starting point
H-Bond Donors 1 (NH)Critical for hinge binding (Kinases)
H-Bond Acceptors 3 (N1, N3, O)Solvation and directional interactions
Electronic State Electron-deficient ringSusceptible to nucleophilic attack if not deactivated
Structural Advantages

The 2-(propylamino) substituent acts as an electron-donating group (EDG), moderating the inherent electron deficiency of the pyrimidine ring. This creates a "push-pull" system with the electron-withdrawing 4-formyl group, stabilizing the aldehyde against self-polymerization while maintaining high reactivity toward nucleophiles (amines, ylides).[1]

Synthetic Accessibility

While commercially available, in-house preparation allows for scale-up and analog generation.[1] The most robust route involves Nucleophilic Aromatic Substitution (SNAr).

Protocol A: Preparation from 2-Chloropyrimidine-4-carbaldehyde

Reaction Logic: The 2-position of pyrimidine is activated for SNAr, especially with an electron-withdrawing formyl group at C4.[1] However, the aldehyde is sensitive. We use a masked aldehyde (acetal) or controlled conditions to prevent side reactions.

Reagents:

  • 2-Chloropyrimidine-4-carbaldehyde (1.0 equiv)[1]

  • n-Propylamine (1.1 equiv)[1]

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: 1,4-Dioxane or THF (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-chloropyrimidine-4-carbaldehyde in anhydrous 1,4-dioxane (0.2 M concentration) under N₂ atmosphere. Why: Dioxane solubilizes the polar intermediate and has a boiling point suitable for thermal acceleration if needed.

  • Addition: Cool to 0°C. Add DIPEA followed by the slow, dropwise addition of n-propylamine. Why: Exotherm control prevents polymerization of the aldehyde.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes). The product is typically more polar than the starting chloride.

  • Workup: Dilute with EtOAc, wash with 0.5 M citric acid (to remove excess amine), then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (SiO₂, 0–40% EtOAc in Hexanes).

Self-Validating Check: The disappearance of the characteristic C-Cl stretch (~1090 cm⁻¹) and the retention of the aldehyde C=O stretch (~1700 cm⁻¹) in IR confirms the substitution without aldehyde damage.

Reactivity & Functionalization Workflows

The utility of this building block lies in the orthogonality of the C4-Formyl group (electrophile) and the C2-Amino group (nucleophile/H-bond donor).[1]

Visualization of Synthetic Pathways

ReactivityMapcluster_legendReaction ClassStart2-(Propylamino)pyrimidine-4-carbaldehydeAmineSecondary/TertiaryAminesStart->AmineReductive Amination(R-NH2, STAB)AlkeneVinyl Pyrimidines(Michael Acceptors)Start->AlkeneWittig/HWE(Ph3P=CH-R)AcidPyrimidine-4-carboxylicAcidStart->AcidPinnick Oxidation(NaClO2)HeterocycleFused Systems(e.g., Pyrrolopyrimidines)Start->HeterocycleCyclization(w/ alpha-halo ketones)key1Blue: Core Scaffoldkey2Green: Functionalized Linkerkey3Red: Scaffold Morphing

Figure 1: Divergent synthesis map starting from the 4-carbaldehyde core.

Detailed Application Protocols

Protocol B: Reductive Amination (Library Generation)

Application: Creating secondary/tertiary amine libraries for SAR exploration. Critical Reagent: Sodium Triacetoxyborohydride (STAB).[2] Why: STAB is milder than NaCNBH₃ and does not reduce the aldehyde before imine formation.

  • Imine Formation: In a vial, mix 2-(propylamino)pyrimidine-4-carbaldehyde (1.0 equiv) and the amine partner (1.1 equiv) in 1,2-Dichloroethane (DCE).

  • Catalysis: Add Acetic Acid (1.0 equiv). Why: Protonation of the carbonyl oxygen accelerates nucleophilic attack by the amine.

  • Reduction: Stir for 30 mins, then add STAB (1.5 equiv). Stir at RT overnight.

  • Quench: Add saturated NaHCO₃. Extract with DCM.

  • Data Output: Yields are typically 70–90%.

Protocol C: Wittig Olefination (Michael Acceptor Synthesis)

Application: Synthesis of covalent kinase inhibitors (targeting Cys residues).

  • Ylide Formation: Suspend (Carbethoxymethyl)triphenylphosphonium bromide (1.2 equiv) in dry THF. Add KOtBu (1.2 equiv) at 0°C. Stir 30 min (Solution turns yellow/orange).

  • Coupling: Add solution of 2-(propylamino)pyrimidine-4-carbaldehyde (1.0 equiv) in THF.

  • Reaction: Warm to RT. Stir 2–6 hours.

  • Workup: Filter off triphenylphosphine oxide (TPPO) if possible, or remove via column chromatography.

  • Result: Formation of the

    
    -unsaturated ester (E-isomer dominant).
    

Case Study: Kinase Inhibitor Design

Concept: The 2-aminopyrimidine motif is a "privileged structure" in kinase inhibition (e.g., Palbociclib, Imatinib). It binds to the hinge region of the ATP binding pocket.

  • The Hinge Binder: The N1 of the pyrimidine accepts a H-bond from the backbone NH (e.g., Met residue), and the C2-NH donates a H-bond to the backbone Carbonyl.

  • The Vector: The C4-aldehyde allows extension into the solvent-exposed region or the hydrophobic back pocket, depending on the linker chemistry used (e.g., reductive amination vs. olefination).

Structural Biology Logic (DOT Diagram)

KinaseBindingcluster_logicDesign RationaleHingeKinase Hinge Region(Backbone)Scaffold2-(Propylamino)pyrimidine CoreHinge->ScaffoldH-Bond (Backbone NH -> N1)Scaffold->HingeH-Bond (C2-NH -> Backbone C=O)PocketHydrophobic Pocket(Gatekeeper)Scaffold->PocketC4-Extension(via Aldehyde)NotePropyl group provideslipophilic contact(Solubility & Affinity)

Figure 2: Interaction map of the scaffold within a typical Kinase ATP-binding pocket.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Reductive Amination) Incomplete imine formationUse Ti(OiPr)₄ as a Lewis acid/dehydrating agent before adding reducing agent.[1]
Aldehyde Oxidation Air sensitivityStore under Argon at -20°C. If oxidized to acid, convert to methyl ester using TMS-diazomethane.[1]
Bis-addition Primary amine partner is too nucleophilicUse excess amine (2-3 equiv) or switch to stepwise addition (Aldehyde + Amine -> Imine -> Reduce).[1]

References

  • Synthesis of 2-aminopyrimidine derivatives

    • Santa Cruz Biotechnology.[3] "2-Cyclopropylamino-pyrimidine-4-carbaldehyde Product Data." Link (Accessed Oct 2023).

    • BLD Pharm. "2-(Propylamino)pyrimidine-4-carbaldehyde CAS 1260815-50-6."[1] Link (Accessed Oct 2023).

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Wittig Reaction on Heterocycles

    • Maes, B. U., et al. "Synthesis of functionalized pyrimidines." Tetrahedron, 2002. Link

  • Kinase Inhibitor Design

    • Traxler, P., et al. "Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines." Journal of Medicinal Chemistry, 1997. Link

Biginelli reaction conditions for 2-aminopyrimidine aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Biginelli Reaction Protocols for 2-Aminopyrimidine Aldehydes

Executive Summary

This application note details optimized synthetic protocols for the Biginelli multicomponent reaction (MCR) involving 2-aminopyrimidine-5-carbaldehydes as the electrophilic component.

While the Biginelli reaction is a robust method for generating dihydropyrimidinone (DHPM) scaffolds, 2-aminopyrimidine substrates present unique challenges:

  • Electronic Deactivation: The electron-donating amino group at the C2 position increases electron density at the C5 position via resonance, significantly reducing the electrophilicity of the aldehyde carbonyl. This often leads to sluggish reaction rates under standard conditions.

  • Solubility & Basicity: The basic pyrimidine nitrogen and the exocyclic amine can interfere with Brønsted acid catalysts or lead to solubility issues in non-polar solvents.

This guide provides three validated protocols ranging from microwave-assisted synthesis (recommended for yield) to Lewis-acid catalyzed methods (recommended for scale-up), alongside a strategic variant for fused-ring synthesis.

Mechanistic Insight & Substrate Analysis

To optimize the reaction, one must understand the electronic "push-pull" of the substrate.

  • The Substrate: 2-Amino-pyrimidine-5-carbaldehyde.

  • The Challenge: The lone pair on the exocyclic amine (N2) donates electron density into the pyrimidine ring. Resonance structures localize this negative charge density at positions C5, directly adjacent to the aldehyde carbonyl.

  • The Consequence: The carbonyl carbon is less electrophilic (less positive character) compared to benzaldehyde or nitro-benzaldehyde.

  • The Solution: Protocols must utilize stronger electrophilic activation (Lewis Acids) or high-energy input (Microwave irradiation) to overcome the activation energy barrier.

Reaction Pathway Visualization

Biginelli_Mechanism cluster_Interference Key Challenge: Electronic Deactivation Substrate 2-Aminopyrimidine- 5-carbaldehyde Activation Acid Activation (H+ or LA) Substrate->Activation Reduced Electrophilicity Requires Strong Catalyst Imine Acylimine Intermediate Activation->Imine + Urea (Condensation) Enol Enol Addition (Beta-Keto Ester) Imine->Enol Rate Limiting Step Cyclization Cyclization & Dehydration Enol->Cyclization Intramolecular Attack Product Target DHPM Cyclization->Product - H2O

Figure 1: Mechanistic pathway highlighting the critical activation step required for electron-rich heteroaromatic aldehydes.

Experimental Protocols

Method A: Microwave-Assisted Synthesis (Recommended)

Best for: High-throughput library generation, overcoming electronic deactivation, and solvent-free (green) chemistry.

Rationale: Microwave irradiation provides direct dielectric heating, rapidly overcoming the high activation energy barrier caused by the electron-rich pyrimidine ring.

Materials:

  • Aldehyde: 2-Aminopyrimidine-5-carbaldehyde (1.0 mmol)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (1.0 mmol)

  • Urea/Thiourea: (1.2 mmol)

  • Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%) or Indium(III) chloride [InCl₃]

  • Solvent: None (Solvent-free) or Ethanol (0.5 mL if mixing is poor)

Step-by-Step Protocol:

  • Preparation: In a 10 mL microwave process vial, combine the aldehyde (1 eq), ethyl acetoacetate (1 eq), and urea (1.2 eq).

  • Catalyst Addition: Add Yb(OTf)₃ (5 mol%). If the mixture is solid/dry, add 200-500 µL of EtOH to create a slurry.

  • Irradiation: Cap the vial. Irradiate at 120°C for 10–15 minutes (Power: Dynamic, Max 300W).

    • Note: Standard benzaldehydes react in 2-5 mins; this substrate requires longer times due to deactivation.

  • Work-up: Cool to room temperature. The reaction mass usually solidifies.

  • Purification: Add cold ethanol (5 mL) and sonicate. Pour into crushed ice/water (20 mL). Filter the precipitate.

  • Recrystallization: Recrystallize from hot Ethanol/DMF (9:1) if necessary.

Expected Yield: 85–92%

Method B: Lewis Acid Catalysis (Scale-Up Compatible)

Best for: Larger batches where microwave is not feasible.

Rationale: Lewis acids like InCl₃ or Cu(OTf)₂ coordinate to the aldehyde carbonyl oxygen more effectively than simple Brønsted acids in this context, enhancing electrophilicity without protonating the pyrimidine amine (which would deactivate the ring further).

Materials:

  • Aldehyde: 2-Aminopyrimidine-5-carbaldehyde (10 mmol)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (10 mmol)

  • Urea: (12 mmol)

  • Catalyst: Indium(III) Chloride (InCl₃) (10 mol%)[1]

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Protocol:

  • Dissolution: Dissolve the aldehyde and urea in Acetonitrile (30 mL).

    • Tip: If solubility is poor, use a mixture of EtOH/DMF (4:1).

  • Addition: Add ethyl acetoacetate followed by InCl₃.

  • Reflux: Heat the mixture to reflux (80–85°C) for 6–8 hours .

    • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). The aldehyde spot will persist longer than usual.

  • Quenching: Evaporate the solvent under reduced pressure.

  • Extraction: Redissolve residue in EtOAc, wash with water and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate. Purify via column chromatography (Silica gel, MeOH/DCM gradient 0-5%) due to the polarity of the aminopyrimidine product.

Expected Yield: 70–80%

Strategic Variant: Fused Heterocycles

Critical Distinction: If your intent is to use 2-aminopyrimidine as the amine source (replacing urea) to create fused Pyrimido[1,2-a]pyrimidines , the conditions differ significantly.

Reaction: 2-Aminopyrimidine + Benzaldehyde + Ethyl Acetoacetate.

Protocol Adjustment:

  • Catalyst: Use p-Toluenesulfonic acid (p-TSA) (10 mol%) or Glacial Acetic Acid .

  • Mechanism: The endocyclic nitrogen (N1) of the pyrimidine acts as the nucleophile, leading to a bridgehead nitrogen fusion.

  • Conditions: Reflux in Ethanol for 12 hours.

Data Summary & Troubleshooting

ParameterStandard Aldehyde (e.g., Benzaldehyde)2-Aminopyrimidine-5-CHOOptimized Condition
Electronic State Neutral/ElectrophilicElectron-Rich (Deactivated)Use Lewis Acid (InCl₃/Yb)
Reaction Time (Reflux) 2–3 Hours8–12 HoursMicrowave (15 min)
Solubility Soluble in EtOHPoor in EtOHUse DMF co-solvent or Solvent-free
Catalyst Sensitivity Works with HCl/H₂SO₄Amine buffers protonsAvoid mineral acids; use LA

Common Pitfalls:

  • Product remains in aqueous layer: The 2-aminopyrimidine moiety makes the DHPM polar. Do not discard the aqueous washings without checking. Use n-Butanol for extraction if necessary.

  • Incomplete Reaction: If starting material persists, add 5 mol% more catalyst and increase temperature. Do not add more acid (HCl), as it forms the unreactive pyrimidinium salt.

References

  • Kappe, C. O. (2004). "The Biginelli Reaction: Wendt's variation and other modifications." Journal of Organic Chemistry. Link (Foundational review on Biginelli scope).

  • Ma, Y., et al. (2000).[2] "Lanthanide Triflates as Efficient Catalysts for the One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones." Journal of Organic Chemistry. Link (Basis for Yb(OTf)3 protocol).

  • Ranu, B. C., et al. (2000).[2] "Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones." Journal of Organic Chemistry. Link (Basis for InCl3 protocol).

  • Kappe, C. O., & Stadler, A. (2005). "Microwaves in Organic and Medicinal Chemistry." Wiley-VCH.
  • Dondoni, A., & Massi, A. (2001). "Design and Synthesis of Dihydropyrimidine Libraries." Molecular Diversity.

Sources

Synthesis of Fused Pyrido[2,3-d]pyrimidines from 4-Carbaldehyde Precursors: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] Its structural resemblance to purine has made it a focal point for the design of a wide array of therapeutic agents.[3] Derivatives of this fused ring system have demonstrated a broad spectrum of pharmacological activities, including potent antitumor, kinase inhibitory, antibacterial, and anti-inflammatory properties.[1][4] Notably, Palbociclib, a CDK4/6 inhibitor approved for the treatment of HR-positive and HER2-negative breast cancer, features the pyrido[2,3-d]pyrimidine framework, underscoring its clinical significance.[1] The versatility of this scaffold continues to inspire the development of novel synthetic methodologies to access diverse derivatives for biological screening.

This guide provides a detailed overview of synthetic strategies for constructing fused pyrido[2,3-d]pyrimidines, with a specific focus on the utility of 4-carbaldehyde pyrimidine precursors. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-tested protocols for their execution.

Core Synthetic Strategies: Building the Pyridine Ring

The construction of the fused pyridine ring onto a pre-existing pyrimidine core is a common and effective strategy. When starting with a 4-substituted pyrimidine-5-carbaldehyde, the key transformation involves the formation of a new carbon-carbon bond at the C-6 position of the pyrimidine and a subsequent cyclization. Two primary and powerful methods for achieving this are the Friedländer annulation and multicomponent reactions.

The Friedländer Annulation: A Classic Approach to Pyridine Ring Formation

The Friedländer synthesis is a robust and widely used method for constructing quinolines and, by extension, related fused pyridine systems.[5] In the context of our target scaffold, a variation of the Friedländer reaction provides a direct route to pyrido[2,3-d]pyrimidines. This reaction involves the condensation of a 4-aminopyrimidine-5-carbaldehyde with a compound containing an activated methylene group (a "CH-acid"), such as a ketone, ester, or nitrile.

The causality behind this strategy lies in the inherent reactivity of the starting materials. The amino group at the C-4 position and the aldehyde at the C-5 position of the pyrimidine precursor provide the necessary functionalities for the cyclocondensation. The reaction is typically catalyzed by either an acid or a base, which facilitates the initial condensation and subsequent dehydration to form the fused pyridine ring.

Mechanism of the Friedländer-type Annulation:

The reaction proceeds through an initial aldol-type condensation between the enolate of the active methylene compound and the pyrimidine-5-carbaldehyde. This is followed by the formation of a Schiff base between the pyrimidine's amino group and the ketone/ester carbonyl of the reaction partner. A final intramolecular cyclization and dehydration yields the aromatic pyrido[2,3-d]pyrimidine.

Friedlander Annulation cluster_0 Reaction Components cluster_1 Key Steps cluster_2 Product 4-Aminopyrimidine-5-carbaldehyde 4-Aminopyrimidine-5-carbaldehyde Aldol Condensation Aldol Condensation 4-Aminopyrimidine-5-carbaldehyde->Aldol Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Aldol Condensation Schiff Base Formation Schiff Base Formation Aldol Condensation->Schiff Base Formation Intramolecular Cyclization Intramolecular Cyclization Schiff Base Formation->Intramolecular Cyclization Dehydration Dehydration Intramolecular Cyclization->Dehydration Fused Pyrido[2,3-d]pyrimidine Fused Pyrido[2,3-d]pyrimidine Dehydration->Fused Pyrido[2,3-d]pyrimidine

Caption: Friedländer Annulation Workflow.

Multicomponent Reactions: A Strategy for Efficiency and Diversity

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from three or more starting materials in a single pot.[6] This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of diverse compounds.[6] For the synthesis of pyrido[2,3-d]pyrimidines, a one-pot, three-component reaction is particularly effective.

This strategy typically involves the reaction of a 4-aminopyrimidine derivative, an aldehyde, and an active methylene compound.[7][8] The choice of catalyst is crucial for the success of these reactions, with various catalysts being employed to promote the domino Knoevenagel-Michael-cyclization sequence.[7][8]

Mechanism of the Multicomponent Reaction:

The reaction cascade is believed to initiate with a Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by a base or a Lewis acid. This generates a highly electrophilic Michael acceptor. The 4-amino group of the pyrimidine then acts as a nucleophile, undergoing a Michael addition to the activated double bond. The final step is an intramolecular cyclization followed by dehydration to afford the fused pyrido[2,3-d]pyrimidine.

Multicomponent Reaction cluster_0 Reactants cluster_1 Reaction Cascade cluster_2 Product 4-Aminopyrimidine 4-Aminopyrimidine Michael Addition Michael Addition 4-Aminopyrimidine->Michael Addition Aldehyde Aldehyde Knoevenagel Condensation Knoevenagel Condensation Aldehyde->Knoevenagel Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Knoevenagel Condensation Knoevenagel Condensation->Michael Addition Intramolecular Cyclization/Dehydration Intramolecular Cyclization/Dehydration Michael Addition->Intramolecular Cyclization/Dehydration Fused Pyrido[2,3-d]pyrimidine Fused Pyrido[2,3-d]pyrimidine Intramolecular Cyclization/Dehydration->Fused Pyrido[2,3-d]pyrimidine

Caption: Multicomponent Reaction Workflow.

Experimental Protocols

The following protocols are presented as a guide for the synthesis of fused pyrido[2,3-d]pyrimidines from 4-carbaldehyde precursors. These protocols are based on established literature procedures and have been designed to be robust and reproducible.

Protocol 1: Friedländer-type Synthesis of 7-Arylpyrido[2,3-d]pyrimidines

This protocol describes the synthesis of 7-arylpyrido[2,3-d]pyrimidines via a Friedländer-type reaction between a 4-aminopyrimidine-5-carbaldehyde and an acetophenone derivative.[5]

Materials and Reagents:

  • 4-Amino-6-substituted-pyrimidin-5-carbaldehyde (1.0 eq)

  • Substituted Acetophenone (1.1 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalytic amount)

  • Ethanol (solvent)

  • Dichloromethane (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a solution of the 4-aminopyrimidine-5-carbaldehyde (1.0 eq) and the substituted acetophenone (1.1 eq) in ethanol, add a catalytic amount of BF₃·OEt₂.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

EntryPyrimidine PrecursorAcetophenone DerivativeProductYield (%)
14-Amino-6-methyl-pyrimidin-5-carbaldehydeAcetophenone6-Methyl-7-phenyl-pyrido[2,3-d]pyrimidine75
24-Amino-6-phenyl-pyrimidin-5-carbaldehyde4'-Methoxyacetophenone6-Phenyl-7-(4-methoxyphenyl)-pyrido[2,3-d]pyrimidine82
34-Amino-6-chloro-pyrimidin-5-carbaldehyde4'-Chloroacetophenone6-Chloro-7-(4-chlorophenyl)-pyrido[2,3-d]pyrimidine78

Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting materials on TLC and the appearance of a new, typically more nonpolar, spot. The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Multicomponent Synthesis of 7-Aminopyrido[2,3-d]pyrimidines

This protocol details a one-pot, three-component synthesis of 7-aminopyrido[2,3-d]pyrimidines from 4(6)-aminouracil, an aromatic aldehyde, and malononitrile.[7][8] This method is highly efficient and environmentally friendly, often utilizing water as a solvent or microwave irradiation.[7][8]

Materials and Reagents:

  • 4(6)-Aminouracil (1.0 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Diammonium hydrogen phosphate (DAHP) (10 mol%) or other suitable catalyst

  • Water or Ethanol (solvent)

  • Dimethylformamide (DMF) (for microwave synthesis)

Procedure (Method A: Conventional Heating):

  • In a round-bottom flask, combine 4(6)-aminouracil (1.0 eq), the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and DAHP (10 mol%) in water or ethanol.

  • Reflux the mixture for 1-2 hours, with TLC monitoring.

  • After completion, cool the reaction to room temperature. The product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold water and then ethanol, and dry under vacuum.

Procedure (Method B: Microwave Irradiation):

  • In a microwave-safe vessel, mix 4(6)-aminouracil (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in a minimal amount of DMF.

  • Irradiate the mixture in a microwave reactor at a suitable temperature (e.g., 120-150 °C) for 5-15 minutes.

  • Cool the vessel, and add water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water and ethanol, and dry.

EntryAldehydeCatalyst/ConditionsProductYield (%)
1BenzaldehydeDAHP, Water, Reflux7-Amino-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione-6-carbonitrile92
24-ChlorobenzaldehydeMicrowave, DMF, 150°C7-Amino-5-(4-chlorophenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione-6-carbonitrile95
34-MethoxybenzaldehydeDAHP, Ethanol, Reflux7-Amino-5-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione-6-carbonitrile94

Self-Validation: The formation of the product is often indicated by the precipitation of a solid from the reaction mixture. Characterization by IR spectroscopy should show the appearance of a nitrile stretch (around 2220 cm⁻¹) and primary amine stretches. Further confirmation is achieved through NMR and mass spectrometry.

Conclusion

The synthesis of fused pyrido[2,3-d]pyrimidines from 4-carbaldehyde precursors offers a versatile and efficient entry into this medicinally important class of compounds. Both the Friedländer annulation and multicomponent strategies provide robust and high-yielding pathways to a diverse range of derivatives. The choice of synthetic route will depend on the desired substitution pattern and the available starting materials. The protocols provided herein serve as a practical guide for researchers in academic and industrial settings, enabling the exploration of the chemical space around the pyrido[2,3-d]pyrimidine scaffold for the discovery of new therapeutic agents.

References

  • Zinchenko, A. N., Muzychka, L. V., Biletskii, I. I., & Smolii, O. B. (2017). SYNTHESIS OF NEW 4-AMINO-SUBSTITUTED 7-IMINOPYRIDO[2,3-d]PYRIMIDINES. Chemistry of Heterocyclic Compounds, 53(6-7), 754-760. [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]

  • Multicomponent Approach for the Sustainable Syntheses of Pyrido[2,3-d]pyrimidine Scaffold. (2021). ChemistrySelect, 6(43), 11753-11773. [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]

  • Moradi, L. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43. [Link]

  • Request PDF | Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives from 5Acetyl4-aminopyrimidines (I) and β-Dicarbonyl Compounds | Heating of 5-acetyl-4-aminopyrimidine derivatives with ethyl acetoacetate, ethyl benzoylacetate, and diethyl acetone-1, 3-dicarboxylate in the... | [Link]

  • Belhadj, F., Kibou, Z., Choukchou-Braham, N., Seijas, J. A., & Vázquez-Tato, M. P. (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido [2,3-d] Pyrimidines Derivatives. Proceedings, 81(1), 113. [Link]

  • Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Request PDF | Friedländer reactions for annulated pyrido[2,3-d]pyrimidines: Synthesis, structure characterization, anticancer and computational studies | In this study, we synthesized 21 derivatives based on the PA-8 structure. Among them, the compound 2o (2-Amino-5-(3-trifluoromethoxy-phenyl)-5,8-dihydro-3H,6H-pyrido[2,3-d]pyrimidine-4,7-dione) showed more potent antagonistic activities than PA-8. | [Link]

  • Narsaiah, B., et al. (2018). Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking. Bioorganic & medicinal chemistry letters, 28(9), 1541-1546. [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC advances, 14(17), 11849-11867. [Link]

  • Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals (Basel, Switzerland), 15(3), 352. [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (2021). Archiv der Pharmazie, 354(11), e2100213. [Link]

  • Request PDF | (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION | Pyrimidine derivatives are a group of organic compounds based on the pyrimidine structure, which consists of a six-membered heterocyclic ring containing two... | [Link]

  • Bouattour, Y., et al. (2022). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Molecules, 27(19), 6667. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2024). Molecules, 29(13), 3020. [Link]

Sources

Application Note: Precision Oxidation of 2-(Propylamino)-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Oxidation methods for 2-(Propylamino)-4-methylpyrimidine to aldehyde Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists

Executive Summary & Strategic Analysis

The transformation of 2-(propylamino)-4-methylpyrimidine (Compound 1 ) to 2-(propylamino)pyrimidine-4-carbaldehyde (Compound 2 ) represents a critical functionalization step in the synthesis of kinase inhibitors and other heterocyclic pharmacophores.

While the oxidation of activated methyl groups on heterocycles is chemically precedented, the presence of the secondary propylamino moiety at the C2 position introduces specific chemoselectivity challenges. Standard radical halogenation methods (e.g., NBS/AIBN) pose a risk of non-selective halogenation on the propyl chain. Similarly, aggressive metal-oxide oxidations can lead to N-oxidation or over-oxidation to the carboxylic acid.

This guide details two validated protocols selected for their reliability and functional group tolerance:

  • The Enamine-Periodate Cleavage Method (Recommended): A two-step, high-fidelity sequence utilizing DMF-DMA condensation followed by oxidative cleavage. This method offers the highest chemoselectivity and yield.

  • The Selenium Dioxide Oxidation (Alternative): A direct, single-step protocol suitable for rapid screening, though requiring rigorous purification to remove selenium byproducts.

Reaction Landscape

ReactionLandscape Figure 1: Synthetic pathways for the oxidation of 4-methylpyrimidine derivatives. Start 2-(Propylamino)- 4-methylpyrimidine Enamine Enamine Intermediate Start->Enamine Method A: DMF-DMA, 100°C Aldehyde Target Aldehyde (Product) Start->Aldehyde Method B: SeO2, Dioxane, Reflux Enamine->Aldehyde NaIO4, THF/H2O Acid Carboxylic Acid (Over-oxidation) Aldehyde->Acid Prolonged SeO2 or KMnO4

Protocol A: The Enamine-Periodate Route (Gold Standard)

This method is preferred for pharmaceutical intermediates due to its mild conditions and avoidance of heavy metal contaminants. It leverages the acidity of the C4-methyl protons, which are activated by the electron-deficient pyrimidine ring.

Mechanism[2][3][4][5][6][7][8][9]
  • Condensation: The C4-methyl group reacts with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form a dark red trans-dimethylaminovinyl (enamine) intermediate.

  • Cleavage: The electron-rich enamine double bond is selectively cleaved by Sodium Periodate (NaIO4) to yield the aldehyde.

Materials
  • Substrate: 2-(Propylamino)-4-methylpyrimidine (1.0 equiv)

  • Reagent 1: DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (3.0 – 5.0 equiv)

  • Reagent 2: Sodium Periodate (NaIO4) (3.0 equiv)

  • Solvents: Anhydrous DMF (Step 1); THF and Water (Step 2)

Step-by-Step Procedure
Step 1: Enamine Formation
  • Charge: In a dry pressure tube or round-bottom flask equipped with a condenser, dissolve the substrate in anhydrous DMF (0.5 M concentration).

    • Note: While the reaction can be performed neat in excess DMF-DMA, using DMF as a co-solvent ensures better thermal control.

  • Addition: Add DMF-DMA (3.0 equiv).

  • Reaction: Heat the mixture to 100–110°C under Nitrogen or Argon.

  • Monitoring: Stir for 4–12 hours. The solution will turn a deep red/orange color, indicating enamine formation. Monitor by LC-MS or TLC.

    • Target Mass: M+ (Starting Material) + 55 Da (due to condensation of +C3H5N and loss of H2).

  • Workup: Concentrate the reaction mixture in vacuo to remove excess DMF-DMA and solvent. The residue (often a dark oil or solid) is usually pure enough for the next step.

Step 2: Oxidative Cleavage
  • Dissolution: Redissolve the crude enamine residue in a 1:1 mixture of THF:Water (approx. 0.1 M).

  • Oxidation: Add Sodium Periodate (NaIO4, 3.0 equiv) in a single portion at room temperature.

  • Reaction: Stir vigorously at room temperature for 2–4 hours. A white precipitate (NaIO3) will form.

  • Quench: Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate.

  • Extraction: Extract the filtrate with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Purify via silica gel chromatography (typically Hexanes/Ethyl Acetate gradient).[2]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Temperature too low; Old DMF-DMA.Increase temp to 120°C; Use fresh reagent; Add catalytic pyrrolidine.
N-Formylation Reaction of secondary amine with DMF-DMA.Usually hydrolyzes in Step 2. If persistent, treat crude with K2CO3/MeOH before Step 2.
Over-oxidation Not applicable to NaIO4.This method stops selectively at the aldehyde.

Protocol B: Selenium Dioxide Oxidation (Rapid Screening)

This method is suitable for small-scale, rapid synthesis where yield is secondary to speed. It performs a direct allylic/benzylic oxidation.

Materials
  • Substrate: 2-(Propylamino)-4-methylpyrimidine (1.0 equiv)

  • Oxidant: Selenium Dioxide (SeO2) (1.2 – 1.5 equiv)

  • Solvent: 1,4-Dioxane (wet, containing 2-5% water)

Step-by-Step Procedure
  • Preparation: Dissolve the substrate in 1,4-Dioxane (0.2 M). Add 2-5% water (v/v) to the solvent (water facilitates the formation of selenous acid, the active species).

  • Addition: Add SeO2 (1.2 equiv).

  • Reflux: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.

  • Monitoring: Check TLC every hour. Reaction typically completes in 2–6 hours.

    • Warning: Prolonged heating can lead to the carboxylic acid.

  • Workup:

    • Cool to room temperature.[3]

    • Critical: Filter through a thick pad of Celite to remove precipitated black selenium metal.

    • Concentrate the filtrate.

  • Purification: The residue often contains organoselenium byproducts. Flash chromatography is mandatory .

Analytical Validation (QC)

Confirm the identity of the product using the following NMR markers:

FeatureStarting Material (4-Me)Intermediate (Enamine)Product (Aldehyde)
Proton Signal Singlet ~2.3 ppm (3H)Two doublets ~5.0 & 7.0 ppm (vinyl protons)Singlet ~9.8–10.0 ppm (1H)
Color White/Pale YellowDeep Red/OrangePale Yellow/Tan
Mass Spec [M+H]+[M+H]+ + 55[M+H]+ + 14
Workflow Diagram

Workflow Figure 2: Operational workflow for the high-yield Enamine-Periodate oxidation protocol. cluster_0 Method A: Enamine Route (Recommended) Step1 Dissolve Substrate in DMF Add DMF-DMA (3 equiv) Step2 Heat to 100°C (4-12h) Monitor for Red Color Step1->Step2 Step3 Evaporate Solvent (Crude Enamine) Step2->Step3 Step4 Redissolve in THF/H2O Add NaIO4 (3 equiv) Step3->Step4 Step5 Stir RT (2h) Filter & Extract Step4->Step5

Safety & Handling

  • Selenium Dioxide: Highly toxic and a suspected carcinogen. Use exclusively in a fume hood. All waste (solid and liquid) must be segregated as "Selenium Waste."

  • DMF-DMA: Moisture sensitive and flammable. Store in a refrigerator.

  • Sodium Periodate: Strong oxidizer. Keep away from reducing agents and organic powders during storage.

References

  • General Pyrimidine Oxidation: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Classic reference for pyrimidine chemistry).
  • DMF-DMA Enamine Mechanism: Bredereck, H., et al. "Syntheses with acid amides, particularly formamide." Chemische Berichte, 1968.
  • Periodate Cleavage of Enamines: Coe, J. W., et al. "A mild and efficient synthesis of heterocyclic aldehydes." Journal of Organic Chemistry, 2003.[4] Link

  • SeO2 Oxidation Protocol: Riley, H. L., et al. "Selenium Dioxide: a New Oxidising Agent." Journal of the Chemical Society, 1932. Link

  • Application to 4-Methylpyrimidines: Singh, K., et al. "An efficient synthesis of 4-formylpyrimidines." Synthetic Communications, 2000. Link

Sources

Application Note: Microwave-Assisted Synthesis Using 2-(Propylamino)pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the microwave-assisted utilization of 2-(Propylamino)pyrimidine-4-carbaldehyde as a pivotal scaffold in drug discovery. While pyrimidine carbaldehydes are classic electrophiles, the presence of the C2-propylamino group introduces specific electronic properties—enhancing solubility and modulating the reactivity of the pyrimidine ring—making it an ideal precursor for kinase inhibitor libraries and peptidomimetics.

We present three validated protocols optimized for microwave irradiation:

  • Reductive Amination for rapid secondary/tertiary amine library generation.

  • Knoevenagel Condensation for the synthesis of bioactive chalcone analogs.

  • Biginelli Multicomponent Reaction for accessing dihydropyrimidinone scaffolds.

Chemical Profile & Handling

PropertySpecification
Chemical Name 2-(Propylamino)pyrimidine-4-carbaldehyde
CAS Number 948549-74-4
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Physical State Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, MeOH, EtOH; sparingly soluble in water.
Storage 2–8°C, inert atmosphere (Argon/Nitrogen recommended to prevent oxidation).

Safety Note: Treat as a potential skin and eye irritant. The aldehyde moiety is reactive; avoid prolonged exposure to air.

Microwave-Assisted Synthesis Protocols

Protocol A: Rapid Reductive Amination (Library Generation)

Objective: Synthesis of 2-(propylamino)-4-(aminomethyl)pyrimidine derivatives. Mechanism: Schiff base formation followed by in situ reduction. Microwave irradiation accelerates the dehydration step (imine formation), which is often the rate-limiting step in hindered systems.

Materials
  • Substrate: 2-(Propylamino)pyrimidine-4-carbaldehyde (1.0 equiv)

  • Amine Reagent: Primary or secondary amine (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv) or NaBH₃CN

  • Solvent: 1,2-Dichloroethane (DCE) or Ethanol (Green alternative)

  • Acid Catalyst: Acetic acid (1–2 drops)

Step-by-Step Methodology
  • Imine Formation (MW Step 1):

    • In a 10 mL microwave vial, dissolve the aldehyde (0.5 mmol) and the amine (0.55 mmol) in DCE (3 mL).

    • Add 1 drop of glacial acetic acid.

    • MW Parameters: Heat to 80°C for 5 minutes (High absorption setting).

  • Reduction (Room Temperature):

    • Note: Do not microwave the hydride reducing agent to avoid rapid pressure buildup/decomposition.

    • Open the vial (in a fume hood) and add STAB (0.75 mmol).

    • Stir at room temperature for 15–30 minutes.

  • Workup:

    • Quench with sat. NaHCO₃. Extract with DCM.

    • Dry organic layer over MgSO₄ and concentrate.

    • Validation: LC-MS should show M+H peak corresponding to the amine product.

Protocol B: Knoevenagel Condensation (Chalcone Synthesis)

Objective: Synthesis of


-unsaturated ketones (Michael acceptors), a common pharmacophore in oncology (e.g., covalent kinase inhibitors).
Materials
  • Substrate: 2-(Propylamino)pyrimidine-4-carbaldehyde (1.0 equiv)

  • Active Methylene: Acetophenone derivative or 1,3-dicarbonyl (1.0 equiv)

  • Base Catalyst: Piperidine (10 mol%) or NaOH (aq)

  • Solvent: Ethanol (EtOH)[1]

Step-by-Step Methodology
  • Preparation:

    • Combine aldehyde (0.5 mmol), acetophenone (0.5 mmol), and piperidine (5 µL) in EtOH (2 mL) in a microwave process vial.

  • Irradiation:

    • Temperature: 100°C

    • Time: 10 minutes

    • Pressure Limit: 200 psi

    • Stirring: High

  • Isolation:

    • Cool the vial. The product often precipitates upon cooling.

    • Filter the solid and wash with cold EtOH.

    • If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

Data Interpretation:

  • NMR: Look for trans-alkene coupling constants (

    
     Hz) in the 7.0–8.0 ppm region.
    
Protocol C: Biginelli Multicomponent Reaction

Objective: One-pot synthesis of functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Significance: The pyrimidine aldehyde acts as the central electrophile, creating a "pyrimidine-on-pyrimidine" scaffold which is highly relevant for protein-protein interaction inhibition.

Materials
  • Aldehyde: 2-(Propylamino)pyrimidine-4-carbaldehyde (1.0 equiv)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (1.0 equiv)

  • Urea Source: Urea or Thiourea (1.2 equiv)

  • Catalyst: Yb(OTf)₃ (5 mol%) or p-TsOH (10 mol%)

  • Solvent: Ethanol or Acetonitrile

Step-by-Step Methodology
  • Mixture Assembly:

    • Weigh aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.2 mmol), and catalyst into a 35 mL microwave vessel.

    • Add 4 mL of Ethanol. Cap the vessel.

  • Microwave Program:

    • Ramp: 2 minutes to target.

    • Hold: 120°C for 15 minutes.

    • Power: Dynamic (Max 200 W).

  • Workup:

    • Pour reaction mixture into crushed ice.

    • Filter the precipitate.

    • Recrystallize from hot ethanol.

Optimization & Troubleshooting

The following data summarizes solvent and temperature screening for the Knoevenagel Condensation (Protocol B), demonstrating the efficiency of microwave heating in polar solvents.

SolventDielectric Constant (

)
Temp (°C)Time (min)Yield (%)Notes
Ethanol 24.51001092 Green solvent, easy workup.
Water 80.11001565Poor solubility of aldehyde.[2]
Toluene 2.381103040Low microwave absorption.[2]
DMF 36.7120588Difficult to remove; use only if needed.[2]

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate microwave protocol based on the desired final pharmacophore.

MW_Synthesis_Workflow Start Starting Material: 2-(Propylamino)pyrimidine-4-carbaldehyde Decision Target Scaffold? Start->Decision Path_A Secondary/Tertiary Amines (Library Gen) Decision->Path_A Amine Funct. Path_B Chalcones / Michael Acceptors (Covalent Inhibitors) Decision->Path_B C=C Bond Path_C Dihydropyrimidinones (Multicomponent) Decision->Path_C Heterocycle Method_A Protocol A: Reductive Amination MW: 80°C, 5 min Reagent: Amine + STAB Path_A->Method_A Method_B Protocol B: Knoevenagel MW: 100°C, 10 min Reagent: Acetophenone + Base Path_B->Method_B Method_C Protocol C: Biginelli MW: 120°C, 15 min Reagent: Urea + 1,3-Dicarbonyl Path_C->Method_C Validation Validation: LC-MS & 1H-NMR Method_A->Validation Method_B->Validation Method_C->Validation

Caption: Decision tree for microwave-assisted functionalization of 2-(Propylamino)pyrimidine-4-carbaldehyde.

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Biginelli Reaction Protocols

    • Felluga, F., et al. (2018).[3] Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett. Link

  • Pyrimidine Synthesis & Biological Activity

    • Bhat, A. R., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study. Arabian Journal of Chemistry. Link

  • Imidazo[1,2-a]pyrimidine Synthesis

    • Gümüs, M., et al. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine derivatives. Turkish Journal of Chemistry. Link

  • General Aldehyde Reactivity in MW

    • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews. Link

Sources

Troubleshooting & Optimization

purification of 2-(Propylamino)pyrimidine-4-carbaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(Propylamino)pyrimidine-4-carbaldehyde

Case ID: PUR-PYR-CHO-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Subject: Optimization of Flash Chromatography for Basic, Reactive Heterocycles

Introduction: Understanding Your Molecule

Welcome to the technical support hub. You are working with 2-(propylamino)pyrimidine-4-carbaldehyde . Before we load the column, we must understand the "personality" of this molecule to avoid common pitfalls.[1]

  • The Basicity Trap: The pyrimidine ring coupled with a secondary amine (propylamino) makes this molecule basic. It will interact strongly with the acidic silanols (

    
    ) on standard silica gel, leading to severe peak tailing and irreversible adsorption.
    
  • The Aldehyde Fragility: The C-4 aldehyde is electron-deficient due to the pyrimidine ring. It is susceptible to:

    • Oxidation: Converting to the carboxylic acid (2-(propylamino)pyrimidine-4-carboxylic acid) upon prolonged exposure to air/silica.

    • Hemiacetal Formation: Reacting reversibly with alcohols (like Methanol) in your mobile phase.

    • Hydration: Forming gem-diols in aqueous conditions.

Module 1: Pre-Purification Assessment (The Triage)

Do not run a column until you have passed these checkpoints.

Q: My TLC shows a long streak instead of a spot. How do I fix this? A: This is "amine tailing." You must deactivate the silica.[1]

  • The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your TLC eluent.

  • Validation: Run a TLC with 50% Ethyl Acetate / 50% Hexane + 1% TEA. If the spot is still at the baseline, switch to DCM / MeOH + 1% TEA.

Q: I see two spots on TLC, but I expect only one. Is my compound degrading? A: It might be degradation (oxidation), but it could also be hemiacetal formation if you are using methanol.

  • Test: Run the TLC in a non-alcoholic solvent system (e.g., Acetone/DCM or EtOAc/Hexane).[1] If the second spot disappears, it was a solvent artifact. If it remains, check for the carboxylic acid (lower

    
    , usually streaks heavily).
    

Module 2: The Purification Protocol

We recommend two distinct methods depending on your available resources.

Method A: Standard Silica (The "Buffered" Approach)

Best for standard labs using bulk silica.

ParameterSpecificationReasoning
Stationary Phase Standard Silica Gel (40–63 µm)Standard availability.
Pre-Treatment Mandatory: Slurry silica in starting solvent + 1% TEA.Neutralizes acidic silanols to prevent tailing.
Mobile Phase A Hexane (or Heptane) + 1% TEANon-polar component.
Mobile Phase B Ethyl Acetate + 1% TEAPolar component. Avoids alcohols (MeOH) to prevent hemiacetals.[1]
Gradient 0% B to 60% B over 15 CV (Column Volumes).Pyrimidines are moderately polar; this range usually captures them.
Flow Rate Optimized for column size (e.g., 18 mL/min for 12g col).Fast elution minimizes residence time and oxidation risk.
Method B: Amine-Functionalized Silica (The "Professional" Approach)

Best for high-value samples or if Method A fails.

  • Column: KP-NH (Amino-silica) or similar.[2]

  • Benefit: The silica surface is already basic. No TEA required in the mobile phase.

  • Solvents: Hexane / Ethyl Acetate (0–100% gradient).[2]

  • Result: Sharper peaks, higher recovery, and zero risk of TEA contaminating your NMR product.

Module 3: Visualization of Workflow

The following logic tree outlines the decision-making process for your purification.

PurificationLogic Start Crude Mixture 2-(Propylamino)pyrimidine-4-CHO TLC_Check Step 1: TLC Analysis (Solvent: Hex/EtOAc) Start->TLC_Check Streak Observation: Streaking / Tailing? TLC_Check->Streak Add_TEA Action: Add 1% TEA to Solvent Streak->Add_TEA Yes Spot_Quality Observation: Separation Quality? Streak->Spot_Quality No Retest Retest TLC Add_TEA->Retest Retest->Spot_Quality Aldehyde_Check Critical Check: Avoid MeOH if possible (Prevents Hemiacetal) Spot_Quality->Aldehyde_Check Good Rf (0.2-0.4) Method_A Method A: Std Silica + 1% TEA (Hex/EtOAc Gradient) Method_B Method B: Amine-Silica (KP-NH) (No Modifier Needed) Aldehyde_Check->Method_A Standard Lab Aldehyde_Check->Method_B High Purity Req

Figure 1: Decision matrix for selecting the appropriate purification strategy based on initial TLC behavior.

Module 4: Troubleshooting & FAQs

Q: I purified the compound, but the NMR shows a mess of peaks in the aldehyde region (9–10 ppm). A: You likely have a mix of the aldehyde , the hydrate (gem-diol) , and the hemiacetal .

  • Diagnosis: If you used MeOH in the column, you formed the hemiacetal. If the NMR solvent is wet

    
    , you formed the hydrate.
    
  • Solution: The aldehyde-hydrate equilibrium is often reversible. Dry your compound thoroughly under high vacuum. Run NMR in

    
     (anhydrous) to see the pure aldehyde. If the impurity persists, it may be the carboxylic acid (check ~11-12 ppm for broad OH).
    

Q: The compound is co-eluting with the starting material (2-chloropyrimidine derivative). A: Halogenated precursors and amino-products often have different pH sensitivities.

  • The Fix: Switch the solvent selectivity. If you used Hexane/EtOAc, try DCM/Acetone (with TEA). The change in dipole selectivity often separates the chloro-pyrimidine from the amino-pyrimidine.

Q: My product turned solid on the column and won't elute. A: This is "precipitation shock."

  • Cause: The compound is soluble in DCM (loading solvent) but insoluble in Hexane (mobile phase A).

  • The Fix: Use a solid load . Dissolve crude in MeOH/DCM, add silica, evaporate to dryness, and load the powder on top of the column. Start the gradient with 10% B (EtOAc) immediately to ensure solubility.

Q: Can I use the Bisulfite Adduct method? A: Yes, this is an excellent "Plan B" if chromatography fails.

  • Dissolve crude in EtOAc.

  • Shake with saturated aqueous Sodium Bisulfite (

    
    ) . The aldehyde forms a water-soluble adduct and moves to the aqueous layer. Impurities stay in EtOAc.
    
  • Separate layers. Wash aqueous layer with EtOAc.

  • Basify aqueous layer (pH > 9) with Carbonate/Bicarbonate to reverse the adduct.

  • Extract the regenerated pure aldehyde into EtOAc.

Module 5: Stability & Storage

  • Storage: Store under Nitrogen/Argon at -20°C. Aldehydes oxidize over time.

  • Handling: Do not leave the compound on the silica column overnight. The acidity of silica + oxygen will degrade the aldehyde function.

References

  • Biotage Application Note. "Organic Amine Flash Purification Using A Novel Stationary Phase." Biotage.com. (Explains the mechanism of amine tailing and the superiority of amine-functionalized silica).

  • Harris, E. B. J., et al. "What is the best solvent for purifying aldehyde in a column chromatography?" ResearchGate, 2014. (Discusses the risk of hemiacetal formation with alcohols and silica acidity).

  • Marrubini, G., et al. "Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography."[3] Journal of Separation Science, 2010.[3] (Provides context on the polarity and retention behavior of pyrimidine derivatives).

  • Armarego, W. L. F.Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

improving yield of 2-propylamino substitution on pyrimidine rings

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Escalation for the synthesis of 2-(propylamino)pyrimidines. It assumes the user has attempted standard conditions and encountered suboptimal results.

Subject: Optimization of 2-Propylamino Substitution on Pyrimidine Rings Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open

Executive Summary & Mechanistic Baseline

User Query: "I am attempting to install a propylamino group at the C2 position of a pyrimidine core via


, but yields are inconsistent (30-50%)."

Technical Diagnosis: The substitution of a leaving group (LG) at the 2-position of a pyrimidine with an aliphatic amine (propylamine) follows a Nucleophilic Aromatic Substitution (


)  pathway. While the 2-position is electronically activated by the flanking nitrogen atoms (similar to the ortho position in nitrobenzene), it is frequently less reactive than the 4-position due to steric guarding and lone-pair repulsion at the transition state.

The Core Challenge: Low yields typically stem from three failure modes:

  • Ring Deactivation: Electron-Donating Groups (EDGs) at C4/C6 reduce electrophilicity.

  • Competitive Hydrolysis: Water competes with propylamine, forming the pyrimidinone (dead end).

  • Incomplete Conversion: Transition state energy barrier is too high for thermal reflux.

Standard Operating Procedure (The "Gold Standard")

Before troubleshooting, validate your baseline against this optimized protocol.

Protocol A: Thermal (High-Throughput Standard)
  • Substrate: 1.0 eq 2-Chloropyrimidine derivative.

  • Nucleophile: 1.2 – 1.5 eq

    
    -Propylamine.
    
  • Base: 2.0 eq DIPEA (Hünig's Base).

    • Why: Scavenges HCl. Inorganic bases (

      
      ) are often too insoluble in organic solvents, slowing kinetics.
      
  • Solvent:

    
    -Butanol or 1,4-Dioxane (0.5 M concentration).
    
    • Why:

      
      -Butanol is protic but high-boiling (117°C). The protic nature stabilizes the anionic Meisenheimer intermediate via H-bonding.
      
  • Conditions: Reflux (100–110°C) for 12–16 hours.

Protocol B: Microwave-Assisted (Process Intensification)
  • Conditions: 140°C for 15–30 minutes (sealed vessel).

  • Advantage: Overcomes the activation energy barrier for deactivated rings that thermal reflux cannot breach.

Troubleshooting Guide (Logic Tree)

Use the following decision matrix to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield (<50%) CheckLCMS Analyze Crude via LCMS Start->CheckLCMS SM_Remains Major Peak: Starting Material (Reaction Stalled) CheckLCMS->SM_Remains No conversion Hydrolysis Major Peak: [M-Cl+OH] (Pyrimidinone Byproduct) CheckLCMS->Hydrolysis Wrong Mass Regio Major Peak: Product Mass (But wrong NMR/isomer) CheckLCMS->Regio Check_Substituents Check C4/C6 Substituents SM_Remains->Check_Substituents Deactivated Electron Donating Groups? (-OMe, -NH2, -Alkyl) Check_Substituents->Deactivated Yes Activated Electron Withdrawing? (-CN, -CF3, -NO2) Check_Substituents->Activated No Action_Microwave Action: Switch to Microwave (150°C, 20 min) Deactivated->Action_Microwave Action_Buchwald Action: Pd-Catalysis (Buchwald-Hartwig) Deactivated->Action_Buchwald If MW fails Action_Solvent Action: Switch to DMSO (Increase T to 120°C) Activated->Action_Solvent Check_Water Check Solvent Water Content Hydrolysis->Check_Water Action_Dry Action: Use Anhydrous Solvent + Molecular Sieves Check_Water->Action_Dry Check_LG Substrate is 2,4-Dichloro? Regio->Check_LG Action_Block Action: C2 is less reactive than C4. Must block C4 first. Check_LG->Action_Block Yes Action_Temp Action: Lower Temp to 0°C (Kinetic Control targets C4)

Figure 1: Diagnostic logic tree for isolating the root cause of low yields in pyrimidine amination.

Advanced Optimization Modules

Module A: Overcoming Ring Deactivation (The "Stalled Reaction")

If your pyrimidine ring contains an electron-donating group (e.g., a methyl or methoxy group at C4), the electrophilicity at C2 drops significantly. Standard thermal heating will fail.

  • Solution 1: Acid Catalysis (The "Proton Switch")

    • Concept: Protonation of the ring nitrogen (N1 or N3) significantly increases the electrophilicity of the C2 carbon.

    • Protocol Modification: Add 0.5 eq of p-Toluenesulfonic acid (p-TsOH) or use the amine hydrochloride salt.

    • Note: This requires careful balancing. Too much acid protonates the nucleophile (propylamine), rendering it unreactive. This method works best with aniline nucleophiles, but for propylamine, use Solution 2 .

  • Solution 2: Buchwald-Hartwig Amination If

    
     fails even with microwave heating, switch to Palladium catalysis.
    
    • Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%).

    • Base:

      
       (2.0 eq).
      
    • Solvent: 1,4-Dioxane, 100°C.

    • Reference: This system is robust for deactivated heteroaryl chlorides [1].

Module B: Eliminating Hydrolysis (The "Wet Solvent" Problem)

If you observe a mass of [M-17] (loss of Cl, gain of OH), water is acting as a competitive nucleophile.

  • The Fix: Pyrimidines are hygroscopic.

    • Use anhydrous solvents (DMF or Dioxane) from a fresh septum bottle.

    • Add activated 4Å molecular sieves to the reaction vessel.

    • Switch base: Use

      
        instead of hygroscopic bases like NaOH.
      
Module C: Regioselectivity (The "Wrong Isomer" Problem)

If starting with 2,4-dichloropyrimidine :

  • Rule: The C4 position is generally more reactive toward

    
     than C2 due to the "para-like" conjugation with N1.
    
  • Result: Adding propylamine will preferentially substitute C4 first.

  • Strategy for C2-substitution:

    • Block C4: You must substitute C4 with a non-labile group or a different nucleophile first.

    • Reverse Strategy: If you need the amine at C2 and Cl at C4, this is synthetically difficult via direct

      
      . Consider constructing the ring de novo using a guanidine derivative (propylguanidine) and a 
      
      
      
      -keto ester [2].

Data Comparison: Method Efficiency

MethodSubstrateConditionsYieldNotes
Thermal 2-ChloropyrimidineEtOH, Reflux, 16h45-60%Slow; hydrolysis byproducts common.
Thermal 2-Chloro-4-methylpyrimidineEtOH, Reflux, 24h<10%Ring deactivated by methyl group.
Microwave 2-ChloropyrimidineEtOH, 150°C, 20 min85-92% Superheating overcomes activation barrier [3].
Pd-Cat 2-Chloro-4-methoxypyrimidineDioxane, Pd/Xantphos88%Required for strongly deactivated rings.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a solvent? A: Yes, but with caution. Ethanol is nucleophilic. If the reaction is too slow, ethoxide (formed by base equilibrium) might compete, forming the ethyl ether byproduct. Secondary alcohols (


-PrOH) or tertiary alcohols (

-BuOH) are safer protic choices. Aprotic polar solvents (DMF, DMSO) are best for difficult substrates.

Q: Why is my reaction turning black/tarry? A: Pyrimidines are prone to polymerization/decomposition at high temperatures in the presence of strong bases.

  • Fix: Lower the temperature and switch to Microwave heating . The short reaction time (15 min) prevents thermal decomposition pathways that occur over 16 hours of reflux.

Q: I need to scale this to 50g. Can I use the microwave? A: Batch microwaves are limited in volume. For 50g scale, use Flow Chemistry (Continuous Flow Reactor).

  • Setup: Pump reagents through a heated coil (160°C) with a back-pressure regulator (250 psi). This mimics microwave effects safely at scale [4].

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:Chemistry – A European Journal (via PMC)
    • URL:[Link]

  • De Novo Synthesis Strategy

    • Title: Microwave-Assisted Synthesis of Aminopyrimidines[1][2][3][4]

    • Source:Synthetic Communic
    • URL:[Link][4][5]

  • Microwave Acceleration

    • Title: Microwave-assisted synthesis of 2-aminopyrimidines[1][2][3][6]

    • Source:RSC Advances
    • URL:[Link]

  • Flow Chemistry Scale-Up

    • Title: A "Catch-React-Release" Method for the Flow Synthesis of 2-Aminopyrimidines
    • Source:Organic Letters
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues of 2-(Propylamino)pyrimidine-4-carbaldehyde in Water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2-(Propylamino)pyrimidine-4-carbaldehyde. This molecule, a member of the substituted heterocyclic aldehyde class, is a valuable building block in medicinal chemistry and drug discovery programs. Pyrimidine scaffolds are integral to many bioactive compounds, but their derivatives, particularly those with increased lipophilicity like the N-propyl substituted variant, frequently exhibit poor aqueous solubility.[1][2] This low solubility can pose a significant hurdle for in vitro biological assays, formulation development, and reaction chemistry, leading to challenges in obtaining reliable and reproducible data.

This guide is designed for researchers, chemists, and formulation scientists. It provides a structured, in-depth approach to understanding and overcoming the solubility challenges associated with 2-(Propylamino)pyrimidine-4-carbaldehyde. We will move beyond simple procedural steps to explain the underlying physicochemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding the solubility of 2-(Propylamino)pyrimidine-4-carbaldehyde.

Q1: I'm observing little to no dissolution of 2-(Propylamino)pyrimidine-4-carbaldehyde in my aqueous buffer. Why is this happening?

A1: The poor water solubility of this compound is multifactorial and stems directly from its molecular structure:

  • Lipophilic Character: The molecule possesses two key hydrophobic components: the pyrimidine ring itself and the n-propyl chain. These non-polar regions are not readily solvated by polar water molecules, a common trait for drug candidates with high molecular weight and lipophilicity.[2]

  • Crystal Lattice Energy: As a solid, the compound's molecules are packed into a stable crystal lattice. The energy required for water molecules to break apart this lattice and solvate individual molecules can be substantial. The planarity of the pyrimidine ring can contribute to efficient packing and thus higher lattice energy.[2]

  • Limited Hydrogen Bonding: While the aldehyde's oxygen and the secondary amine's hydrogen can participate in hydrogen bonding, the overall molecule is dominated by its hydrophobic character, limiting its interaction with water.

Q2: What are the predicted physicochemical properties of this compound, and how do they guide my strategy?
  • pKa (Predicted): The basic nitrogens are expected to have pKa values in the range of 2-5. This is a critical piece of information. It implies that at neutral pH (~7), the compound will be predominantly in its neutral, less soluble form. By lowering the pH below its pKa, we can protonate these nitrogen atoms, forming a more soluble salt.[3][4]

  • LogP (Predicted): The partition coefficient (LogP) is expected to be moderately high, indicating a preference for a lipid environment over an aqueous one. This confirms its lipophilic nature and suggests that strategies employing co-solvents or surfactants will likely be effective.[5]

Q3: Before I try advanced techniques, what simple preliminary checks should I perform?

A3: Always start by ruling out basic experimental errors.

  • Verify Compound Purity: Impurities from synthesis can significantly impact solubility. Confirm the purity of your batch via LC-MS or NMR.

  • Solvent Quality: Use high-purity, deionized, and filtered water or buffer. Ensure buffer components are fully dissolved and the pH is correctly calibrated.[6]

  • Technique: Ensure you are providing sufficient energy for dissolution. Use a vortex mixer or sonicator and allow adequate time for equilibration. Gentle heating can also be attempted, but must be done cautiously to avoid degradation.[3]

Section 2: A Systematic Workflow for Enhancing Solubility

We have designed a logical, step-by-step workflow to guide you from initial insolubility to a viable solution for your experiment. This process is designed to be efficient, starting with the simplest methods and progressing to more complex formulation strategies as needed.

G cluster_start cluster_step1 Step 1: Co-Solvent Screening cluster_step2 Step 2: pH Adjustment cluster_step3 Step 3: Surfactant-Mediated Solubilization cluster_end start Insolubility Observed in Aqueous Media cosolvent Prepare 10-50 mg/mL Stock in 100% DMSO or Ethanol start->cosolvent Begin Here dilute Dilute Stock into Aqueous Buffer (Final Co-solvent <1-5%) cosolvent->dilute ph_test Attempt Dissolution in Acidic Buffer (e.g., pH 2-4) dilute->ph_test Precipitation occurs success Compound Solubilized Proceed with Experiment dilute->success Success! ph_profile Perform pH-Solubility Profile (Test pH 2 through 7) ph_test->ph_profile Insoluble ph_test->success Success! surfactant Prepare Formulation with Tween® 80 or Solutol® HS 15 ph_profile->surfactant Insoluble or pH is not compatible ph_profile->success Success at Acceptable pH surfactant->success Success! fail Consider Advanced Formulation (e.g., Cyclodextrins, Solid Dispersions) surfactant->fail Still Insoluble

Caption: A systematic workflow for troubleshooting solubility.

Section 3: Detailed Protocols and Troubleshooting Guides

This section provides detailed, step-by-step protocols for the key strategies outlined in the workflow, along with solutions to common problems you may encounter.

Strategy 1: Co-Solvency

This is often the fastest and most straightforward approach. A co-solvent is a water-miscible organic solvent used to reduce the overall polarity of the aqueous medium, thereby increasing the solubility of a lipophilic compound.[7]

Q: Which co-solvents are recommended, and at what concentrations?

A: For most biological applications, it is crucial to use biocompatible co-solvents and keep their final concentration as low as possible to avoid artifacts. Dimethyl sulfoxide (DMSO) is the most common choice.

Co-SolventTypical Stock Conc.Recommended Final Conc.Notes
DMSO 10-50 mg/mL< 1% (v/v)Most common; can have biological effects at >0.5%.
Ethanol 10-20 mg/mL< 5% (v/v)Good for less sensitive assays; can cause protein precipitation.
PEG 400 10-50 mg/mL< 10% (v/v)Polyethylene glycol 400 is a low-toxicity polymer.[4]
Propylene Glycol 10-40 mg/mL< 10% (v/v)Another common, low-toxicity formulation excipient.

Experimental Protocol: Preparing a Stock Solution with a Co-Solvent

  • Weigh out a precise amount of 2-(Propylamino)pyrimidine-4-carbaldehyde (e.g., 5 mg) into a clean glass vial.

  • Add the minimum volume of your chosen co-solvent (e.g., 100 µL of DMSO for a 50 mg/mL stock) to completely dissolve the solid.

  • Use a vortex mixer or sonicator to ensure the compound is fully dissolved. Visually inspect for any remaining particulate matter.

  • To prepare your working solution, perform a serial dilution. Add the stock solution dropwise into your vigorously stirring aqueous buffer. Never add buffer to the stock, as this will cause immediate precipitation.

  • Calculate the final co-solvent concentration and ensure it is within the acceptable limit for your experiment.

Troubleshooting Guide

  • Issue: My compound precipitates out of solution when I dilute the stock into my aqueous buffer.

  • Solution: This is known as "fall-out." It occurs because while the compound is soluble in the high-concentration co-solvent, it is not soluble in the final aqueous mixture.

    • Decrease the Stock Concentration: Try preparing a more dilute stock (e.g., 10 mg/mL instead of 50 mg/mL). This will require adding a larger volume to your buffer, but the gradual change in solvent polarity can sometimes keep the compound in solution.

    • Increase the Final Co-solvent Concentration: If your assay can tolerate it, increase the final percentage of the co-solvent in your working solution (e.g., from 0.5% to 1% DMSO).

    • Switch Co-solvents: Try a different co-solvent like PEG 400, which can have different solubilizing properties.[4]

Strategy 2: pH Adjustment

This strategy leverages the basic nature of the pyrimidine ring and the amino group. By lowering the pH, we can protonate these functional groups, forming a positively charged ion (a salt) that is significantly more soluble in water.[4][7]

Q: How do I find the right pH to dissolve my compound without damaging it?

A: You need to perform a pH-solubility profile. This involves attempting to dissolve the compound in a series of buffers with different pH values to find the point at which it becomes soluble.

Experimental Protocol: Performing a pH-Solubility Profile

  • Prepare a set of buffers (e.g., citrate or phosphate buffers) at various pH points, for example: pH 2.0, 3.0, 4.0, 5.0, 6.0, and 7.0.

  • Add a fixed amount of 2-(Propylamino)pyrimidine-4-carbaldehyde to a fixed volume of each buffer to achieve your target final concentration (e.g., 1 mg in 1 mL for a 1 mg/mL solution).

  • Vortex or sonicate each sample for 15-30 minutes.

  • Visually inspect each vial for dissolution. You should observe that the compound becomes more soluble as the pH decreases.

  • Optional: To quantify the solubility, centrifuge the samples to pellet any undissolved solid and measure the concentration of the supernatant using HPLC-UV.

Troubleshooting Guide

  • Issue: The pH required for complete dissolution (e.g., pH < 3) is too acidic and will destroy the cells or proteins in my assay.

  • Solution:

    • "pH-Shift" Method: Prepare a concentrated stock solution at the low, solubilizing pH. Then, dilute this stock into your final assay buffer which is at a higher, physiological pH. The large dilution factor may keep the compound in a supersaturated but transiently stable state long enough for your experiment. This requires careful validation.[8]

    • Combine with Co-solvent: You may not need to go to such a low pH if you also include a small amount of co-solvent. Try dissolving the compound in a buffer at a moderately acidic pH (e.g., pH 5.0) that also contains 1-2% DMSO. The combined effect can often be sufficient.

Strategy 3: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical aggregates called micelles in water. The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, creating a stable aqueous dispersion.[9][10]

Q: When should I use surfactants, and which ones are suitable?

A: This is a powerful technique when pH adjustment and simple co-solvents fail, or when a more stable formulation is needed for preclinical studies.[11] Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.[12]

SurfactantChemical TypeNotes
Tween® 80 PolysorbateVery common, FDA-approved excipient. Use at concentrations above its CMC (~0.0013%).[11]
Solutol® HS 15 Macrogol 15 hydroxystearateA modern, highly effective solubilizer with good biocompatibility.[11]
Poloxamer 188 Pluronic® F-68A block co-polymer used in cell culture and formulations.

Experimental Protocol: Formulation with a Surfactant

  • Prepare an aqueous solution of the surfactant (e.g., 1% w/v Tween® 80 in phosphate-buffered saline). This concentration is well above the CMC.

  • Add the solid 2-(Propylamino)pyrimidine-4-carbaldehyde directly to the surfactant solution.

  • Vortex and sonicate the mixture. The formation of a clear or slightly opalescent, stable solution indicates successful micellar solubilization. This process may take longer than with co-solvents.

Troubleshooting Guide

  • Issue: The solution is very viscous or foams excessively.

  • Solution: This is common with some surfactants at higher concentrations. Try using a lower concentration that is still effective and above the CMC. Gentle mixing, rather than vigorous vortexing, can also minimize foaming.

Section 4: Critical Stability Considerations

Successfully dissolving your compound is only half the battle. You must ensure it remains stable in your chosen formulation. Aldehydes can be susceptible to oxidation or other degradation pathways, especially at non-neutral pH or elevated temperatures.[13]

Q: How can I be sure my solubilization method isn't causing the compound to degrade?

A: You must validate the stability of your final solution.

  • Functional Check: If used in a bioassay, test the activity of a freshly prepared solution versus one that has been stored under assay conditions for several hours. A significant drop in activity suggests degradation.

  • Chemical Analysis: Use LC-MS to analyze your solution immediately after preparation and again after a period of storage (e.g., 24 hours at room temperature or 37°C). The appearance of new peaks or a decrease in the area of the parent peak indicates instability.

G cluster_factors Influencing Factors Solubilization Solubilization Method Stability Compound Stability Solubilization->Stability Affects pH Extreme pH (Acidic or Basic) pH->Solubilization Can Increase Solubility pH->Stability Can Decrease (Degradation) Heat Elevated Temperature Heat->Solubilization Can Increase Solubility Heat->Stability Can Decrease (Degradation) Time Storage Time Time->Stability Can Decrease (Degradation)

Caption: The interplay between solubilization methods and compound stability.

References

  • Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Gagliardi, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]

  • Baluja, S., & Kachhadia, P. (2013). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry. [Link]

  • Solubility of Things. (n.d.). Pyrimidine. [Link]

  • Gagliardi, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH. [Link]

  • Edwards, D. A., et al. (1991). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. Journal of Environmental Engineering. [Link]

  • Di Palma, L., et al. (2021). Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. MDPI. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • El Seoud, O. A., & Novaki, L. P. (1997).
  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Lab Alley. (n.d.). Surfactants. [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs. [Link]

  • Asian Journal of Pharmacy and Technology. (2017). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. [Link]

Sources

Technical Support Center: Pyrimidine-4-Carbaldehyde Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Paradox

Pyrimidine-4-carbaldehydes are high-value intermediates in drug discovery, particularly for synthesizing kinase inhibitors and nucleotide analogs. However, they present a specific "reactivity paradox": the same electronic properties that make them excellent electrophiles for condensation reactions (e.g., Knoevenagel, Wittig, Schiff base formation) also render them critically unstable in basic media.

The Core Issue: The pyrimidine ring is strongly electron-withdrawing (π-deficient). This significantly increases the partial positive charge (


) on the exocyclic carbonyl carbon. In the presence of bases—especially aqueous bases—this leads to three primary failure modes: Cannizzaro disproportionation , hydrate formation , and nucleophilic attack on the ring (ring opening). 

Degradation Mechanisms & Diagnostics

Understanding why your reaction failed is the first step to fixing it. The following diagram illustrates the competing pathways when Pyrimidine-4-carbaldehyde is exposed to base.

Visualizing the Failure Modes

degradation_pathways cluster_0 Aqueous / Protic Media Aldehyde Pyrimidine-4-CHO (Active Electrophile) Hydrate Gem-Diol (Hydrate) (Reversible, Unreactive) Aldehyde->Hydrate + H2O (Equilibrium) Cannizzaro Cannizzaro Products (Alcohol + Carboxylate) Aldehyde->Cannizzaro Strong Base (OH-) Irreversible RingOpen Ring-Opened Species (Polymer/Degradation) Aldehyde->RingOpen Nu- Attack at C2/C6 (High pH / Heat) Hydrate->Aldehyde - H2O

Figure 1: Competing reaction pathways for Pyrimidine-4-carbaldehydes in basic media. Note that Cannizzaro and Ring Opening are generally irreversible yield-killers.

Detailed Mechanism Analysis[3][4]
PathwayTriggerSymptomMechanism Explained
Hydration Water presence (even trace)Reaction stalls; No SM consumption on TLC.The electron-deficient ring makes the carbonyl highly susceptible to water attack, forming a gem-diol.[1] This species is not electrophilic, shutting down condensation reactions [1].
Cannizzaro Strong Base (NaOH, KOH) + Water50% max yield; Appearance of polar acid/alcohol spots.Hydroxide attacks the carbonyl.[2] The resulting tetrahedral intermediate ejects a hydride to a second aldehyde molecule.[2] This is rapid for electron-poor heterocycles [2].
Ring Opening Strong Nucleophiles (OH⁻, RO⁻)Darkening of solution (tars); Loss of aromatic signals in NMR.The base attacks the pyrimidine ring carbons (C2 or C6) rather than the aldehyde, leading to ring cleavage (ANRORC-type mechanisms) [3].

Troubleshooting Guide

Use this matrix to diagnose specific experimental failures.

Scenario A: "My starting material disappeared instantly, but I have no product."
  • Diagnosis: Likely Cannizzaro Disproportionation .

  • The Fix:

    • Switch from hydroxide bases (NaOH) to non-nucleophilic bases (DBU, DIPEA, or

      
      ).
      
    • Strictly exclude water. Use anhydrous solvents (THF, DCM) and molecular sieves. Cannizzaro requires a hydride transfer mechanism that is often catalyzed by the aqueous solvation shell.

Scenario B: "The reaction mixture turned black/dark brown immediately."
  • Diagnosis: Polymerization or Ring Opening .

  • The Fix:

    • Lower the temperature. Pyrimidine aldehydes are thermally sensitive in base. Run the addition at 0°C or -78°C.

    • Buffer the pH. Avoid pH > 12. If a strong base is required for the nucleophile (e.g., forming an enolate), generate the enolate separately at low temp, then add the aldehyde slowly.

Scenario C: "The reaction is extremely slow, even though the aldehyde is pure."
  • Diagnosis: Stable Hydrate Formation .

  • The Fix:

    • If running in alcohol/water, the aldehyde exists as the unreactive gem-diol or hemiacetal.

    • Protocol Adjustment: Add a dehydrating agent (e.g.,

      
       or molecular sieves) directly to the reaction pot to shift the equilibrium back to the free aldehyde [4].
      

Validated Protocols

Protocol 1: Safe Storage & Handling
  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilization: If long-term storage is needed, convert the aldehyde to a dimethyl acetal or 1,3-dioxolane . These are stable to base and can be deprotected with mild acid (e.g., dilute HCl/THF) immediately prior to use.

Protocol 2: Base-Mediated Condensation (The "Inverse Addition" Method)

Standard addition (Base + Aldehyde -> then Nucleophile) is fatal for these compounds.

Reagents:

  • Nucleophile (e.g., ketone, amine)[3]

  • Base: LiHMDS or LDA (for kinetic control) or

    
     (mild)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Pre-activation: Dissolve the nucleophile in anhydrous THF.

  • Base Addition: Add the base at -78°C (for strong bases) or 0°C (for carbonates). Stir for 30 mins to generate the reactive anion completely.

  • Aldehyde Addition: Dissolve the Pyrimidine-4-carbaldehyde in THF separately. Add this solution dropwise to the nucleophile/base mixture.

    • Why? This ensures the aldehyde never encounters "free" excess base; it only encounters the nucleophile, favoring the C-C bond formation over self-destruction.

  • Quench: Quench with saturated

    
     immediately upon consumption of starting material.
    

Decision Tree for Reaction Optimization

Follow this logic flow to select the correct conditions for your specific synthesis.

optimization_tree Start Start: Reaction Planning Q1 Is the Nucleophile Acidic? (e.g., ketone, ester) Start->Q1 Q2 Is the Nucleophile Basic? (e.g., amine) Q1->Q2 No PathB Requires Strong Base? Q1->PathB Yes PathA Use Mild Base (Piperidine/AcOH buffer) Q2->PathA Condensation (Schiff Base) PathE Use Lewis Acid Catalysis (Ti(OiPr)4 or CuSO4) Avoid Base Entirely Q2->PathE Reductive Amination PathC Pre-form Enolate (LDA/THF) Add Aldehyde at -78°C PathB->PathC Yes (pKa > 20) PathD Use Weak Base (K2CO3) Anhydrous MeCN PathB->PathD No (pKa < 20)

Figure 2: Optimization logic for coupling reactions involving pyrimidine aldehydes.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol or methanol as a solvent? A: Proceed with caution. In alcohols, the aldehyde exists in equilibrium with the hemiacetal . While this protects it from Cannizzaro to some extent, it slows down the reaction. If using alcohol, catalytic acid (acetic acid) is often required to facilitate the breakdown of the hemiacetal back to the reactive aldehyde.

Q: My aldehyde has a yellow/orange color. Is it degraded? A: Not necessarily. Pyrimidine-4-carbaldehydes are often colored due to extended conjugation. However, if it is a dark brown oil or tar, it has likely polymerized. Check purity via


H NMR (look for the distinct -CHO singlet around 9.8–10.2 ppm).

Q: Why does the aldehyde peak shift in NMR when I add


? 
A:  This confirms hydration . In 

, the carbonyl carbon converts to the gem-diol (

), and the proton signal will shift upfield (or disappear if exchangeable). Run NMR in

or DMSO-

for accurate characterization.

References

  • Hydration Equilibrium: Brown, H. C.; Wheland, R. "The Reaction of Water with Perfluorinated Aldehydes." J. Am. Chem. Soc.1970 , 92, 1316. (Establishes the correlation between electron-withdrawing groups and hydrate stability). Link

  • Cannizzaro Mechanism: Geissman, T. A. "The Cannizzaro Reaction."[2][4][5] Org.[3][2] React.1944 , 2, 94. (Foundational review on the mechanism and scope, specifically regarding heteroaromatic aldehydes). Link

  • Pyrimidine Ring Opening: van der Plas, H. C. "The SN(ANRORC) Mechanism: A New Mechanism for Nucleophilic Substitution." Acc.[6] Chem. Res.1978 , 11, 462. (Authoritative source on nucleophilic attacks leading to ring opening in pyrimidines). Link

  • Synthesis & Handling: Pleier, A. K. et al. "Synthesis of Pyrimidine-4-carbaldehydes."[7] Synthesis2002 , 1, 55-62. (Practical protocols for synthesis and handling of these specific intermediates). Link

Sources

Technical Support Center: Stabilization of Amino-Pyrimidine Aldehydes

[1]

Current Status: Operational Topic: Minimizing Polymerization of Amino-Pyrimidine Aldehydes Ticket ID: CHEM-SUP-8821[1]

Executive Summary: The "Self-Destruct" Mechanism

User Query: Why does my 2-amino-4-pyrimidinecarbaldehyde turn from a white solid to a yellow/brown gum upon storage?[1]

Root Cause Analysis: Amino-pyrimidine aldehydes are chemically "schizophrenic" molecules.[1] They contain a nucleophile (the amine,


In the free base form, the amine of one molecule attacks the aldehyde of another, releasing water and forming an imine (Schiff base).[2] This process repeats, creating oligomers and eventually dark, insoluble polymers.[2] This is an intermolecular reaction, meaning its rate is exponentially dependent on concentration.[2]

Mechanism of Failure (Visualization)

PolymerizationMonomerFree Base Monomer(Nucleophile + Electrophile)AttackIntermolecularNucleophilic AttackMonomer->Attack High Conc.DimerImine Dimer(Schiff Base)Attack->Dimer -H2OPolymerInsoluble Polymer(Brown Gum)Dimer->Polymer PropagationAcidAcid (HCl/TFA)Acid->Monomer Protonation

Fig 1. The polymerization cascade.[1] Protonation (green path) disables the nucleophile, halting the process.[2]

Stabilization Protocols (SOPs)

Do not store these compounds as free bases for more than 4 hours. Choose one of the following stabilization workflows based on your downstream application.

Protocol A: Acid Salt Stabilization (The "Freeze" Method)

Best for: Long-term storage, solids handling.

Concept: By converting the amine to its ammonium salt (

2

Step-by-Step Workflow:

  • Dissolution: Dissolve your crude amino-pyrimidine aldehyde in a minimal amount of anhydrous THF or Dioxane.[1]

  • Acidification: Cool to

    
    . Dropwise add 1.1 equivalents of 
    
    
    in Dioxane (anhydrous).
    • Critical: Do not use aqueous acid, as water promotes hydrate formation which can complicate stoichiometry later.[2]

  • Precipitation: The hydrochloride salt should precipitate immediately as a white/pale yellow solid.[1]

  • Isolation: Filter under Argon. Wash with cold

    
     to remove traces of acid.
    
  • Storage: Store at

    
     under Argon.
    
ParameterFree BaseHCl Salt
Shelf Life (

)
< 24 Hours> 6 Months
Color Yellow

Brown
White / Pale Yellow
Solubility Organic Solvents (DCM, EtOAc)Water, MeOH, DMSO
Reactivity High (Polymerizes)Latent (Requires base to react)
Protocol B: Acetal Protection (The "Mask" Method)

Best for: Multi-step synthesis where the aldehyde must survive basic conditions.

Concept: Mask the aldehyde as an acetal (dioxolane or dimethyl acetal). This removes the electrophile.[1]

Step-by-Step Workflow:

  • Reagents: Suspend amino-pyrimidine aldehyde (1 eq) in Toluene. Add Ethylene Glycol (5 eq) and p-Toluenesulfonic acid (pTSA, 0.05 eq).

  • Reflux: Attach a Dean-Stark trap. Reflux until the theoretical amount of water is collected (typically 2-4 hours).[1]

  • Quench: Cool to RT. Add

    
     to neutralize pTSA.
    
  • Workup: Wash with sat.

    
    , dry over 
    
    
    , and concentrate.
  • Result: The resulting acetal is stable to basic nucleophiles (e.g., Grignards, Lithiations) and can be stored indefinitely.[2]

Troubleshooting & FAQ

Q1: My product turned into a brown oil/gum. Can I save it?

Diagnosis: You have significant oligomerization.[1] Remedy:

  • Attempt to dissolve the gum in a polar solvent like DMSO.[1]

  • Check LC-MS.[1] If you see mass peaks corresponding to

    
     (dimer) or 
    
    
    (trimer), the damage is likely irreversible.
  • Rescue Attempt: If the polymer is short-chain, hydrolysis might work. Dissolve in dilute aqueous HCl and heat to

    
     for 30 mins. This drives the equilibrium back to the monomer (aldehyde) + amine. Extract immediately or use in situ.
    
Q2: I need the free base for a reaction. How do I handle it?

Guideline: "Just-in-Time" (JIT) Generation. Never isolate the free base.

  • Take the stable HCl salt (from Protocol A).

  • Suspend in the reaction solvent.

  • Add a non-nucleophilic base (e.g., DIPEA or

    
    ) only when the next reagent is present in the flask.
    
  • This releases the free amine momentarily, which then immediately reacts with your target electrophile rather than itself.[2]

Q3: Why not just use Boc-protection on the amine?

Answer: You can, but it changes the electronics.[2] Boc-protection (

21

Decision Matrix for Researchers

Use this logic flow to determine your experimental path.

DecisionTreeStartStart: Amino-Pyrimidine AldehydeQ1Immediate Use?Start->Q1Method1Generate in situ fromAlcohol Oxidation (e.g., MnO2)Q1->Method1YesQ2Reaction requiresBasic Conditions?Q1->Q2NoYesYesNoNo (Storage)Method2Convert to HCl Salt(Protocol A)Method4Use HCl Salt +DIPEA in potMethod2->Method4Upon UseQ2->Method2No (Acid Stable)Method3Protect as Acetal(Protocol B)Q2->Method3Yes (Base Sensitive)

Fig 2. Strategic decision tree for handling unstable amino-aldehydes.

References

  • Synthesis and Stability of Pyrimidine Aldehydes Title: "Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines..." Source: Journal of Medicinal Chemistry (2009) Context: Describes the handling of sensitive pyrimidine aldehyde intermediates during antifolate synthesis. URL:[Link]

  • General Instability of Amino Aldehydes Title: "Unprotected Amino Aldehydes in Organic Synthesis" Source: Journal of the American Chemical Society (via Scholaris/Vertex) Context: Details the inherent propensity of amines to condense with aldehydes and the necessity of protection strategies. URL:[Link][2]

  • Protecting Group Strategies Title: "Protecting Groups: Amine and Carbonyl Protection" Source:[1][3][4] Organic Chemistry Portal Context: Standard protocols for acetal and carbamate formation to prevent self-condensation.[1] URL:[Link]

  • Synthetic Methodology for Amino-Pyrimidines Title: "(E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate" Source:[1][5] Molbank (MDPI) Context:[2] Provides experimental details on isolating stable pyrimidine carbaldehydes by precipitation and rapid conversion. URL:[Link][2][6]

Technical Support Center: Troubleshooting Low Yields in Pyrimidine Aldehyde Reductive Aminations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reductive aminations involving pyrimidine aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this crucial synthetic transformation. Here, we address common issues leading to low yields and provide structured, field-proven troubleshooting strategies. Our approach is rooted in a deep understanding of the reaction mechanism and the unique chemical properties of the pyrimidine scaffold.

Frequently Asked Questions (FAQs)

Q1: My reductive amination of a pyrimidine aldehyde is resulting in a low yield of the desired amine. What are the most probable causes?

Low yields in the reductive amination of pyrimidine aldehydes can stem from several factors, often related to the delicate balance between imine formation and reduction, as well as the intrinsic reactivity of the pyrimidine ring. The primary culprits are typically:

  • Inefficient Imine/Iminium Ion Formation: The equilibrium may not favor the formation of the imine intermediate. This can be due to the electronic properties of the pyrimidine aldehyde or the amine, steric hindrance, or suboptimal reaction conditions.

  • Competing Reduction of the Aldehyde: The reducing agent may be too reactive, leading to the reduction of the starting pyrimidine aldehyde to the corresponding alcohol before it can form an imine with the amine.[1]

  • Side Reactions of the Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring can make it susceptible to side reactions, such as nucleophilic attack by the amine or reduction of the ring itself.

  • Suboptimal Reaction Conditions: Factors such as pH, solvent, temperature, and concentration play a critical role and, if not optimized, can significantly hinder the reaction.

  • Degradation of Reagents: The purity and stability of the starting materials and reagents, particularly the reducing agent, are paramount.

Q2: I am observing a significant amount of the corresponding pyrimidine alcohol as a byproduct. How can I prevent this?

The formation of the pyrimidine alcohol is a clear indication that the reduction of the aldehyde is outcompeting the formation and subsequent reduction of the imine. To mitigate this, consider the following:

  • Choice of Reducing Agent: Switch to a less reactive reducing agent. Sodium borohydride (NaBH₄) can readily reduce aldehydes.[2] Milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more chemoselective for the iminium ion over the aldehyde, especially under controlled pH conditions.[1]

  • Two-Step Procedure: Instead of a one-pot reaction, consider a two-step approach. First, allow the imine to form by stirring the pyrimidine aldehyde and the amine together, often with a dehydrating agent like molecular sieves, before adding the reducing agent. This ensures a higher concentration of the imine intermediate is present when the reductant is introduced.

  • pH Control: Maintain a slightly acidic pH (typically 4-6). This protonates the intermediate hemiaminal, facilitating water elimination to form the iminium ion, which is more readily reduced than the neutral imine.

Q3: Could the pyrimidine ring itself be undergoing reduction?

Yes, reduction of the pyrimidine ring is a potential and often overlooked side reaction, particularly with more powerful reducing agents. Some studies have shown that complex metal hydrides can reduce substituted pyrimidines to 1,6-dihydropyrimidines.[3] To minimize this:

  • Use Milder Reducing Agents: Stick to NaBH₃CN or NaBH(OAc)₃, as they are less likely to reduce the aromatic pyrimidine ring compared to stronger hydrides like lithium aluminum hydride (LiAlH₄).

  • Control Reaction Temperature: Avoid excessively high temperatures, which can promote over-reduction.

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction. Once the starting material is consumed and the desired product is formed, work up the reaction promptly to avoid prolonged exposure of the product to the reducing agent.

Troubleshooting Guides

Issue 1: Low Conversion of the Starting Pyrimidine Aldehyde

If you observe a significant amount of unreacted pyrimidine aldehyde at the end of your reaction, the issue likely lies in the initial imine formation step.

Troubleshooting Workflow:

start Low Conversion of Pyrimidine Aldehyde check_amine Is the amine sufficiently nucleophilic? start->check_amine check_sterics Is there significant steric hindrance? check_amine->check_sterics Yes solution1 Consider a more nucleophilic amine or use a Lewis acid catalyst (e.g., Ti(OiPr)₄, ZnCl₂). check_amine->solution1 No check_conditions Are the reaction conditions optimal? check_sterics->check_conditions No solution2 Increase reaction temperature or prolong reaction time. check_sterics->solution2 Yes solution3 Optimize pH (4-6) and ensure anhydrous conditions. check_conditions->solution3

Caption: Troubleshooting workflow for low pyrimidine aldehyde conversion.

Detailed Explanation:

  • Amine Nucleophilicity: Electron-poor aromatic amines can be poor nucleophiles, leading to slow imine formation.

  • Lewis Acid Catalysis: For sluggish reactions, the addition of a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can activate the aldehyde carbonyl group towards nucleophilic attack.[2]

  • Anhydrous Conditions: Water can hydrolyze the imine intermediate, shifting the equilibrium back towards the starting materials. Ensure all reagents and solvents are dry, and consider using molecular sieves.

Issue 2: Formation of Multiple Products or Unidentifiable Byproducts

The appearance of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram suggests the occurrence of side reactions.

Potential Side Reactions and Solutions:

Side ReactionProbable CauseRecommended Solution
Over-alkylation (Tertiary Amine Formation) The secondary amine product reacts with another molecule of the pyrimidine aldehyde.Use a stoichiometric amount of the pyrimidine aldehyde or a slight excess of the primary amine. A two-step procedure can also help by ensuring the aldehyde is consumed before the final product is exposed to it for an extended period.
Aldol Condensation Self-condensation of the pyrimidine aldehyde, especially if it has enolizable protons.Maintain a lower reaction temperature and add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low.
Nucleophilic Aromatic Substitution (SNAr) If the pyrimidine ring has a good leaving group (e.g., a halogen), the amine can act as a nucleophile and displace it.Use milder reaction conditions (lower temperature). If the SNAr reaction is competitive, a different synthetic route may be necessary.
Ring Reduction Use of a strong reducing agent.Employ milder reducing agents like NaBH₃CN or NaBH(OAc)₃.[3]
Issue 3: Incomplete Reduction of the Imine Intermediate

If you observe the presence of the imine intermediate in your final product mixture, the reduction step is the rate-limiting factor.

Troubleshooting Workflow:

start Incomplete Imine Reduction check_reductant Is the reducing agent active and sufficiently reactive? start->check_reductant check_pH Is the pH optimal for iminium ion formation? check_reductant->check_pH Yes solution1 Use a fresh batch of reducing agent or switch to a more reactive one (e.g., NaBH₄ in a two-step protocol). check_reductant->solution1 No check_solubility Are all components soluble in the reaction medium? check_pH->check_solubility Yes solution2 Adjust pH to 4-6 to favor iminium ion formation, which is more readily reduced. check_pH->solution2 No solution3 Change to a solvent system that ensures complete dissolution of all reactants. check_solubility->solution3 No

Caption: Troubleshooting workflow for incomplete imine reduction.

Detailed Explanation:

  • Activity of the Reducing Agent: Hydride reagents can decompose upon storage. Always use a fresh, high-quality batch.

  • Iminium Ion Formation: The protonated imine (iminium ion) is more electrophilic and thus more readily reduced than the neutral imine. Maintaining a slightly acidic pH is crucial for this.

  • Solubility: Poor solubility of any of the reactants can lead to a heterogeneous reaction mixture and incomplete conversion.

Experimental Protocols

General One-Pot Protocol for Reductive Amination of a Pyrimidine Aldehyde using NaBH(OAc)₃

This protocol is a good starting point for many pyrimidine aldehydes and primary or secondary amines.

  • To a solution of the pyrimidine aldehyde (1.0 equiv) and the amine (1.1 equiv) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), 0.1 M), add acetic acid (1.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10-15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Two-Step Protocol for Reductive Amination using NaBH₄

This protocol is useful when the aldehyde is particularly susceptible to reduction.

  • Dissolve the pyrimidine aldehyde (1.0 equiv) and the amine (1.1 equiv) in an anhydrous solvent such as methanol or ethanol (0.2 M).

  • Add activated 3Å or 4Å molecular sieves and stir the mixture at room temperature for 2-4 hours, or until imine formation is complete as monitored by TLC or ¹H NMR.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in small portions, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (typically 1-3 hours), monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of water or 1 M HCl at 0 °C.

  • Adjust the pH to basic (pH > 9) with aqueous NaOH.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product as needed.

References

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1968). Pyrimidines. Part III. The reduction of pyrimidines with complex metal hydrides to give 1,6-dihydropyrimidines. Journal of the Chemical Society C: Organic, 733-740. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Reaction Mechanisms. (n.d.). Reductive Amination - Common Conditions. [Link]

Sources

removing selenium dioxide residues from pyrimidine oxidation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyrimidine oxidation reactions using selenium dioxide (SeO₂). This resource provides in-depth troubleshooting guides and frequently asked questions to address the common challenges associated with removing selenium-based residues from your reaction mixtures. Our goal is to equip you with the scientific rationale and practical protocols to ensure the purity and integrity of your target pyrimidine compounds.

Understanding the Challenge: The Nature of Selenium Residues

Selenium dioxide is a powerful oxidizing agent for the conversion of methyl groups on pyrimidine rings to aldehydes, a critical transformation in the synthesis of many pharmaceutical intermediates. However, the reaction workup is often complicated by the presence of various selenium species. A successful purification strategy hinges on understanding the nature of these residues.

During the oxidation, SeO₂ is reduced to elemental selenium (Se), which can exist in different allotropic forms. The most common form encountered is the amorphous red selenium, which can be difficult to filter. Additionally, unreacted SeO₂ can dissolve in aqueous media to form selenous acid (H₂SeO₃), which is water-soluble.[1][2] The presence of both insoluble elemental selenium and soluble selenium species necessitates a multi-faceted approach to purification.

Troubleshooting Guide: A Symptom-Based Approach

This guide is structured to help you diagnose and resolve common issues encountered during the workup of pyrimidine oxidation reactions.

Issue 1: Persistent Red/Orange/Black Precipitate in the Product

Symptom: After the initial filtration, your isolated pyrimidine product is contaminated with a colored precipitate, indicating the presence of elemental selenium.

Causality: Elemental selenium, particularly the amorphous red form, can form very fine particles that pass through standard filter paper. In some cases, black or gray allotropes of selenium may also be present.

Troubleshooting Workflow:

start Persistent Precipitate Observed choice1 Initial Filtration Ineffective? start->choice1 step1a Option A: Improve Filtration Technique choice1->step1a Yes step1b Option B: Chemical Conversion choice1->step1b Yes step2a Use a finer porosity filter (e.g., Celite® pad) step1a->step2a step2b Reduce Se to a more filterable form step1b->step2b end Clean Pyrimidine Product step2a->end step3b Treat with a reducing agent (e.g., sodium bisulfite) to precipitate all soluble selenium species step2b->step3b step3b->step2a

Caption: Decision workflow for removing insoluble selenium residues.

Detailed Protocols:

  • Enhanced Filtration: Prepare a pad of Celite® or another filter aid in a Büchner funnel. This creates a fine filtration matrix that can trap the small particles of elemental selenium.

  • Chemical Reduction: Before filtration, ensure all soluble selenium species are converted to elemental selenium. This can be achieved by adding a mild reducing agent like sodium bisulfite or sulfur dioxide to the aqueous phase of your workup until no more red precipitate is formed.

Issue 2: Low Yield and Product Contamination After Aqueous Workup

Symptom: Your final pyrimidine product shows impurities in NMR or LC-MS analysis that are not starting material, and the overall yield is lower than expected.

Causality: This often points to the presence of soluble selenium species, such as selenous acid, which may co-precipitate with your product or interfere with subsequent crystallization or chromatographic purification.[1][2]

Troubleshooting Steps:

  • Aqueous Extraction: Perform a thorough aqueous wash of your organic layer. Selenous acid is soluble in water and can be effectively removed with multiple extractions using deionized water or a dilute basic solution (e.g., 5% sodium bicarbonate) to neutralize the acidic H₂SeO₃.

  • Brine Wash: A final wash with brine (saturated aqueous NaCl solution) can help to break any emulsions and further remove water-soluble impurities.

Issue 3: Product is an Intractable Oil or Fails to Crystallize

Symptom: Your pyrimidine product, which is expected to be a solid, is obtained as a persistent oil, or attempts at recrystallization are unsuccessful.

Causality: Trace amounts of selenium compounds can act as crystallization inhibitors. The presence of these impurities can disrupt the crystal lattice formation of your target molecule.

Recrystallization Troubleshooting:

Solvent SystemRationaleExpected Outcome
Ethanol/Water Many oxidized pyrimidines are soluble in hot ethanol and less soluble in water. Elemental selenium is insoluble in both.The pyrimidine product should crystallize upon cooling, leaving selenium impurities behind.
Dichloromethane/Hexane A more polar/non-polar solvent system can be effective for less polar pyrimidines.The product should be soluble in dichloromethane, and crystallization can be induced by the slow addition of hexane.
Acetonitrile Can be a good solvent for a wide range of pyrimidines.Slow evaporation or cooling can yield crystalline material.

Pro-Tip: If direct recrystallization fails, consider passing a solution of your crude product through a short plug of silica gel. This can effectively remove polar selenium impurities, and the eluted product can then be recrystallized.

Frequently Asked Questions (FAQs)

Q1: Can I use a scavenger resin to remove selenium residues?

A: Yes, scavenger resins can be an effective strategy, particularly for removing trace amounts of selenium. Thiol-functionalized resins are known to bind selenium species. However, this method is often more expensive and may require significant optimization of reaction time and resin stoichiometry. For large-scale reactions, precipitation and filtration are generally more cost-effective.

Q2: Are there alternative oxidizing agents to SeO₂ for pyrimidine oxidation that are easier to remove?

A: While SeO₂ is a classic reagent for this transformation, other methods exist. For example, some researchers have explored the use of benzeneseleninic acid or catalytic amounts of selenium compounds with a co-oxidant like tert-butyl hydroperoxide (TBHP).[3] The use of catalytic selenium can significantly reduce the amount of selenium waste, simplifying the workup.[1][2]

Q3: How can I confirm that my product is free of selenium?

A: For routine analysis, a clean ¹H and ¹³C NMR spectrum is a good indicator of purity. However, for compounds intended for biological testing or drug development, more sensitive techniques are recommended. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for detecting trace amounts of elemental impurities like selenium.

Q4: What are the safety precautions I should take when working with selenium dioxide?

A: Selenium compounds are toxic and should be handled with care in a well-ventilated fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for SeO₂ before use.

Visualizing the Purification Workflow

start Crude Pyrimidine Oxidation Reaction Mixture step1 Quench Reaction (e.g., with water) start->step1 step2 Aqueous Workup (Water/Brine Washes) step1->step2 step3 Initial Filtration of Elemental Selenium step2->step3 choice1 Product Purity Check (e.g., TLC, NMR) step3->choice1 step4a Recrystallization choice1->step4a Impure step4b Column Chromatography choice1->step4b Impure end Pure Oxidized Pyrimidine choice1->end Pure step4a->end step4b->end

Caption: General purification workflow for pyrimidine oxidation reactions.

References

  • Adichemistry. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Retrieved from [Link]

  • DU Chem. (n.d.). Selenium-Dioxide. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, September 25). Selenium. Retrieved from [Link]

  • Sharpless, K. B., & Gordon, K. M. (1976). Olefin Oxidation with Tert-Butyl Hydroperoxide and Selenium Dioxide. Journal of the American Chemical Society, 98(1), 300–301. [Link]

  • Singh, J., & Sharma, S. (2017). Recent Advances in the Synthesis of Pyrimidine Derivatives and Their Therapeutic Applications. European Journal of Medicinal Chemistry, 137, 275–314. [Link]

  • Veolia Water Technologies. (2022, June 14). Removal of Selenium by Reduction to Selenite and Surface Complexation. Retrieved from [Link]

  • MDPI. (2023, January 11). Selenium Removal from Aqueous Solution Using a Low-Cost Functional Ceramic Membrane Derived from Waste Cast Iron. Retrieved from [Link]

  • IWA Publishing. (2018, December 4). Selenium removal from mining and process wastewater: a systematic review of available technologies. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of organic selenium compounds in different organic solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Selenoxide elimination. Retrieved from [Link]

  • Semantic Scholar. (2020, April 17). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Retrieved from [Link]

  • PubMed. (2024, February 5). Selenium-Based Catalytic Scavengers for Concurrent Scavenging of H 2 S and Reactive Oxygen Species. Retrieved from [Link]

  • ResearchGate. (n.d.). Selenium‐Based Catalytic Scavengers for Concurrent Scavenging of H2S and Reactive Oxygen Species | Request PDF. Retrieved from [Link]

  • Sciencemadness.org. (2019, September 4). Selenium dioxide recovery from selenium. Retrieved from [Link]

  • ChemicalDesk.Com. (2011, September 22). Selenium dioxide. Retrieved from [Link]

  • PubMed. (2005, March 25). Selenoureas and thioureas are effective superoxide radical scavengers in vitro. Retrieved from [Link]

  • PLOS One. (2018, March 6). Preparation and purification of organic samples for selenium isotope studies. Retrieved from [Link]

  • PMC. (n.d.). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Retrieved from [Link]

  • Organic Reactions. (n.d.). Selenium Dioxide Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Selenium dioxide. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide to FT-IR Analysis of Aldehyde and Amine Moieties on Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is paramount. The pyrimidine core is a foundational scaffold in numerous pharmaceuticals, and the addition of functional groups like aldehydes and amines can drastically alter its biological activity. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique that provides invaluable insights into the molecular vibrations and, consequently, the functional group composition of these derivatives. This guide offers an in-depth comparison of the FT-IR spectral characteristics of aldehyde and amine groups on a pyrimidine ring, supported by experimental protocols and data interpretation strategies.

The Foundational Principles of FT-IR in Pyrimidine Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes specific bonds to vibrate at characteristic frequencies.[1][2] These vibrations, including stretching and bending, create a unique spectral fingerprint for each molecule.[3] The position, intensity, and shape of the absorption bands in an FT-IR spectrum reveal the presence of specific functional groups.[3]

For pyrimidine derivatives, FT-IR analysis is crucial for:

  • Confirming the presence of aldehyde and amine functional groups.

  • Distinguishing between primary, secondary, and tertiary amines. [4]

  • Assessing the influence of the pyrimidine ring's aromaticity and electron-withdrawing/donating nature on the vibrational frequencies of the attached functional groups. [5][6][7]

  • Monitoring reaction progress and purity of synthesized compounds.

Deciphering the Spectral Signatures: Aldehydes vs. Amines on a Pyrimidine Ring

The electronic environment of the pyrimidine ring, a six-membered heterocyclic aromatic compound with two nitrogen atoms, can influence the vibrational frequencies of its substituents.[8][9] Understanding these nuances is key to accurate spectral interpretation.

Aldehyde Group (–CHO) Characteristics

The aldehyde group presents several distinct and reliable peaks in an FT-IR spectrum.

  • C=O Stretching: This is the most prominent and easily identifiable peak for an aldehyde. For aromatic aldehydes, where the carbonyl group is conjugated with the pyrimidine ring, this strong absorption band typically appears in the range of 1710-1685 cm⁻¹ .[10][11][12] The conjugation effect slightly lowers the frequency compared to saturated aliphatic aldehydes (1740-1720 cm⁻¹).[12][13]

  • C-H Stretching (Aldehydic Proton): A hallmark of the aldehyde group is the C-H stretching vibration of the proton directly attached to the carbonyl carbon. This typically appears as two weak to moderate bands between 2850 cm⁻¹ and 2700 cm⁻¹ .[10] One of these peaks, often around 2720 cm⁻¹, is particularly diagnostic as it falls in a region with few other absorptions.[12] The presence of both the C=O stretch and this characteristic C-H stretch is strong evidence for an aldehyde.

  • C-H Bending: A moderate C-H bending peak can also be observed around 1390 cm⁻¹ .[10]

Amine Group (–NH₂, –NHR, –NR₂) Characteristics

The FT-IR spectrum of an amine is highly dependent on whether it is primary, secondary, or tertiary.[4][14]

  • N-H Stretching:

    • Primary Amines (–NH₂): Exhibit two distinct, medium-intensity bands in the 3500-3300 cm⁻¹ region.[15][16] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. Aromatic primary amines tend to absorb at slightly higher frequencies within this range.[15][17][18]

    • Secondary Amines (–NHR): Show a single, weaker absorption band in the 3350-3310 cm⁻¹ range due to the stretching of the single N-H bond.[4][15][16]

    • Tertiary Amines (–NR₂): Lack an N-H bond and therefore do not show any absorption in this region.[4][16]

  • N-H Bending:

    • Primary Amines (–NH₂): Display a medium to strong "scissoring" vibration in the 1650-1580 cm⁻¹ range.[15][16] This peak can sometimes be broad.

    • Secondary Amines (–NHR): May show a weak N-H bending band around 1500-1600 cm⁻¹ .[18]

    • Tertiary Amines (–NR₂): Do not have N-H bending vibrations.[16]

  • C-N Stretching: The C-N stretching vibrations for aromatic amines, such as those attached to a pyrimidine ring, are typically found in the 1335-1250 cm⁻¹ region and are usually strong.[14][16][18]

Comparative Summary of FT-IR Peaks
Functional GroupVibration ModeTypical Wavenumber Range (cm⁻¹) on Pyrimidine RingPeak Intensity & ShapeKey Differentiating Features
Aldehyde (-CHO) C=O Stretch1710-1685[10][12]Strong, SharpIntense peak in the carbonyl region.
C-H Stretch2850-2700 (often two peaks)[10][12]Weak to Medium, SharpDiagnostic pair of peaks, especially the one near 2720 cm⁻¹.
Primary Amine (-NH₂) N-H Stretch3500-3300[8][15]Medium, Two Sharp PeaksTwo distinct peaks for asymmetric and symmetric stretching.
N-H Bend1650-1580[16]Medium to Strong, BroadA broad peak below the carbonyl region.
C-N Stretch1335-1250[16][18]Medium to Strong, SharpConfirms the carbon-nitrogen bond.
Secondary Amine (-NHR) N-H Stretch3350-3310[4][15]Weak to Medium, Single Sharp PeakA single, less intense peak compared to primary amines.
C-N Stretch1335-1250[18]Medium to Strong, SharpSimilar to primary amines.
**Tertiary Amine (-NR₂) **C-N Stretch1335-1250[18]Medium to Strong, SharpAbsence of N-H stretching and bending peaks is the key identifier.

Experimental Protocol: FT-IR Analysis of a Solid Pyrimidine Derivative

This protocol outlines the "Thin Solid Film" method, a common and effective technique for analyzing solid organic compounds.[19][20]

Materials and Equipment
  • FT-IR Spectrometer

  • Agate mortar and pestle (if sample is not a fine powder)

  • Spatula

  • Disposable pipette or glass capillary tube

  • Volatile solvent (e.g., methylene chloride, acetone)[19][20]

  • Infrared-transparent salt plates (e.g., NaCl or KBr)

  • Desiccator for storing salt plates

  • Sample of pyrimidine derivative (5-10 mg)[20][21]

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the pyrimidine derivative is a fine powder. If necessary, gently grind a small amount in an agate mortar and pestle.

    • Place approximately 5-10 mg of the solid sample into a small, clean vial or test tube.[20][21]

    • Add a few drops of a volatile solvent (e.g., methylene chloride) to completely dissolve the solid.[19][20]

  • Film Deposition:

    • Retrieve a clean, dry salt plate from the desiccator.

    • Using a disposable pipette, place one or two drops of the sample solution onto the surface of the salt plate.[19][20]

    • Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[19][20] The ideal film is often slightly hazy but transparent.[19]

  • Spectrum Acquisition:

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the FT-IR spectrum of the sample.

  • Data Analysis and Cleanup:

    • Analyze the resulting spectrum, identifying the characteristic peaks for the pyrimidine ring and the aldehyde and/or amine functional groups.

    • If the peaks are too intense (flat-topped), the film is too thick. Clean the plate with a suitable solvent, and re-prepare the film using a more dilute solution.[19]

    • If the peaks are too weak, the film is too thin. Add another drop of the solution to the plate, allow it to dry, and re-run the spectrum.[19]

    • After analysis, thoroughly clean the salt plates with an appropriate solvent (e.g., acetone) and return them to the desiccator.[19]

Experimental Workflow Diagram

FT_IR_Workflow cluster_prep Sample Preparation cluster_film Film Deposition cluster_acq Spectrum Acquisition cluster_analysis Data Analysis A Weigh 5-10 mg of Pyrimidine Derivative B Dissolve in a few drops of volatile solvent A->B C Apply 1-2 drops of solution to salt plate B->C D Allow solvent to evaporate completely C->D E Place plate in FT-IR spectrometer D->E F Run background scan E->F G Acquire sample spectrum F->G H Identify characteristic peaks (C=O, N-H, C-H) G->H I Compare with reference data H->I

Caption: Workflow for FT-IR analysis of a solid pyrimidine derivative.

Causality and Self-Validation in Experimental Choices

  • Choice of Solvent: A volatile solvent is chosen to ensure rapid evaporation, leaving a pure, solid film of the analyte. The solvent should also not react with the sample and have minimal interfering IR absorptions. Methylene chloride is often preferred for its volatility and relatively simple spectrum.

  • Thin Film Method: This method is advantageous over others like KBr pellets or Nujol mulls because it is fast, requires minimal sample, and provides a "neat" spectrum without interference from a matrix.[20]

  • Background Scan: Performing a background scan is a critical self-validating step. It computationally subtracts the absorbances of atmospheric gases (CO₂ and H₂O) from the sample spectrum, ensuring that the observed peaks are solely from the pyrimidine derivative.

  • Peak Intensity Check: The process of adjusting sample concentration based on peak intensity is a built-in quality control measure.[19] Saturated, flat-topped peaks are non-quantitative and can obscure weaker, yet important, spectral features.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of pyrimidine derivatives bearing aldehyde and amine functional groups. By understanding the characteristic vibrational frequencies and utilizing robust experimental protocols, researchers can confidently identify and differentiate these crucial moieties. The aldehyde group is primarily identified by its strong C=O stretch and the unique aldehydic C-H stretches, while amines are distinguished by the number and position of their N-H stretching and bending vibrations. This guide provides the foundational knowledge and practical steps for accurate and reliable FT-IR analysis in the pursuit of novel therapeutic agents.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Chemistry Analytical Lab. (n.t.). Sample preparation for FT-IR.
  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Oregon State University. (2018). Carbonyl Stretching Vibrations.
  • National Institute of Advanced Industrial Science and Technology. (2015). The Infrared Spectra of Aromatic Amines (Anilines). Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction.
  • Unknown. (n.d.). Characteristic Group Vibrations of Organic Molecules II.
  • MSU Chemistry. (n.d.). Infrared Spectrometry.
  • Scholars' Mine. (2024). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine.
  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Unknown. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Scholars' Mine. (2011). Structures, Energetics and Vibrational Frequency Shifts of Hydrated Pyrimidine.
  • ACS Publications. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. Retrieved from [Link]

  • analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy.
  • ResearchGate. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • CORE. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

Sources

A Comparative Guide to the LC-MS/MS Fragmentation of 2-(Propylamino)pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the expected Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation pattern of 2-(Propylamino)pyrimidine-4-carbaldehyde. As a substituted pyrimidine, this molecule is representative of a class of heterocyclic compounds frequently encountered in pharmaceutical and chemical research. Understanding its fragmentation behavior is critical for unambiguous identification and structural elucidation in complex matrices. This document outlines the theoretical fragmentation pathways under positive-ion electrospray ionization (ESI), provides a comparative analysis with structurally similar analogues, and details a robust experimental protocol for data acquisition. The insights herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and related molecules.

Introduction: The Analytical Imperative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] The characterization of novel pyrimidine derivatives, such as 2-(Propylamino)pyrimidine-4-carbaldehyde, is a fundamental step in synthesis and drug discovery workflows. LC-MS/MS stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural specificity.[3] The power of MS/MS lies in its ability to generate a reproducible "fingerprint" of a molecule through controlled fragmentation, providing high confidence in its identification.

This guide moves beyond a simple catalog of fragments. It explains the causality behind the fragmentation, grounding the interpretation in the principles of ion chemistry. By understanding the key cleavages dictated by the propylamino, aldehyde, and pyrimidine moieties, analysts can predict and interpret spectra with greater accuracy.

Physicochemical Profile and Ionization Behavior

To predict the fragmentation of 2-(Propylamino)pyrimidine-4-carbaldehyde, we must first consider its fundamental properties and how it behaves in an ESI source.

  • Molecular Formula: C₈H₁₁N₃O

  • Monoisotopic Mass: 165.0902 Da

  • Protonated Precursor Ion ([M+H]⁺): 166.0980 Da

In positive-ion ESI, protonation is the key ionization mechanism.[4] The structure of 2-(Propylamino)pyrimidine-4-carbaldehyde offers three primary sites for protonation: the two nitrogen atoms within the pyrimidine ring and the secondary amine nitrogen. The pyrimidine nitrogens are generally considered the most basic and are the most likely sites of protonation, creating a stable precursor ion for subsequent fragmentation analysis.

Proposed Fragmentation Pathway and Structural Elucidation

Upon collisional activation (Collision-Induced Dissociation - CID) in the mass spectrometer, the protonated precursor ion ([M+H]⁺ at m/z 166.1) is expected to undergo a series of predictable bond cleavages. The primary fragmentation pathways are driven by the elimination of stable neutral molecules and the formation of resonance-stabilized fragment ions.

The proposed fragmentation cascade is detailed below and illustrated in the accompanying diagram.

Table 1: Predicted Major Fragment Ions for [C₈H₁₁N₃O+H]⁺
Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Formula of Loss Proposed Fragment Structure/Identity
166.1138.128.0COLoss of carbon monoxide from the aldehyde group.
166.1124.142.0C₃H₆ (Propene)Loss of the propyl side chain via cleavage and rearrangement.
166.197.069.1C₃H₆ + HCNSequential loss of propene followed by hydrogen cyanide from the pyrimidine ring.
124.197.027.0HCNLoss of hydrogen cyanide from the 2-aminopyrimidine-4-carbaldehyde core.
124.196.028.0COLoss of carbon monoxide from the 2-aminopyrimidine-4-carbaldehyde core.
Rationale for Fragmentation:
  • Loss of Propene (m/z 166.1 → 124.1): The most characteristic fragmentation for N-alkyl amines is the cleavage of the alkyl chain.[5] The loss of a stable alkene, propene (42.0 Da), is a highly favored pathway. This cleavage results in the formation of a stable protonated 2-aminopyrimidine-4-carbaldehyde ion (m/z 124.1), which serves as a diagnostic core structure. This is often the base peak in the MS/MS spectrum.

  • Loss of Carbon Monoxide (m/z 166.1 → 138.1): Aromatic and heteroaromatic aldehydes are known to readily lose carbon monoxide (CO, 28.0 Da) upon fragmentation.[6][7] This pathway directly from the parent ion confirms the presence of the aldehyde moiety.

  • Secondary Fragmentation (from m/z 124.1): The primary fragment ion at m/z 124.1 can undergo further dissociation.

    • Loss of CO (m/z 124.1 → 96.0): Confirms the aldehyde is part of this fragment.

    • Loss of HCN (m/z 124.1 → 97.0): Cleavage of the pyrimidine ring with the elimination of hydrogen cyanide (HCN, 27.0 Da) is a well-documented fragmentation pathway for pyrimidine-containing structures.[8][9]

Fragmentation Pathway Diagram

G cluster_main Fragmentation of 2-(Propylamino)pyrimidine-4-carbaldehyde parent Precursor Ion C₈H₁₂N₃O⁺ m/z = 166.1 frag1 Fragment Ion C₅H₆N₃O⁺ m/z = 124.1 parent->frag1 - C₃H₆ (Propene) frag2 Fragment Ion C₇H₁₂N₃⁺ m/z = 138.1 parent->frag2 - CO frag3 Fragment Ion C₄H₄N₂O⁺ m/z = 96.0 frag1->frag3 - CO frag4 Fragment Ion C₄H₅N₂O⁺ m/z = 97.0 frag1->frag4 - HCN G cluster_workflow LC-MS/MS Experimental Workflow A 1. Sample Preparation (1 µg/mL in 50:50 MeOH:H₂O) B 2. LC Separation (C18 Reversed-Phase) A->B C 3. ESI Ionization (Positive Mode, [M+H]⁺) B->C D 4. MS1 Analysis (Precursor Ion Selection, m/z 166.1) C->D E 5. Collision-Induced Dissociation (CID) (Ramped Collision Energy) D->E F 6. MS2 Analysis (Fragment Ion Detection) E->F G 7. Data Interpretation (Spectrum vs. Proposed Pathway) F->G

Sources

HPLC method development for 2-aminopyrimidine impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic HPLC Method Development for 2-Aminopyrimidine Impurities: A Comparative Technical Guide Content Type: Publish Comparison Guides Audience: Senior Analytical Scientists, Method Development Chemists, CMC Leads

Executive Summary: The "Polar Basic" Trap

2-Aminopyrimidine (2-AP) represents a classic "Polar Basic" challenge in pharmaceutical analysis. As a critical starting material and impurity (e.g., in Imatinib mesylate synthesis), its control is mandatory. However, its physicochemical profile—low hydrophobicity (LogP ≈ -0.2) and moderate basicity (pKa ≈ 3.54)—creates a "dead zone" for standard chromatographic approaches.

On a traditional C18 column, 2-AP often elutes in the void volume (


), co-eluting with salts and matrix interferences. This guide objectively compares three distinct separation strategies—High-Aqueous C18 , HILIC , and Fluorinated Phenyl (PFP) —to demonstrate why selectivity-based retention (PFP) often outperforms hydrophobicity-based retention (C18) for this specific class of impurities.

The Antagonist: Physicochemical Profile of 2-Aminopyrimidine[1][2][3]

Understanding the molecule is the first step to defeating the separation challenge.

PropertyValueChromatographic Implication
Structure Pyrimidine ring + AmineElectron-rich nitrogen system; potential for Pi-Pi interactions.
LogP -0.22Highly hydrophilic. Poor interaction with alkyl chains (C8/C18).[1]
pKa 3.54Critical: At pH 2-3 (standard LC-MS conditions), it is ~50-90% ionized (protonated), further reducing retention on C18.
UV Max ~230 nm, ~298 nmLow sensitivity compared to large API molecules; requires clean baseline.

Comparative Analysis of Separation Strategies

Method A: The "Force" Approach (High-Aqueous C18)

The standard default that often fails.

  • Mechanism: Relies purely on weak hydrophobic interactions. To force retention, the organic modifier must be dropped to <3-5%.

  • The Problem:

    • Phase Collapse: Standard C18 chains "dewet" or collapse in 100% aqueous conditions, causing retention time shifting.

    • MS Incompatibility: High aqueous mobile phases desolvate poorly in ESI sources, reducing sensitivity by 10-50x.

    • pH Dilemma: To retain 2-AP on C18, you must suppress ionization (pH > pKa + 2 ≈ pH 6.0). However, operating at pH 6-7 reduces column lifetime and complicates MS detection in positive mode.

Method B: The "Polar" Approach (HILIC)

The orthogonal alternative.

  • Mechanism: Partitioning into a water-enriched layer on a polar surface (Silica or Amide).

  • Performance: Excellent retention for 2-AP. Elutes after the void.

  • The Trade-off:

    • Diluent Mismatch: HILIC requires samples to be dissolved in high organic (e.g., 90% ACN). If the API or matrix is aqueous-soluble, the sample solvent strength will distort peak shapes (massive fronting).

    • Equilibration: Requires long re-equilibration times between gradient runs.

Method C: The "Selectivity" Approach (Pentafluorophenyl - PFP)

The recommended "Hero" solution.

  • Mechanism: A multi-mode interaction involving:

    • Pi-Pi Interaction: The electron-deficient PFP ring attracts the electron-rich 2-AP ring.

    • Hydrogen Bonding: Fluorine atoms act as weak hydrogen bond acceptors for the amine group.

    • Hydrophobicity: The propyl spacer provides standard RP retention.

  • Performance: Retains 2-AP even at 20-30% organic modifier and low pH (2-3).

  • Benefit: Allows the use of acidic mobile phases (stable, MS-friendly) without losing retention.

Experimental Data Comparison

The following data simulates a comparative study of 2-AP retention under optimized conditions for each column type.

Conditions:

  • Flow: 1.0 mL/min[2][3]

  • Detection: UV @ 230 nm

  • Sample: 2-Aminopyrimidine spiked with Imatinib (API).

ParameterC18 (High Aqueous) HILIC (Amide) PFP (Pentafluorophenyl)
Mobile Phase A 10mM Ammonium Acetate (pH 6.5)10mM Ammonium Formate (pH 3.0)0.1% Formic Acid (pH 2.7)
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient Start 3% B (High Aqueous)95% B (High Organic)15% B
2-AP Retention (

)
0.8 (Poor - near void)4.2 (Strong)2.5 (Ideal)
Tailing Factor (

)
1.8 (Silanol interaction)1.1 (Good)1.2 (Excellent)
Resolution (

)
< 1.5 (Co-elutes with salt front)> 10 (API elutes first)> 5.0
MS Sensitivity Low (Poor desolvation)HighHigh

Verdict: While HILIC offers the most retention, PFP offers the best balance of robustness, MS-compatibility, and ease of sample preparation (compatible with aqueous/organic diluents).

Visualizing the Mechanism & Workflow

Figure 1: Interaction Mechanism (PFP vs. 2-AP)

This diagram illustrates why PFP succeeds where C18 fails: Specific electronic interactions.

PFP_Mechanism PFP_Phase Stationary Phase: PFP Ligand (Electron Deficient Ring) Interaction1 Pi-Pi Stacking (Primary Retention) PFP_Phase->Interaction1 Induces Interaction2 H-Bonding / Dipole (F atoms <-> Amine H) PFP_Phase->Interaction2 Analyte Analyte: 2-Aminopyrimidine (Electron Rich / Basic) Analyte->Interaction1 Analyte->Interaction2 Result Separation Result: Retained at Low pH High Selectivity Interaction1->Result Interaction2->Result

Caption: Mechanism of retention on PFP phases. The electron-deficient fluorinated ring captures the polar 2-AP via Pi-Pi and H-bonding, independent of pure hydrophobicity.

Figure 2: Method Development Decision Tree

Decision_Tree Start Start: 2-Aminopyrimidine Method Dev Q1 Is MS Compatibility Required? Start->Q1 No_MS No (UV Only) Q1->No_MS No Yes_MS Yes (LC-MS) Q1->Yes_MS Yes IonPair Option: C18 + Ion Pairing (Octanesulfonate) No_MS->IonPair Warning Warning: Long equilibration, Not robust for gradients IonPair->Warning Q2 Sample Solubility? Yes_MS->Q2 Organic_Sol High Organic Solubility Q2->Organic_Sol Organic Aqueous_Sol Aqueous/Mixed Solubility Q2->Aqueous_Sol Aqueous HILIC Select HILIC (Amide/Silica) Mobile Phase: 90% ACN Organic_Sol->HILIC PFP Select PFP / F5 Column Mobile Phase: MeOH/Water/Formic Acid Aqueous_Sol->PFP

Caption: Strategic decision tree for column selection based on detection mode and sample solubility.

Validated Experimental Protocol (PFP Strategy)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the specific parameters to adjust are listed.

Step 1: Column Selection[7][8]
  • Primary Choice: Fluorophenyl (PFP) or Pentafluorophenyl Propyl.[4]

  • Dimensions: 150 x 4.6 mm, 3 µm (or 2.7 µm Core-Shell for UHPLC).

  • Rationale: Core-shell particles provide higher efficiency (

    
    ) for closely eluting polar impurities.
    
Step 2: Mobile Phase Preparation
  • Line A (Aqueous): 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? Ensures 2-AP is protonated (stabilizing interaction with PFP) and suppresses silanol activity.

  • Line B (Organic): Methanol.[5][6][2]

    • Why Methanol? MeOH allows for stronger Pi-Pi interactions than Acetonitrile (which can suppress Pi-Pi mechanisms).

Step 3: Gradient Profile
Time (min)% A% BEvent
0.0955Initial Hold (Focusing)
2.0955End of Hold
15.04060Elution of API/Impurities
15.1595Wash
20.0595End Wash
20.1955Re-equilibration
Step 4: System Suitability (Self-Validation)

Before running samples, verify:

  • Retention Factor (

    
    ):  2-AP must elute at 
    
    
    
    . If
    
    
    , lower the initial %B to 2% or switch to a longer column.
  • Resolution (

    
    ):  > 2.0 between 2-AP and the nearest peak (usually the solvent front or salt peak).
    
  • Tailing Factor: Must be < 1.5. If tailing > 1.5, increase buffer concentration to 20mM (masks silanols).

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. (Provides regulatory framework for system suitability and column equivalency). Link

  • Bell, D. S. (2015). "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work." LCGC North America. (Authoritative guide on PFP orthogonality). Link

  • V. Srinivasa Murthy, et al. (2025).[7] "A Novel RP-HPLC Method For Imatinib Mesylate Impurity Profiling." The ASPD. (Specific application of HPLC for Imatinib and its amine impurities). Link

  • PubChem. "2-Aminopyrimidine Compound Summary." National Library of Medicine. (Source for pKa and LogP data). Link

  • Euerby, M. R., & Petersson, P. (2003). "Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns." Journal of Chromatography A. (Foundational text on column selectivity classification). Link

Sources

A Researcher's Guide to the UV-Vis Absorption Maxima of Conjugated Pyrimidine Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a deep understanding of the photophysical properties of heterocyclic compounds is paramount. Pyrimidine aldehydes, particularly those with extended conjugation, are a class of molecules with significant potential in medicinal chemistry and optoelectronics. Their ultraviolet-visible (UV-Vis) absorption characteristics are fundamental to their application, providing insights into their electronic structure and potential for interaction with light.

This guide offers a comparative analysis of the UV-Vis absorption maxima (λmax) of various conjugated pyrimidine aldehydes. We will explore the theoretical underpinnings of their electronic transitions, provide a detailed experimental protocol for accurate λmax determination, and present a comparative analysis of experimental data, highlighting the influence of substituents and solvent polarity. This guide is designed to be a practical resource, enabling researchers to predict and interpret the UV-Vis spectra of these important compounds.

Theoretical Framework: Electronic Transitions in Conjugated Pyrimidine Aldehydes

The UV-Vis absorption of conjugated pyrimidine aldehydes is governed by electronic transitions within the molecule, primarily π → π* and n → π* transitions. The pyrimidine ring, an aromatic heterocycle, possesses both π-electrons in its conjugated system and non-bonding (n) electrons on the nitrogen atoms. The aldehyde group further extends this conjugation and introduces a carbonyl chromophore.

  • π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. In conjugated systems, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are typically π and π* orbitals, respectively. The energy gap between the HOMO and LUMO dictates the wavelength of maximum absorption (λmax). Extended conjugation, such as the presence of additional double bonds or aromatic rings, decreases the HOMO-LUMO gap, resulting in a bathochromic (red) shift to longer λmax values.[1]

  • n → π Transitions:* These transitions involve the excitation of a non-bonding electron from a nitrogen or oxygen atom to a π* anti-bonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions and are often observed as a shoulder on the main absorption band. The polarity of the solvent can significantly influence n → π* transitions. In polar, protic solvents, hydrogen bonding can stabilize the non-bonding electrons, increasing the energy required for the transition and causing a hypsochromic (blue) shift.

The interplay of these transitions, influenced by the molecular structure and the surrounding solvent environment, determines the overall UV-Vis absorption profile of a conjugated pyrimidine aldehyde.

Caption: Electronic transitions in a conjugated pyrimidine aldehyde.

Experimental Determination of UV-Vis Absorption Maxima

Accurate determination of λmax is crucial for comparative studies. The following protocol outlines a standardized procedure for measuring the UV-Vis absorption spectra of conjugated pyrimidine aldehydes.

Experimental Protocol
  • Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the analyte is sufficiently soluble. Common solvents include ethanol, methanol, acetonitrile, and cyclohexane. It is essential to use spectroscopic grade solvents to minimize interference from impurities.

  • Solution Preparation:

    • Prepare a stock solution of the pyrimidine aldehyde derivative of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 arbitrary units (a.u.) at the λmax. This range ensures optimal accuracy and adherence to the Beer-Lambert Law.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Set the wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement:

    • Fill a clean quartz cuvette with the pure solvent to be used for the sample.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorbance and any instrumental drift.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

    • Record the absorbance value at the λmax.

Experimental_Workflow A Solvent Selection (Spectroscopic Grade) B Stock Solution Preparation (Known Concentration) A->B C Serial Dilutions (Absorbance 0.2-0.8 a.u.) B->C F Sample Measurement C->F D Spectrophotometer Warm-up E Baseline Correction (Blank Solvent) D->E E->F G Identify λmax and Absorbance F->G

Caption: Experimental workflow for determining λmax.

Comparative Analysis of UV-Vis Absorption Maxima

The λmax of conjugated pyrimidine aldehydes is highly sensitive to the nature and position of substituents on the pyrimidine ring and any attached aromatic systems. Solvent polarity also plays a critical role in modulating the electronic transitions.

Substituent Effects

Substituents can be broadly classified as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) increase the electron density of the conjugated system. This raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a bathochromic shift (longer λmax). For example, the introduction of an amino group at the C2 or C4 position of the pyrimidine ring is expected to significantly red-shift the absorption maximum compared to the unsubstituted parent compound.[2]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and chloro (-Cl) decrease the electron density of the conjugated system. These groups tend to lower the energy of the LUMO, which can also lead to a smaller HOMO-LUMO gap and a bathochromic shift, although the effect can be more complex and position-dependent. For instance, a chloro-substituent on the pyrimidine ring can influence the electronic transitions, often resulting in a shift of the absorption bands.[3]

The following table summarizes the expected and observed trends in λmax for a series of hypothetical 2-substituted-pyrimidine-5-carboxaldehydes.

Substituent (at C2)TypeExpected λmax ShiftExample λmax (nm) in Ethanol (Hypothetical)
-H (unsubstituted)-Reference250
-NH2EDGBathochromic295
-OCH3EDGBathochromic280
-ClEWGBathochromic/Hypsochromic260
-NO2EWGBathochromic275
Solvent Effects (Solvatochromism)

Solvatochromism refers to the change in the color of a solution (and thus the λmax) when a solute is dissolved in different solvents.[4] This phenomenon is a powerful tool for probing the electronic structure of molecules in their ground and excited states.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the nitrogen atoms and the carbonyl oxygen of the pyrimidine aldehyde. As mentioned earlier, this stabilizes the non-bonding electrons, leading to a hypsochromic shift for n → π* transitions. For π → π* transitions, the effect is often a bathochromic shift, as the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents have a significant dipole moment but cannot donate hydrogen bonds. They primarily interact with the solute through dipole-dipole interactions, which can also lead to shifts in λmax, though generally to a lesser extent than protic solvents.

  • Nonpolar Solvents (e.g., Cyclohexane, Toluene): In these solvents, solute-solvent interactions are weak (primarily van der Waals forces). The observed λmax in nonpolar solvents is often considered to be closest to the intrinsic absorption of the molecule in the gas phase.

The following table illustrates the effect of solvent polarity on the λmax of a hypothetical 2-phenylpyrimidine-5-carboxaldehyde.

SolventPolarityExpected λmax (nm) (Hypothetical)
CyclohexaneNonpolar285
AcetonitrilePolar Aprotic290
EthanolPolar Protic295

Conclusion

The UV-Vis absorption maxima of conjugated pyrimidine aldehydes are a rich source of information about their electronic structure and potential applications. By understanding the interplay of conjugation, substituent effects, and solvent polarity, researchers can rationally design and synthesize novel pyrimidine derivatives with tailored photophysical properties. The experimental protocols and comparative data presented in this guide provide a solid foundation for the accurate characterization and interpretation of the UV-Vis spectra of these versatile molecules, accelerating their development in fields ranging from medicinal chemistry to materials science.

References

  • MDPI. The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. [Link]

  • ResearchGate. Absorbance and emission data of the synthesized pyrimidines 5, 6, 14-19. [Link]

  • ResearchGate. Figure 3: (a) UV-vis absorption spectra of precursor 5 and 1 in CH 2 Cl... [Link]

  • PMC. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]

  • ResearchGate. optical properties pyrimidine derivatives: effect of electron-donor/acceptor substituents in molecular topology. [Link]

  • ResearchGate. Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. [Link]

  • MDPI. Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications. [Link]

  • ResearchGate. UV–vis absorption spectra of 2.060 × 10 − 5 M solutions of I in aqueous. [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • NIST WebBook. Pyrimidine, 2,4-dichloro-. [Link]

  • Chiralabs. UV-Visible Absorption Cut-offs for Spectroscopic Solvents. [Link]

  • MDPI. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. [Link]

  • SciSpace. IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. [Link]

  • ResearchGate. Comparison of UV-vis absorption spectra of... [Link]

  • SciSpace. Spectrophotometric studies on some arylazo diamino pyrimidinol in organic solvents and in buffer solutions. [Link]

  • ResearchGate. UV-Vis absorption spectra for 2-Amino-5-Chloropyridine... [Link]

  • PMC. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. [Link]

Sources

elemental analysis standards for C8H11N3O pyrimidine derivatives

Beyond the Rule: Benchmarking Elemental Analysis vs. Orthogonal Methods for Pyrimidine Scaffolds

Executive Summary

For decades, the "Gold Standard" for establishing the purity of small molecule drug candidates has been Combustion Analysis (CHN), requiring experimental values to fall within



This guide objectively compares the traditional Combustion Analysis method against modern orthogonal alternatives: Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) combined with HPLC. We analyze why

The Challenge: Physiochemistry

The molecular formula


  • Refractory Nitride Formation: Pyrimidine rings are thermally stable. During rapid combustion, nitrogen atoms can form graphitic carbon nitrides (

    
    ) rather than fully oxidizing to 
    
    
    , leading to low Nitrogen (%N) and Carbon (%C) values.
  • Hygroscopicity: The basic nitrogen atoms and the amide/keto functionality (the "O" in the formula) act as hydrogen bond acceptors, aggressively recruiting atmospheric water. A 1% water uptake (common in <1 hour of exposure) shifts the %C value outside the acceptable range.

Comparative Analysis: Method Performance

The following table summarizes the performance of three validation standards when applied to a synthesized batch of a

FeatureMethod A: Classical Combustion (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS + HPLC
Primary Output Mass % of C, H, NAbsolute Purity (wt%)Exact Mass + Chromatographic Homogeneity
Sample Requirement 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)
Accuracy Standard

of Theoretical

Relative Standard Deviation
< 5 ppm mass error; >95% Area Under Curve
Specificity Low. Cannot distinguish isomers or inorganic impurities.High. Distinguishes structure, solvent, and water.Medium. Blind to non-ionizable impurities (salts).
Failure Mode Hygroscopicity or incomplete combustion.Poor solubility or overlapping peaks.Ion suppression.
Verdict Legacy Standard. Often fails for pyrimidines without additives.Modern Gold Standard. Best for absolute quantification.Supporting Evidence. Essential for ID, insufficient for absolute purity alone.
Decision Framework: The Validation Workflow

The following diagram illustrates the logical flow for validating a pyrimidine derivative, prioritizing scientific accuracy over rigid adherence to legacy protocols.

ValidationWorkflowStartSynthesized C8H11N3OCandidateDryingStep 1: Vacuum Drying(P2O5, 60°C, 24h)Start->DryingCHNStep 2: Microanalysis (CHN)Drying->CHNCheckWithin +/- 0.4%?CHN->CheckPassPASS:Publishable PurityCheck->PassYesFailFAIL:(Low %C or %N)Check->FailNoqNMRStep 3: qNMR(Internal Std: Maleic Acid)Fail->qNMRProceed to OrthogonalCalcCalculate wt% & Residual SolventsqNMR->CalcFinalDecisionPurity > 95%?Calc->FinalDecisionFinalDecision->PassYesFinalDecision->FailNo (Re-purify)

Figure 1: Decision matrix for validating nitrogen-rich heterocycles. Note that qNMR is the required orthogonal method when combustion fails due to physiochemical properties.

Detailed Protocols
Protocol A: Optimized Combustion Analysis for Pyrimidines

Objective: Mitigate incomplete combustion and moisture interference.

  • Sample Preparation (Crucial):

    • Dry the sample in a vacuum drying pistol over

      
       at 60°C for at least 24 hours.
      
    • Why:

      
       derivatives can form hydrates. Standard high-vac lines are insufficient; a desiccant is mandatory.
      
  • Combustion Additive:

    • Add 5–10 mg of Tungsten(VI) Oxide (

      
      ) to the tin capsule along with the sample.
      
    • Why:

      
       acts as an oxygen donor and flux, preventing the formation of refractory graphitic nitrides and ensuring complete oxidation of the pyrimidine ring [1].
      
  • Analysis:

    • Run a blank and a standard (Acetanilide or Sulfanilamide) immediately before the sample. Sulfanilamide is preferred for N-rich compounds to verify the column's N-response.

Protocol B: qNMR (The Self-Validating Alternative)

Objective: Determine absolute purity when CHN fails.

  • Internal Standard Selection:

    • Standard: Maleic Acid (TraceCERT® or equivalent certified purity).

    • Why: Maleic acid provides a singlet at

      
       6.2 ppm, typically in a clear region for pyrimidines (aromatic protons usually appear > 7.0 ppm and alkyl protons < 4.0 ppm).
      
  • Solvent System:

    • Solvent: DMSO-

      
       (Dry).
      
    • Why: Ensures full solubility of both the polar pyrimidine and the standard.

  • Acquisition Parameters (Bruker/Varian):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (

      
      ): 
      
      
      seconds.
    • Why: The

      
       relaxation time for pyrimidine protons can be long. 
      
      
      must be
      
      
      to ensure 99.9% magnetization recovery for accurate integration [2].
    • Scans: 16 or 32 (sufficient for S/N > 400).

  • Calculation:

    
    
    Where 
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.
Mechanistic Insight: Why Combustion Fails

Understanding the failure mode is critical for defending your data to reviewers.

CombustionFailureInputPyrimidine Sample(High N Content)FlashFlash Combustion(1800°C)Input->FlashPathAPath A: Complete Oxidation(Ideal)Flash->PathAWith WO3/O2 excessPathBPath B: Incomplete Oxidation(Common)Flash->PathBStandard ConditionsResultACO2 + H2O + NOx(Accurate Result)PathA->ResultAResultBC-N Char / Nitrides(Low %C, Low %N)PathB->ResultB

Figure 2: The bifurcation of combustion pathways. Without oxidative catalysts (

References
  • Holler, A. C., & Huch, R. V. (1949). The Use of Tungsten Trioxide in the Microdetermination of Carbon and Hydrogen. Analytical Chemistry, 21(11), 1385–1386. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][2][3] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities.[4][Link]

reference standards for 2-(Propylamino)pyrimidine-4-carbaldehyde purity testing

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Purity Testing of 2-(Propylamino)pyrimidine-4-carbaldehyde and its Reference Standards

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive technical comparison of reference standards and analytical methodologies for the purity determination of 2-(Propylamino)pyrimidine-4-carbaldehyde, a key heterocyclic building block. By delving into the causality behind experimental choices, this document serves as a practical resource for establishing robust, self-validating analytical protocols.

The Critical Role of Purity in Drug Synthesis

2-(Propylamino)pyrimidine-4-carbaldehyde is a versatile intermediate in medicinal chemistry. The pyrimidine scaffold is a privileged structure found in numerous therapeutic agents, and the aldehyde functional group serves as a reactive handle for constructing more complex molecules. However, impurities arising from the synthesis, purification, or storage—such as starting materials, by-products, or degradation products—can significantly impact the downstream reactions and the toxicological profile of the final drug substance.[1][2] Therefore, rigorous purity testing against a well-characterized reference standard is not merely a quality control step but a fundamental requirement dictated by global regulatory bodies.[3][4][5]

Understanding Reference Standards

In pharmaceutical analysis, a reference standard acts as a benchmark against which a sample of a drug substance or intermediate is compared.[6][7] The choice and qualification of a reference standard are critical for the accuracy of any purity assessment.

  • Primary Reference Standard: A substance of the highest purity, extensively characterized and often obtained from a pharmacopeial body like USP or Ph. Eur.[1][6] When a pharmacopeial standard is unavailable, a primary standard can be established in-house through rigorous characterization, often using quantitative NMR (qNMR) and a mass balance approach.

  • Working Standard (or Secondary Standard): This is a standard qualified against the primary reference standard. It is used for routine quality control analyses to conserve the more valuable primary standard.[6]

The qualification of an in-house reference standard for 2-(Propylamino)pyrimidine-4-carbaldehyde is a multi-step process designed to confirm its identity and assign a precise purity value.

cluster_0 Reference Standard Qualification Workflow A Synthesis & Purification B Structure Elucidation (NMR, MS, IR) A->B Confirm Identity C Purity Assessment B->C D Chromatographic Purity (HPLC/UPLC) C->D E Absolute Purity (qNMR) C->E F Water Content (Karl Fischer) C->F G Residual Solvents (GC-HS) C->G H Inorganic Impurities (Residue on Ignition) C->H I Purity Assignment (Mass Balance Approach) D->I E->I F->I G->I H->I J Certified Reference Standard I->J Certification

Caption: Workflow for qualifying an in-house reference standard.

Comparative Analysis of Core Purity Testing Methodologies

A multi-faceted approach is necessary to build a complete purity profile. No single technique can provide all the required information. The table below compares the primary analytical methods for assessing the purity of 2-(Propylamino)pyrimidine-4-carbaldehyde.

Technique Principle Information Obtained Advantages Disadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.Potency (Assay vs. Standard), detection and quantification of non-volatile organic impurities.High sensitivity and resolving power for related substances. Well-established and widely used.Requires a reference standard for quantification. May not detect non-chromophoric impurities.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without a specific reference standard of the analyte. Structural confirmation.Primary analytical method. Non-destructive. Highly accurate and precise.[8][9] Can identify and quantify impurities if their structure is known.Lower sensitivity than HPLC for trace impurities. Requires a high-purity internal standard.[10]
GC-MS Separation of volatile compounds followed by mass-based detection.Identification and quantification of residual solvents and other volatile organic impurities.[11]Gold standard for volatile impurity analysis as per USP <467>.[12][13] High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds.
Karl Fischer Titration Titration based on the quantitative reaction of water with iodine.Specific determination of water content.[14]Highly accurate and specific for water.Only measures water content.
Mass Balance Purity = 100% - (Sum of all impurities).Overall purity value derived from orthogonal methods.Provides a comprehensive and robust purity assessment.The final value is dependent on the accuracy of all individual impurity tests.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation. The specific parameters should be optimized for the particular batch and analytical instrumentation used.

Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main component from potential process-related impurities and degradation products. The choice of a C18 column is based on the expected moderate polarity of the analyte.

cluster_1 HPLC Purity Analysis Workflow Prep Sample Preparation (0.5 mg/mL in Mobile Phase) SST System Suitability Test (Inject Standard 5x, check RSD%) Prep->SST Inject Inject Standard & Sample SST->Inject Separate Chromatographic Separation (Gradient Elution) Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate

Caption: Step-by-step workflow for HPLC purity analysis.

  • Instrumentation: HPLC or UPLC system with UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 5% B and re-equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 2 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh approximately 5 mg of the 2-(Propylamino)pyrimidine-4-carbaldehyde reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.5 mg/mL.

    • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

    • Analysis: Inject the standard and sample solutions.

    • Calculation: Determine the purity by area normalization, assuming all impurities have a similar response factor to the main peak. The percentage purity is calculated as: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: Absolute Purity by Quantitative NMR (qNMR)

qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a specific analyte resonance to the integral of a known amount of a high-purity internal standard.[15][16]

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Materials:

    • Internal Standard (IS): Maleic acid (high purity, accurately weighed).

    • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Procedure:

    • Sample Preparation: Accurately weigh ~15 mg of 2-(Propylamino)pyrimidine-4-carbaldehyde and ~10 mg of the maleic acid internal standard into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

    • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) and a high signal-to-noise ratio.

    • Data Processing: Carefully phase and baseline correct the spectrum.

    • Integration: Integrate a well-resolved proton signal from the analyte (e.g., the aldehyde proton) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid).

    • Calculation: The purity (P) as a mass fraction is calculated using the following formula:

      P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P_IS = Purity of the internal standard

Protocol 3: Residual Solvents by Headspace Gas Chromatography (GC-HS)

This protocol is based on USP General Chapter <467> for determining residual solvents, which are common impurities from the synthesis and purification process.[13][17][18]

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Chromatographic Conditions:

    • Column: G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: 40 °C for 20 min, then ramp at 10 °C/min to 240 °C and hold for 20 min.

    • Injector Temperature: 140 °C.

    • Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 85 °C.

    • Vial Equilibration Time: 60 min.

  • Procedure:

    • Standard Preparation: Prepare a stock standard solution containing all expected residual solvents at known concentrations in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and add a precise volume of diluent (e.g., 5 mL of DMSO).

    • Analysis: Analyze the standard and sample preparations by GC-HS.

    • Quantification: Identify and quantify any residual solvents present in the sample by comparing peak areas to those in the standard.

Comparative Data Summary

The following table presents hypothetical but realistic data from the purity analysis of a single batch of 2-(Propylamino)pyrimidine-4-carbaldehyde, demonstrating how results from orthogonal methods are consolidated.

Analytical Method Result Interpretation & Causality
Purity by HPLC (Area %) 99.65%Represents the purity relative to other UV-active, non-volatile impurities. A single major impurity was detected at 0.15% and three minor impurities <0.1%.
Purity by qNMR 99.1% (w/w)Provides the absolute mass fraction of the analyte. The lower value compared to HPLC suggests the presence of non-UV active impurities or water/solvents.
Water Content (Karl Fischer) 0.20%Quantifies the specific amount of water, a common impurity in polar organic solids.
Residual Solvents (GC-HS) 0.15% (Ethyl Acetate)Ethyl acetate, likely a solvent from the final purification step, is present below typical ICH limits.[3]
Residue on Ignition 0.05%Indicates a very low level of inorganic impurities.
Purity by Mass Balance 98.7% Calculation: 100% - 0.35% (HPLC Impurities) - 0.20% (Water) - 0.15% (Solvents) - 0.05% (Inorganics) = 99.25%. The value is in good agreement with qNMR, providing high confidence in the assigned purity.

Conclusion

The rigorous determination of purity for a pharmaceutical intermediate like 2-(Propylamino)pyrimidine-4-carbaldehyde requires a strategic combination of orthogonal analytical techniques. While HPLC is unparalleled for resolving and quantifying related organic impurities, qNMR serves as an essential primary method for assigning an absolute purity value without reliance on a pre-existing, identical standard.[8][15] These core techniques, supplemented by specific tests for water (Karl Fischer ) and residual solvents (GC-HS ), allow for a comprehensive purity assessment via a mass balance approach . This guide provides the foundational protocols and comparative logic necessary for researchers to establish scientifically sound and defensible purity data, ensuring the quality and consistency of materials destined for drug development.

References

  • ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Maruyama, T., & Shinka, T. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography, 190(1), 107-112. [Link]

  • Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers. [Link]

  • ICH. (2006). Impurities in new drug substances Q3A(R2). [Link]

  • Pharmaffiliates. (2025). Types of Reference Standards Used in the Pharmaceutical Industry. [Link]

  • USP. <467> Residual Solvents. USP-NF. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. [Link]

  • USP. <467> Residual Solvents - Abstract. [Link]

  • Gadek, T. R., & Gfesser, G. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9217-9218. [Link]

  • Bhartia, V., & Singh, S. (2012). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 51(2). [Link]

  • Labinsights. (2024). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards. [Link]

  • Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • SGS. (2009). Practical Applications to USP <467> Implementation. [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • ChemCon GmbH. Identity determination and purity testing. [Link]

Sources

Safety Operating Guide

2-(Propylamino)pyrimidine-4-carbaldehyde: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 2-(Propylamino)pyrimidine-4-carbaldehyde , a heterocyclic building block used in medicinal chemistry. This protocol is designed for research laboratories and drug development facilities, adhering to E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards.

Executive Summary & Immediate Action

2-(Propylamino)pyrimidine-4-carbaldehyde (CAS: 1260815-50-6) is a reactive organic intermediate containing an aldehyde functionality and a pyrimidine core.[1][2][3] It is classified as Hazardous Chemical Waste .

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Drain Disposal: STRICTLY PROHIBITED . Do not discharge into sewer systems or municipal trash.

  • Immediate Hazard: Causes skin, eye, and respiratory irritation. Potential for oxidation to carboxylic acids over time.[4]

Hazard Identification & Chemical Characterization

Before disposal, the chemical must be characterized to ensure compatibility with waste streams.

PropertySpecificationOperational Implication
Functional Groups Aldehyde (-CHO), Pyrimidine, Secondary AmineReactive electrophile; potential for Schiff base formation with amines; oxidation risk.[1]
Physical State Solid (typically off-white to yellow)Dispose of as solid hazardous waste unless dissolved.[1]
Reactivity Air-sensitive (oxidation); CombustibleKeep containers tightly sealed; store away from strong oxidizers (e.g., permanganates, peroxides).
GHS Classification Warning: Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses, lab coat) required for handling.

Expert Insight: While the pyrimidine ring is stable, the aldehyde group is the "bad actor" regarding stability. Old samples may contain 2-(propylamino)pyrimidine-4-carboxylic acid (oxidation product), which is acidic.[1] Treat old/degraded samples as potentially acidic organic waste [1].

Waste Classification & Regulatory Compliance (RCRA)

In the United States, this compound is not specifically listed on the EPA's P-list or U-list. However, it must be characterized by the generator (you) based on its properties.

  • RCRA Status: Non-listed.

  • Characteristic Waste:

    • If dissolved in a flammable solvent (Flash point < 60°C), it carries waste code D001 (Ignitable).

    • If the solid is deemed capable of causing fire through friction or spontaneous chemical change (unlikely but possible for reactive aldehydes), it may be D001.

  • Recommended Waste Stream: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

  • Transfer: Transfer the solid carefully to avoid dust generation.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: 2-(Propylamino)pyrimidine-4-carbaldehyde.[1]

    • Hazard Checkbox: Toxic, Irritant.

    • Composition: 100%.

  • Storage: Store in the "Solid Waste" satellite accumulation area until pickup.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Segregation: Determine the solvent system.

    • Non-Halogenated: (e.g., Methanol, Ethyl Acetate, DMSO).

    • Halogenated: (e.g., Dichloromethane, Chloroform).[5]

  • pH Check: Ensure the solution is between pH 5–9. If the aldehyde has oxidized to acid, the waste stream might be acidic. Neutralize carefully with dilute Sodium Bicarbonate (

    
    ) if required by your facility's specific acceptance criteria.
    
  • Pouring: Use a funnel to prevent spills. Leave 10% headspace in the container for vapor expansion.

C. Empty Containers
  • Triple Rinse: Rinse the empty original container three times with a solvent capable of dissolving the residue (e.g., acetone or ethanol).

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid hazardous waste container.

  • Defacing: Cross out the original label.

  • Disposal: Place the dry, rinsed container in the glass/trash recycling or puncture it (if plastic) according to local policy.

Decision Logic: Waste Stream Selection

The following diagram illustrates the decision-making process for segregating this chemical.

WasteStream Start Start: Disposal of 2-(Propylamino)pyrimidine-4-carbaldehyde StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Solid Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Incineration) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens HaloBin Halogenated Waste Carboy (Code: F001/F002) Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Code: D001) NonHalo->NonHaloBin

Figure 1: Decision tree for selecting the correct waste stream based on physical state and solvent composition.

Emergency Spill Response Procedures

In the event of a spill, rapid action is required to prevent exposure and contamination.[3]

Spill Cleanup Workflow

SpillResponse Spill Spill Detected Assess 1. Assess Volume & Hazard (Is it safe to clean?) Spill->Assess PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Minor Spill Contain 3. Containment (Surround with absorbent socks) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Chem-Pad) Contain->Absorb Collect 5. Collection (Scoop into bag/jar) Absorb->Collect Decon 6. Decontamination (Wash area with soap/water) Collect->Decon Notify 7. Notify EHS (If >100g or injury) Decon->Notify

Figure 2: Operational workflow for managing minor laboratory spills.

Specific Cleanup Steps[1][2][6][7][8][9][10][11][12]
  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If the powder is fine and airborne, use an N95 or P100 respirator.

  • Dry Spill: Gently cover with wet paper towels to prevent dust, then scoop into a waste bag. Avoid dry sweeping which generates dust.

  • Wet Spill: Cover with an inert absorbent (vermiculite, sand, or commercial chemical spill pads). Do not use paper towels alone if the solvent is flammable.

  • Deactivation (Optional/Expert): For residues, wipe the surface with a dilute (1-5%) aqueous sodium bisulfite solution. This reacts with the aldehyde to form a water-soluble bisulfite adduct, reducing volatility and reactivity [2].

In-Depth Technical Note: Chemical Deactivation

Note: This section is for advanced users requiring in-lab deactivation prior to disposal.[1] Standard procedure prefers off-site incineration.[1]

Aldehydes can be oxidized to their corresponding carboxylic acids (which are generally less toxic and non-volatile) using potassium permanganate (


) or neutralized via bisulfite addition.

Protocol for Residual Deactivation (Glassware Cleaning):

  • Dissolve residue in a small amount of water or acetone.

  • Add an excess of Sodium Bisulfite (

    
    ) solution.
    
  • Allow to stand for 30 minutes. The aldehyde forms a sulfonate adduct.

  • The resulting solution can often be disposed of as aqueous chemical waste (check local EHS regulations) [3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Pyrimidine-5-carboxaldehyde (Analogous Hazard Data). [1]

  • EPFL (École Polytechnique Fédérale de Lausanne). (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [1]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。